molecular formula C7H12O2 B146066 sec-Butyl acrylate CAS No. 2998-08-5

sec-Butyl acrylate

Cat. No.: B146066
CAS No.: 2998-08-5
M. Wt: 128.17 g/mol
InChI Key: RNOOHTVUSNIPCJ-UHFFFAOYSA-N
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Description

Sec-Butyl acrylate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-4-6(3)9-7(8)5-2/h5-6H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOOHTVUSNIPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-35-4
Record name 2-Propenoic acid, 1-methylpropyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30347-35-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60863072
Record name 2-Propenoic acid, 1-methylpropyl ester
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2998-08-5
Record name sec-Butyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name sec-Butyl acrylate
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Record name sec-Butyl acrylate
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Record name 2-Propenoic acid, 1-methylpropyl ester
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Record name sec-butyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEC-BUTYL ACRYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to sec-Butyl Acrylate (B77674) (butan-2-yl prop-2-enoate)

Introduction

Sec-Butyl acrylate, systematically named butan-2-yl prop-2-enoate, is an organic compound and the butyl ester of acrylic acid.[1] It is a colorless liquid characterized by a distinct fruity odor.[2] As an alkyl acrylate monomer, the presence of a secondary butyl group significantly influences its polymerization behavior and the properties of the resulting polymers.[3] The acrylate functional group allows for rapid free-radical polymerization, making it a valuable precursor in the synthesis of a wide array of polymers.[3] These polymers are integral to the formulation of paints, coatings, adhesives, sealants, textiles, and plastics.[1][3][4] While not a therapeutic agent itself, its role in creating specialty polymers makes it relevant to drug development professionals for applications such as medical device coatings, adhesives, and specialized packaging.

Chemical and Physical Properties

This compound is a flammable liquid that is very slightly soluble in water but miscible with many organic solvents like ethanol (B145695) and ether.[2] Its properties are primarily defined by the ester and the vinyl groups, which dictate its reactivity and physical state. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name butan-2-yl prop-2-enoate[5]
Synonyms s-Butyl acrylate, Acrylic acid, sec-butyl ester[6][7]
CAS Number 2998-08-5[5][8]
Molecular Formula C₇H₁₂O₂[5][6]
Molar Mass 128.17 g/mol [5][6]
Appearance Clear, colorless liquid[2]
Odor Sharp, characteristic, fruity[1][2]
Density 0.887 - 0.89 g/mL[1][6]
Melting Point -62.3 °C[6]
Boiling Point 59-60 °C at 50 mmHg; 145 °C[1][6]
Flash Point 34.5 °C - 39 °C[1][6]
Vapor Pressure 6.44 mmHg at 25 °C[6]
Water Solubility Very slightly soluble (0.14 - 0.2 g/100 mL at 20-23 °C)[2]
Refractive Index 1.4110[6]

Synthesis

The primary industrial method for producing this compound is through the acid-catalyzed esterification of acrylic acid with sec-butanol.[1][9] This reaction is typically driven to completion by removing the water formed as a byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 Acrylic Acid Esterification Esterification Reaction Reactant1->Esterification Reactant2 sec-Butanol Reactant2->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification catalysis Purification Purification (Neutralization, Washing, Distillation) Esterification->Purification Crude Product Byproduct Water (Removed) Esterification->Byproduct Product This compound Purification->Product Final Product

General workflow for the synthesis of this compound.

Polymerization and Experimental Protocols

This compound readily undergoes polymerization via free-radical mechanisms due to its vinyl group.[3] Commercial preparations often contain inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1][10] The polymerization can be initiated by heat, light, or chemical initiators. For research and development, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize polymers with well-defined molecular weights and narrow distributions, which is critical for advanced applications.[11]

Generalized Experimental Protocol: Free-Radical Polymerization

This protocol is a general guideline based on established methods for acrylate polymerization.[11][12] Specific conditions must be optimized for desired polymer characteristics.

  • Monomer Purification: To remove inhibitors, dissolve this compound in a suitable solvent (e.g., hexanes), wash with an aqueous sodium hydroxide (B78521) solution (5%), and then with deionized water. Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under vacuum.[11]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., toluene (B28343) or dioxane) to achieve the desired concentration.

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration will depend on the target molecular weight.

  • Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the reaction mixture to several freeze-pump-thaw cycles or bubble an inert gas like dry nitrogen or argon through the solution for at least 30-45 minutes.[11]

  • Polymerization: Seal the flask and place it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction for the desired duration.

  • Monitoring: The reaction can be monitored by taking small, degassed samples at timed intervals to analyze monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing it to air. Dilute the reaction mixture with a suitable solvent and precipitate the polymer in a large excess of a non-solvent, such as cold methanol. Filter the resulting polymer and dry it under vacuum to a constant weight.[11]

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Purify 1. Purify Monomer (Remove Inhibitor) Setup 2. Reaction Setup (Add Monomer, Solvent, Initiator) Purify->Setup Degas 3. Degas Mixture (e.g., Freeze-Pump-Thaw) Setup->Degas Polymerize 4. Polymerize (Heat & Stir) Degas->Polymerize Monitor 5. Monitor Reaction (NMR, GPC) Polymerize->Monitor Polymerize->Monitor sampling Terminate 6. Terminate & Precipitate Monitor->Terminate Dry 7. Filter & Dry Polymer Terminate->Dry

Generalized workflow for free-radical polymerization of acrylates.

Applications

The primary utility of this compound lies in its role as a co-monomer in polymer formulations.[3] The resulting polymers exhibit desirable properties such as flexibility, impact resistance, adhesion, and weatherability.[3]

  • Adhesives & Sealants: It is used to enhance the flexibility and adhesive strength in pressure-sensitive adhesives and sealants.[3][9]

  • Paints & Coatings: As a component in acrylic emulsions, it improves impact resistance, UV stability, durability, and weather resistance in protective and architectural coatings.[3][4][9]

  • Plastics & Elastomers: It serves as a co-monomer to modify the mechanical properties of plastics and elastomers, improving their flexibility and low-temperature performance.[3][4]

  • Textile & Leather Processing: Polymers containing this compound are used as fiber modifiers, binders, and finishing agents to improve the feel and durability of textiles and leather.[1][4]

For drug development professionals, these applications translate to potential uses in creating biocompatible materials for medical devices, formulating specialty adhesives for transdermal patches, or developing durable, non-leaching coatings for pharmaceutical equipment and packaging.

Toxicology and Safety Information

This compound is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[6][13][14] It may also cause an allergic skin reaction.[13][15] Proper handling and personal protective equipment are essential.

Toxicity MetricSpeciesValueHazard ClassificationSource(s)
Oral LD₅₀ Rat3143 - 9050 mg/kgMay be harmful if swallowed[1][15]
Dermal LD₅₀ Rabbit> 2000 mg/kgMay be harmful in contact with skin[15][16][17]
Inhalation LC₅₀ Rat10.3 mg/L (4 h)Harmful if inhaled[16]
Skin Irritation --Causes skin irritation[13][18]
Eye Irritation --Causes serious eye irritation[13][18]
Sensitization Guinea pig, Mouse-May cause an allergic skin reaction[15]
Aquatic Toxicity --Harmful to aquatic life with long lasting effects[13][15]
Handling and Safety Precautions
  • Engineering Controls: Use only outdoors or in a well-ventilated area with explosion-proof equipment.[13][15][19]

  • Personal Protective Equipment (PPE): Wear protective gloves (butyl-rubber recommended), safety glasses with side-shields or face protection, and suitable protective clothing.[6][13][19]

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[13][18] Ground and bond containers and receiving equipment to prevent static discharge.[13][15]

  • Storage: Store in a cool, well-ventilated place, away from direct sunlight.[19] Ensure the container is tightly closed and the polymerization inhibitor is active, which requires the presence of dissolved oxygen (5-7% atmosphere).[18][19]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation or other symptoms persist.[13][18]

References

Unveiling the Physicochemical Landscape of sec-Butyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of sec-Butyl acrylate (B77674) (CAS No: 2998-08-5), a versatile monomer employed in the synthesis of various polymers. Understanding these fundamental characteristics is paramount for its effective application in research, development, and manufacturing processes. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for their determination, and presents a logical workflow for physical property assessment.

Core Physical Properties of sec-Butyl Acrylate

The physical characteristics of this compound are crucial for handling, storage, and polymerization process design. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][2][3][4][5]
Molecular Weight 128.17 g/mol [1][5]
Density 0.8870 - 0.896 g/cm³ at 20°C[1][3][6]
Boiling Point 59-60°C at 50 mmHg[1][2][3][4][6]
Melting Point -62.3°C[1]
Flash Point 34.5°C[1][6]
Refractive Index 1.4110 - 1.414 at 20°C[1][2]
Vapor Pressure 6.44 mmHg at 25°C[1][6]
Solubility in Water Very slightly soluble[7][8][9][10][11]
Viscosity Data not available for this compound. For n-Butyl acrylate: 0.92 mPa·s at 20°C[12] (Note: This is for the isomer n-Butyl acrylate)

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties relies on standardized experimental procedures. The following section details the methodologies for measuring the key properties of this compound.

Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter.[2][13][14][15][16]

  • Protocol using a Pycnometer:

    • Clean and dry a pycnometer of a known volume.

    • Weigh the empty pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Place the pycnometer in a constant temperature bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

    • Adjust the volume of the liquid to the calibration mark of the pycnometer.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Boiling Point Determination

The boiling point can be determined by distillation or using a micro-boiling point apparatus.[7][9][11][17][18]

  • Protocol using Distillation:

    • Set up a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

    • Place a sample of this compound in the round-bottom flask along with boiling chips.

    • Position a thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Melting Point Determination

The melting point of a substance that is solid at room temperature is determined using a melting point apparatus. For substances like this compound, which has a very low melting point, a cryostat is typically required.

  • General Protocol using a Melting Point Apparatus: [5][8][19][20][21]

    • A small, powdered sample of the solidified compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Flash Point Determination

The flash point is determined using a closed-cup or open-cup flash point tester.[3][10][22][23][24]

  • Protocol using a Pensky-Martens Closed-Cup Tester:

    • A sample of this compound is placed in the test cup of the apparatus.

    • The cup is heated at a slow, constant rate.

    • A small flame is periodically passed over the opening in the cup lid.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.

Refractive Index Determination

The refractive index is measured using a refractometer, such as an Abbe refractometer.[1][6][12][25][26]

  • Protocol using an Abbe Refractometer:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prisms and allow the sample to reach the temperature of the instrument (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.

Viscosity Determination

The viscosity of a liquid can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.[4][27][28][29][30]

  • Protocol using a Capillary Viscometer (Ostwald type):

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Solubility Determination

The solubility in water can be determined by the shake-flask method.[31][32][33][34][35]

  • Protocol for Qualitative Solubility in Water:

    • Add a small amount of this compound to a test tube containing water.

    • Shake the test tube vigorously.

    • Observe whether the this compound dissolves completely, forms a separate layer, or appears as a cloudy emulsion, indicating its solubility.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.

G Workflow for Physical Property Determination of a Liquid Sample cluster_0 Initial Sample Preparation & Observation cluster_1 Fundamental Properties cluster_2 Optical & Flammability Properties cluster_3 Flow & Solution Properties cluster_4 Data Analysis & Reporting Sample Obtain Pure Liquid Sample Visual Visual Inspection (Color, Clarity) Sample->Visual Density Density Determination (Pycnometer) Visual->Density BoilingPoint Boiling Point Determination (Distillation) Visual->BoilingPoint MeltingPoint Melting Point Determination (Cryostat) Visual->MeltingPoint RefractiveIndex Refractive Index Measurement (Refractometer) Visual->RefractiveIndex FlashPoint Flash Point Determination (Closed-Cup Tester) Visual->FlashPoint Solubility Solubility Test (Shake-Flask Method) Visual->Solubility Viscosity Viscosity Measurement (Capillary Viscometer) Density->Viscosity Analysis Data Analysis and Comparison with Literature Values BoilingPoint->Analysis MeltingPoint->Analysis RefractiveIndex->Analysis FlashPoint->Analysis Viscosity->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

References

chemical structure of sec-Butyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to sec-Butyl Acrylate (B77674)

This guide provides a comprehensive technical overview of sec-butyl acrylate, focusing on its chemical structure, properties, synthesis, and reactivity. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who may utilize this monomer in various applications.

Chemical Identity and Structure

This compound is an organic compound and a key monomer in the production of various polymers. It is the ester of acrylic acid and sec-butanol.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name butan-2-yl prop-2-enoate[1]
Synonyms s-Butyl acrylate, Acrylic acid sec-butyl ester, 1-methylpropyl 2-propenoate[2][3][4]
CAS Number 2998-08-5[1][2][3][4][5]
Molecular Formula C₇H₁₂O₂[1][2][3][4]
Molecular Weight 128.17 g/mol [1][3][4]
InChI Key RNOOHTVUSNIPCJ-UHFFFAOYSA-N[6]

| Canonical SMILES | CCC(C)OC(=O)C=C[6] |

The structure features a vinyl group attached to a carbonyl carbon, forming the acrylate moiety. The ester oxygen is bonded to a secondary butyl group, which influences the polymer's final properties.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

This compound is a clear, colorless liquid.[7] Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

Property Value
Density 0.887 g/cm³ at 20 °C[4][8]
Boiling Point 59-60 °C at 50 mmHg[2][3][4]
Melting Point -62.3 °C[4]
Flash Point 34.5 °C (closed cup)[4]
Vapor Pressure 6.44 mmHg at 25 °C[4]
Refractive Index n20/D 1.411 - 1.414[2][4]
Solubility in Water Very slightly soluble[7]

| Inhibitor | Typically stabilized with 100 ppm MEHQ (Monomethyl ether of hydroquinone)[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a strong C=O stretching vibration from the ester group around 1725 cm⁻¹, C=C stretching from the vinyl group near 1635 cm⁻¹, and C-O stretching vibrations in the 1150-1250 cm⁻¹ region.[9] C-H stretching bands for the alkyl and vinyl groups appear around 2800-3100 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show distinct signals for the vinyl protons (typically between 5.8 and 6.4 ppm), the methine proton of the sec-butyl group (a multiplet around 4.9 ppm), and the methyl and methylene (B1212753) protons of the sec-butyl group at higher field (0.9 to 1.7 ppm).

    • ¹³C NMR : The spectrum will show a signal for the carbonyl carbon around 166 ppm, vinyl carbons between 128 and 131 ppm, the methoxy (B1213986) carbon (~72 ppm), and carbons of the sec-butyl group in the aliphatic region (~10-30 ppm).

Synthesis and Experimental Protocols

This compound is typically produced by the esterification of acrylic acid with sec-butanol. An alternative industrial method involves the direct addition of acrylic acid to butenes.[10]

Representative Synthesis: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of an acrylate ester via Fischer esterification, adapted for this compound.

Objective: To synthesize this compound from acrylic acid and sec-butanol using an acid catalyst.

Materials:

  • Acrylic acid

  • sec-Butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a strong-acid ion exchange resin)[10]

  • Polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Charging Reagents: The flask is charged with acrylic acid, a molar excess of sec-butanol (e.g., 1.5-2 equivalents), a catalytic amount of p-toluenesulfonic acid, and a small amount of polymerization inhibitor. Toluene is added as the solvent.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored (e.g., by TLC or by the amount of water collected) until completion.

  • Workup: The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Distillation: The crude this compound is purified by vacuum distillation to yield the final product. The distillation apparatus should contain a polymerization inhibitor.

G start Setup: Round-bottom flask with Dean-Stark trap reagents Charge: Acrylic Acid, sec-Butanol, Catalyst (p-TSA), Inhibitor, Toluene start->reagents reflux Heat to Reflux Azeotropically remove H₂O reagents->reflux workup Cool & Wash: 1. H₂O 2. Sat. NaHCO₃ 3. Brine reflux->workup dry Dry organic layer (e.g., MgSO₄) & Filter workup->dry purify Purify by Vacuum Distillation dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound via esterification.

Reactivity and Polymerization

The primary reactivity of this compound is associated with its acrylate functional group.[11]

  • Polymerization: It readily undergoes free-radical polymerization, a reaction that is highly exothermic.[11] This process can be initiated by heat, light, or chemical initiators. To prevent spontaneous polymerization during storage, an inhibitor is always added.[2][12]

  • Copolymerization: this compound is frequently used as a co-monomer with other vinyl monomers like methyl methacrylate (B99206) and styrene.[13] The incorporation of the sec-butyl group modifies the properties of the resulting polymer, such as increasing flexibility, impact resistance, and adhesion.[11][13] Compared to its n-butyl isomer, it can offer improved weatherability.[11]

Applications

The properties of poly(this compound) and its copolymers make it suitable for a range of industrial applications.

  • Coatings and Paints: It is used to formulate acrylic polymers that serve as binders, improving impact resistance and UV stability.[11]

  • Adhesives and Sealants: Copolymers containing this compound are used in pressure-sensitive adhesives, where the monomer enhances flexibility and adhesion.[11]

  • Plastics and Elastomers: It serves as a co-monomer to modify the mechanical properties of plastics and other polymers.[11]

  • Relevance to Drug Development: While not a direct pharmaceutical ingredient, polymers derived from this compound may be used in ancillary applications such as specialized coatings, adhesives for medical devices, or as components in packaging materials. Its role is primarily in polymer science, where the resulting materials may be selected for properties like hydrophobicity and flexibility.[14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Table 3: Hazard Information for this compound

Hazard Type Description
Physical Hazards Flammable liquid and vapor.[12] Vapors can form explosive mixtures with air.[7]
Health Hazards Irritating to eyes, respiratory system, and skin.[4] May cause an allergic skin reaction (skin sensitizer).[2][12] Harmful if inhaled or ingested.[2][12]

| Environmental Hazards | Toxic to aquatic life.[12][15] |

Handling and Storage Recommendations:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and protective clothing.[16][18] All equipment should be properly grounded to prevent static discharge.[19]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[16][18] Keep containers tightly closed. The presence of dissolved oxygen is necessary for the polymerization inhibitor to be effective, so it should not be stored under an inert atmosphere.[16]

References

sec-Butyl acrylate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of sec-Butyl Acrylate (B77674)

Introduction

sec-Butyl acrylate (sBA) is an organic chemical compound, specifically an acrylate ester, with the molecular formula C₇H₁₂O₂.[1] It is a monomer used in the production of polymers and copolymers for a variety of applications, including adhesives, sealants, coatings, paints, and elastomers.[2] The presence of the secondary butyl group influences the polymerization behavior and imparts specific properties to the resulting polymers, such as enhanced flexibility, impact resistance, adhesion, and weatherability compared to some other acrylate monomers.[2]

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, focusing on direct esterification. It includes detailed experimental protocols, quantitative data, and process visualizations intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis of this compound

The most common industrial method for producing butyl acrylates is the direct acid-catalyzed esterification of acrylic acid with the corresponding butanol isomer, in this case, sec-butanol.[3][4][5] This is a reversible equilibrium reaction where the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester product.[3][6]

Primary Method: Direct Esterification

The esterification reaction involves heating acrylic acid and sec-butanol in the presence of an acid catalyst.

Reaction Chemistry:

G cluster_reactants Reactants AA Acrylic Acid (CH₂=CHCOOH) Plus1 + AA->Plus1 sBuOH sec-Butanol (CH₃CH(OH)CH₂CH₃) sBuOH->Plus1 sBA This compound (CH₂=CHCOOCH(CH₃)CH₂CH₃) Plus2 + Water Water (H₂O) Water->Plus2 Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Catalyst->Plus2 Reversible Reaction Plus1->Catalyst Heat Plus2->sBA

Caption: Direct esterification of acrylic acid with sec-butanol.

Catalysts: The reaction can be catalyzed by both homogeneous and heterogeneous acid catalysts.

  • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used.[4][6] They are effective but require a neutralization step during purification, which can create waste streams.[7]

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) or zirconia-supported tungstophosphoric acid, offer advantages like easy separation from the reaction mixture and the potential for reuse, simplifying the purification process.[6][8][9]

Reaction Parameters: Several factors influence the reaction rate and overall yield:

  • Molar Ratio: An excess of the alcohol (sec-butanol) is often used to shift the equilibrium towards the product side.[3] However, some processes may start with a butanol/acrylic acid molar ratio between 0.5 and 1, gradually increasing it to between 1 and 1.5.[7] A study on n-butyl acrylate synthesis investigated molar ratios of n-butanol to acrylic acid ranging from 4 to 8.[6]

  • Temperature: The reaction is typically conducted at temperatures between 80°C and 130°C.[7][10] Higher temperatures increase the reaction rate but also the risk of polymerization of acrylic acid and the acrylate product.

  • Water Removal: Continuous removal of water via azeotropic distillation is critical for achieving high conversion rates.[3][4][7] The water forms a heteroazeotrope with butanol, which is distilled off, condensed, and then separated in a decanter.[7]

  • Polymerization Inhibitor: To prevent the polymerization of the monomer at reaction temperatures, an inhibitor such as hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), or phenothiazine (B1677639) is added to the reaction mixture.[5][11]

Experimental Protocol: Direct Esterification (Lab Scale)

This protocol is adapted from general procedures for butyl acrylate synthesis.[7][11]

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a heating mantle, and a distillation column connected to a condenser and a decanter (e.g., Dean-Stark apparatus).

  • Charging Reactants: The reactor is charged with acrylic acid, sec-butanol (initial molar ratio, e.g., 1:0.9), an acid catalyst (e.g., 1-2 wt% p-toluenesulfonic acid), and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone).

  • Reaction: The mixture is heated to boiling (approx. 80-100°C) under stirring.[7] The water produced during the reaction forms an azeotrope with sec-butanol and is continuously removed by distillation.

  • Water Separation: The condensed azeotrope is collected in the decanter, where it separates into a lower aqueous phase and an upper organic phase (rich in sec-butanol). The aqueous phase is drawn off, and the organic phase is recycled back to the reactor.[7]

  • Deferred Reactant Feed: Additional sec-butanol can be slowly added to the reactor or decanter during the reaction to maintain an excess and drive the reaction to completion, raising the final molar ratio (e.g., to 1:1.1).[7]

  • Monitoring Completion: The reaction is monitored by measuring the amount of water collected or by analyzing samples of the reaction mixture for the remaining acrylic acid content using gas chromatography (GC) or titration. The reaction is typically considered complete when the acrylic acid content drops below a certain level (e.g., 0.5%).[7]

  • Cooling: Once complete, the crude reaction product is cooled to room temperature before purification.

Quantitative Data Summary: Synthesis

The following table summarizes typical reaction conditions for butyl acrylate synthesis, primarily based on data for the n-butyl isomer, which follows the same chemical principles.

ParameterValue RangeSource
Reactants Acrylic Acid, sec-Butanol[General]
Catalyst p-Toluenesulfonic Acid, H₂SO₄, Ion-Exchange Resin[4][6]
Catalyst Loading 1-10 g/L or ~1-5 wt% of reactants[6][12]
Initial Molar Ratio (Butanol:Acid) 0.5:1 to 8:1[6][7]
Final Molar Ratio (Butanol:Acid) 1:1 to 1.5:1[7]
Reaction Temperature 80 - 130 °C[7][10]
Pressure 100 - 760 mmHg (Vacuum to Atmospheric)[10][12]
Typical Conversion/Yield 90 - 96%[4][6]

Purification of this compound

The crude product from the esterification reaction is a mixture containing the desired this compound, unreacted starting materials (acrylic acid, sec-butanol), water, the acid catalyst, and various by-products. Key by-products can include di-sec-butyl ether (from the dehydration of sec-butanol) and Michael addition products.[10] A multi-step purification process is required to achieve high purity.

Purification Workflow

G Crude Crude Reaction Mixture (sBA, sBuOH, AA, Catalyst, H₂O, By-products) Neutralization Neutralization & Washing Crude->Neutralization Add NaOH/Na₂CO₃ soln. Decanter1 Phase Separation Neutralization->Decanter1 Distillation1 Azeotropic Distillation (Butanol Recovery) Decanter1->Distillation1 Organic Phase Waste Aqueous Waste (Salt Solution) Decanter1->Waste Aqueous Phase Distillation2 Finishing Column (Vacuum Distillation) Distillation1->Distillation2 Bottoms Recycle Recycled sec-Butanol Distillation1->Recycle Overhead Product Pure this compound (>99%) Distillation2->Product Overhead/Side Stream Heavies Heavy Ends to Waste /Recycle Distillation2->Heavies Bottoms

Caption: General purification workflow for this compound.

Experimental Protocol: Purification

This protocol outlines the key steps to purify crude this compound.

  • Neutralization: The cooled crude product is transferred to a separation funnel or a mixer-settler vessel. A basic solution, such as 8% aqueous sodium hydroxide (B78521) or sodium carbonate, is added to neutralize the acid catalyst and any remaining acrylic acid.[7]

  • Washing: The mixture is thoroughly agitated and then allowed to separate into two phases. The lower aqueous phase, containing the neutralized catalyst and salts, is drained off.[7] The organic phase may be washed again with water or brine to remove residual salts and base.

  • Drying (Optional): The washed organic phase can be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, though this is more common in lab-scale preparations.

  • Distillation: The neutralized and washed organic phase is subjected to fractional distillation. This is often a two-stage process in industrial settings:

    • Butanol Recovery: The mixture is first distilled, often at atmospheric pressure, to remove unreacted sec-butanol and any remaining water as an azeotrope. This recovered butanol can be recycled back to the reactor.[10]

    • Final Product Purification: The bottoms from the first column, now enriched in this compound, are fed to a second "finishing" column. This distillation is typically performed under vacuum to lower the boiling point and prevent polymerization.[11] The pure this compound is collected as the overhead or side-stream distillate, while high-boiling impurities ("heavy ends") remain in the bottom.[10] A polymerization inhibitor should always be present during distillation.[11]

Quantitative Data Summary: Purification
ParameterDescriptionSource
Neutralizing Agent 8% Sodium Hydroxide Solution[7]
Washing Agent Water, Brine[11]
Purification Method Multi-stage Distillation (Azeotropic, Vacuum)[4][10]
Final Purity > 99%[13]
Key Impurities Removed Unreacted sec-Butanol, Acrylic Acid, Water, Catalyst, Di-sec-butyl ether, Michael Adducts[7][10]
Analytical Methods for Purity Assessment

The purity of the final this compound product and the composition of intermediate streams are typically analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14] These techniques can effectively separate and quantify the acrylate ester from reactants, solvents, and by-products.[15]

References

solubility of sec-Butyl acrylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-butyl acrylate (B77674). Due to a lack of extensive published quantitative data specifically for sec-butyl acrylate, this document focuses on its general solubility characteristics, likely miscibility with various solvent classes based on the behavior of similar acrylate esters, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic compound and a member of the acrylate ester family. It is an isomer of butyl acrylate, with the chemical formula C₇H₁₂O₂. The structure of the sec-butyl group influences its physical and chemical properties, including its solubility in different solvents. It is used in the synthesis of polymers and copolymers for use in coatings, adhesives, and sealants.

General Solubility Profile

While specific quantitative data is limited, the general solubility of butyl acrylate isomers, including this compound, is well-understood qualitatively. As a moderately polar molecule, this compound exhibits the following general solubility characteristics:

  • Water: Slightly soluble. Like other short-chain alkyl acrylates, its solubility in water is low.

  • Organic Solvents: Generally soluble in a wide range of common organic solvents. This includes alcohols, ethers, ketones, esters, aromatic hydrocarbons, and chlorinated solvents.

The principle of "like dissolves like" is a useful guide for predicting the solubility of this compound. Solvents with similar polarity are likely to be good solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of solvents. The data that is available often refers to "butyl acrylate" without specifying the isomer, or it pertains to n-butyl acrylate.

For research and development purposes, it is crucial to experimentally determine the solubility of this compound in the specific solvents relevant to a particular application. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Observations
e.g., WaterInorganic25
e.g., EthanolAlcohol25
e.g., AcetoneKetone25
e.g., Diethyl EtherEther25
e.g., TolueneAromatic Hydrocarbon25
e.g., DichloromethaneChlorinated Hydrocarbon25

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. Below are detailed protocols that can be adapted for this purpose.

Determination of Solubility in Water (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 105, provides a robust framework for determining the water solubility of a substance. The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for this compound.

Principle: A given amount of the test substance is stirred in a specified volume of water at a controlled temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath

  • Mechanical stirrer or shaker

  • Flasks with stoppers

  • Centrifuge (if necessary for phase separation)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask. The excess is necessary to ensure that saturation is reached.

  • Equilibration: Place the sealed flask in a constant temperature bath (e.g., 25 °C) and stir or shake for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach saturation (e.g., 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved droplets. If necessary, centrifugation at the same temperature can be used to facilitate separation.

  • Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved this compound is included.

  • Analysis: Determine the concentration of this compound in the sample using a validated analytical method.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of Miscibility in Organic Solvents

For many organic solvents, this compound is expected to be fully miscible. Miscibility is the ability of two liquids to mix in all proportions, forming a single homogeneous phase. A simple visual method is often sufficient to determine miscibility.

Principle: The test substance and the solvent are mixed in various proportions, and the mixture is observed for the formation of a single homogeneous phase.

Apparatus:

  • Graduated cylinders or volumetric flasks

  • Vials or test tubes with closures

  • Vortex mixer or shaker

  • Constant temperature bath (optional, but recommended for precise measurements)

Procedure:

  • Preparation of Mixtures: Prepare a series of mixtures of this compound and the chosen solvent in vials or test tubes. The proportions should cover a range, for example, 10:90, 25:75, 50:50, 75:25, and 90:10 by volume or weight.

  • Mixing: Securely close the containers and mix the contents thoroughly using a vortex mixer or by shaking.

  • Observation: Allow the mixtures to stand at a controlled temperature. Visually inspect for any signs of phase separation, such as the formation of layers or turbidity. If the mixture remains clear and homogeneous after a sufficient observation period (e.g., 24 hours), the two liquids are considered miscible at that proportion.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound and the logical relationship in solvent selection.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis cluster_result Result start Select Solvent prep_mixture Prepare Mixture (this compound + Solvent) start->prep_mixture equilibrate Equilibrate at Controlled Temperature prep_mixture->equilibrate separate Phase Separation (Settling/Centrifugation) equilibrate->separate sample Sample Aqueous/Solvent Phase separate->sample analyze Determine Concentration (e.g., GC, HPLC) sample->analyze result Quantitative Solubility Data analyze->result

Caption: Workflow for determining the solubility of this compound.

solvent_selection_logic cluster_solvents Solvent Polarity substance This compound (Moderately Polar) polar Polar Solvents (e.g., Water) substance->polar Low Solubility nonpolar Non-Polar Solvents (e.g., Toluene) substance->nonpolar Good Solubility intermediate Intermediate Polarity (e.g., Ethanol, Acetone) substance->intermediate High Solubility / Miscibility

Caption: Logical relationship for predicting this compound solubility.

An In-depth Technical Guide to the Health and Safety Hazards of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with sec-butyl acrylate (B77674). The information is intended to support risk assessments and the implementation of appropriate safety protocols in research and development settings. Data has been compiled from various sources, and where specific data for sec-butyl acrylate is unavailable, information from structurally similar analogues, such as n-butyl acrylate, is presented to provide a comprehensive toxicological profile.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is crucial for evaluating its potential hazards and behavior in various experimental settings.

PropertyValueReference
CAS Number 2998-08-5
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Clear, colorless liquid[1]
Odor Sharp, characteristic[1]
Boiling Point 59-60 °C at 50 mmHg
Melting Point -62.3 °C
Flash Point 34.5 °C
Density 0.887 g/cm³ at 20 °C
Vapor Pressure 6.44 mmHg at 25 °C
Water Solubility Very slightly soluble[1]

Toxicological Data

The toxicological profile of this compound is summarized below. It is important to note that while some data is specific to this compound, much of the available information is based on studies of its structural isomer, n-butyl acrylate. This read-across approach is a common practice in toxicology for substances with similar chemical structures and reactive functional groups.

Acute Toxicity

Acute toxicity data provides insights into the potential for immediate adverse health effects from a single, short-term exposure.

EndpointSpeciesRouteValueClassificationReference
LD₅₀ RatOral3,730 mg/kgNot Classified[2]
LD₅₀ (n-butyl acrylate) RabbitDermal> 2,000 mg/kgMay be harmful in contact with skin[3][4]
LC₅₀ (n-butyl acrylate) RatInhalation (4h)10.3 - 14.3 mg/L (vapor)Harmful if inhaled[3]
Irritation

This compound is known to be an irritant to the skin, eyes, and respiratory system.

EndpointSpecies/MethodObservationClassificationReference
Skin Irritation Rabbit (in vivo, OECD 404)Causes skin irritation.Category 2[5]
Eye Irritation Rabbit (in vivo, OECD 405)Causes serious eye irritation.Category 2A[5]
Respiratory Irritation Human (Vapor exposure)May cause respiratory irritation.Category 3 (STOT SE)[5]
Sensitization

Acrylates are recognized as potential skin sensitizers, capable of inducing an allergic reaction upon contact.

EndpointSpecies/MethodObservationClassificationReference
Skin Sensitization Mouse (LLNA, OECD 442B)Weak to moderate sensitizer.Category 1[5]
Skin Sensitization Guinea Pig (Maximization Test)Produced an allergic reaction.Category 1[3]
Genotoxicity

The genotoxic potential of acrylates has been studied extensively. The general consensus is that while they may show some activity in in vitro assays, they are not considered genotoxic in vivo.

Assay TypeSystemResultInterpretationReference
Ames Test S. typhimuriumNegativeNot mutagenic in bacteria.[6]
In vitro Mammalian Cell Gene Mutation Mouse Lymphoma AssayPositiveCan induce mutations in vitro.[7]
In vitro Chromosomal Aberration Mammalian CellsPositiveCan cause chromosomal damage in vitro.[7]
In vivo Micronucleus Test RodentNegativeNot genotoxic in whole animals.[7]

The positive results in in vitro mammalian cell assays are often attributed to cytotoxicity at the tested concentrations and are generally not considered indicative of a genotoxic hazard to humans under typical exposure scenarios, given the negative in vivo data.[7]

Carcinogenicity

Long-term animal studies on n-butyl acrylate have not shown an increase in tumor incidence, suggesting a lack of carcinogenic potential.

SpeciesRouteDurationObservationClassificationReference
RatInhalation2 yearsNo increase in tumor incidence.Not classifiable as a human carcinogen (IARC Group 3 for n-butyl acrylate).[3]
MouseDermalChronicNo treatment-related tumors.Not classifiable as a human carcinogen (IARC Group 3 for n-butyl acrylate).[6]
Reproductive and Developmental Toxicity

Studies on n-butyl acrylate have not indicated adverse effects on reproduction or development at doses that were not maternally toxic.

SpeciesRouteStudy TypeObservationReference
RatInhalationDevelopmentalNo birth defects observed. Fetotoxic effects only at maternally toxic concentrations.[5][8]
RatOralTwo-generationNo adverse effects on fertility or reproduction.[9]

Mechanism of Toxicity

The toxicity of acrylates is believed to be primarily driven by their chemical reactivity as α,β-unsaturated carbonyl compounds. The proposed mechanism involves Michael addition, a reaction with biological nucleophiles, particularly the thiol group of glutathione (B108866) (GSH).

Depletion of intracellular GSH can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This, in turn, can cause damage to cellular macromolecules, mitochondrial dysfunction, and the activation of apoptotic pathways.

Toxicity_Pathway Acrylate This compound Michael_Addition Michael Addition Acrylate->Michael_Addition Enters Cell Cell Cellular Environment GSH Glutathione (GSH) GSH->Michael_Addition GSH_Depletion GSH Depletion Oxidative_Stress Oxidative Stress (ROS Increase) GSH_Depletion->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Michael_Addition->GSH_Depletion

Caption: Proposed cytotoxic mechanism of this compound.

Experimental Protocols

The following are summarized methodologies for key toxicological assessments, based on OECD Test Guidelines. These protocols provide a framework for the in vivo and in vitro testing of chemicals like this compound.

Acute Dermal Toxicity (OECD 402)

This test is designed to assess the adverse effects of a single dermal application of a substance.[1][10][11]

OECD_402_Workflow Start Start Animal_Prep Animal Preparation (Rat, shaved skin) Start->Animal_Prep Dosing Dermal Application (Single dose, 24h exposure) Animal_Prep->Dosing Observation Observation Period (14 days) Dosing->Observation Data_Collection Data Collection (Toxicity signs, mortality, body weight) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy End End Necropsy->End

Caption: Workflow for OECD 402 Acute Dermal Toxicity study.

  • Test System: Young adult rats (200-300g), typically a single sex (females preferred).[11]

  • Procedure: The test substance is applied uniformly to a shaved area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[1]

  • Dose Levels: A fixed-dose procedure is used, starting with a dose expected to produce toxicity without mortality.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

  • Endpoint: The LD₅₀ is calculated, and the substance is classified according to the Globally Harmonised System (GHS).

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline describes the procedure for assessing the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13][14][15]

OECD_404_Workflow Start Start WoE Weight-of-Evidence Analysis (In vitro data, SAR) Start->WoE InVivo_Test In Vivo Test (Rabbit) WoE->InVivo_Test If necessary Application Apply 0.5g/0.5mL to shaved skin (4-hour exposure) InVivo_Test->Application Scoring Score Erythema & Edema (1, 24, 48, 72 hours post-removal) Application->Scoring Observation Observe for up to 14 days (Assess reversibility) Scoring->Observation Classification Classification (Irritant/Corrosive/Non-irritant) Observation->Classification End End Classification->End

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion study.

  • Test System: Albino rabbit.[15]

  • Procedure: A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of shaved skin for 4 hours.[15]

  • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[12]

  • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.[16][17][18][19]

OECD_405_Workflow Start Start WoE Weight-of-Evidence Analysis (Skin corrosion data, in vitro data) Start->WoE InVivo_Test In Vivo Test (Rabbit) WoE->InVivo_Test If necessary Application Instill 0.1mL/0.1g into one eye InVivo_Test->Application Scoring Score Ocular Lesions (1, 24, 48, 72 hours) Application->Scoring Observation Observe for up to 21 days (Assess reversibility) Scoring->Observation Classification Classification (Irritant/Serious Damage/Non-irritant) Observation->Classification End End Classification->End OECD_439_Workflow Start Start Tissue_Prep Prepare Reconstructed Human Epidermis (RhE) Tissues Start->Tissue_Prep Application Topical Application of Test Substance Tissue_Prep->Application Incubation Incubation Period Application->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Calculation Calculate % Viability vs. Negative Control Viability_Assay->Calculation Classification Classification (Irritant if ≤ 50% viability) Calculation->Classification End End Classification->End OECD_442B_Workflow Start Start Dosing Topical Application to Mouse Ear (3 consecutive days) Start->Dosing BrdU_Admin BrdU Administration (Day 5) Dosing->BrdU_Admin Lymph_Node_Excision Excise Draining Auricular Lymph Nodes (Day 6) BrdU_Admin->Lymph_Node_Excision Cell_Suspension Prepare Single-Cell Suspension Lymph_Node_Excision->Cell_Suspension ELISA BrdU-ELISA Assay Cell_Suspension->ELISA Calculation Calculate Stimulation Index (SI) ELISA->Calculation Classification Classification (Sensitizer if SI ≥ 1.6) Calculation->Classification End End Classification->End

References

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(sec-butyl acrylate). It is intended for researchers, scientists, and professionals in drug development and polymer science who require a thorough understanding of the thermal properties of this polymer. This guide covers reported Tg values, factors influencing this critical thermal transition, and detailed experimental protocols for its determination.

Introduction to the Glass Transition Temperature of Poly(this compound)

Poly(this compound) is a polymer synthesized from the sec-butyl acrylate (B77674) monomer. As an amorphous or semi-crystalline polymer, its physical properties are significantly influenced by its glass transition temperature (Tg). The Tg is the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a molten or rubber-like state. Below the Tg, the polymer chains have limited mobility, resulting in a rigid material. Above the Tg, the polymer chains have sufficient energy to move past one another, leading to a more flexible and rubbery state. This transition is a critical parameter in determining the processing conditions and end-use applications of the polymer.

The structure of the alkyl ester group in polyacrylates has a significant impact on the glass transition temperature. For the butyl acrylate isomers, the branching of the butyl group affects the flexibility of the polymer chain and, consequently, its Tg.

Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) has been reported in the literature. It is crucial to distinguish the Tg of poly(this compound) from that of its isomers, such as poly(n-butyl acrylate) and poly(tert-butyl acrylate), as their thermal properties differ.

PolymerGlass Transition Temperature (Tg)Measurement MethodSource
Poly(this compound)-26 °CNot SpecifiedSigma-Aldrich Catalog[1]
Poly(n-butyl acrylate)-53 °CDifferential Scanning Calorimetry (DSC)Polymer Source[2]
Poly(tert-butyl acrylate)43-107 °CNot SpecifiedSigma-Aldrich Catalog

Note: The Tg value for poly(this compound) is from a commercial source and lacks detailed experimental context such as the polymer's molecular weight and the specific analytical method used. The values for the other isomers are provided for comparative purposes.

Factors Influencing the Glass Transition Temperature

Several factors can influence the measured Tg of poly(this compound). A comprehensive understanding of these factors is essential for controlling the polymer's properties for specific applications.

  • Molecular Weight: The Tg of a polymer is dependent on its number-average molecular weight (Mn). As the molecular weight increases, the free volume at the chain ends decreases, leading to a higher Tg. This relationship is often described by the Flory-Fox equation:

    Tg = Tg,∞ - K/Mn

    where Tg,∞ is the glass transition temperature at infinite molecular weight, and K is a constant related to the free volume of the polymer chain ends. For poly(tert-butyl acrylate), a related polymer, the Tg has been shown to increase with molecular weight until it plateaus.[3]

  • Measurement Conditions: The experimental parameters used in thermal analysis can affect the observed Tg value. For Differential Scanning Calorimetry (DSC), the heating rate is a critical parameter. Higher heating rates tend to result in higher measured Tg values. Therefore, it is crucial to report the experimental conditions alongside the Tg value.

  • Purity and Additives: The presence of impurities, residual monomer, or plasticizers can lower the Tg of a polymer. Plasticizers, in particular, are small molecules that increase the free volume between polymer chains, thereby enhancing chain mobility and reducing the Tg.

Experimental Protocols

The primary technique for measuring the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC). This method measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.

A general protocol for the synthesis of polyacrylates via free radical polymerization is provided below. This can be adapted for the synthesis of poly(this compound).

  • Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), and an appropriate solvent (e.g., toluene (B28343) or benzene).

  • Procedure: a. The this compound monomer is purified to remove any inhibitors. b. The monomer and AIBN are dissolved in the solvent in a reaction vessel equipped with a condenser and a nitrogen inlet. c. The solution is purged with nitrogen for a sufficient time to remove oxygen, which can inhibit the polymerization. d. The reaction mixture is heated to a temperature appropriate for the decomposition of AIBN (typically 60-80 °C) and stirred for several hours. e. The polymerization is terminated by cooling the reaction mixture. f. The polymer is precipitated by pouring the solution into a non-solvent, such as methanol. g. The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

The following is a typical protocol for measuring the Tg of a polyacrylate sample using a DSC instrument.

  • Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Reference: An empty, sealed aluminum pan.

    • Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: a. First Heating Scan: The sample is heated from a low temperature (e.g., -80 °C) to a temperature well above the expected Tg (e.g., 50 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the polymer. b. Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min). c. Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second heating scan to ensure that the measurement is independent of the sample's prior thermal history.[2]

  • Data Analysis: The glass transition temperature is determined from the DSC thermogram as the midpoint of the step change in the heat flow curve.

Visualizations

The following diagram illustrates the logical workflow from the synthesis of poly(this compound) to the determination of its glass transition temperature.

Poly(this compound) Tg Determination Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization Monomer This compound Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification & Drying Polymerization->Purification Polymer Poly(this compound) Purification->Polymer DSC_Sample Sample Preparation for DSC Polymer->DSC_Sample DSC_Analysis DSC Analysis DSC_Sample->DSC_Analysis Data_Analysis Data Analysis DSC_Analysis->Data_Analysis Tg_Value Glass Transition Temperature (Tg) Data_Analysis->Tg_Value

Caption: Workflow for the synthesis and thermal characterization of poly(this compound).

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that dictates its material characteristics and potential applications. While a value of -26 °C is reported, it is important for researchers to recognize that this value can be influenced by factors such as molecular weight and tacticity. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of poly(this compound), enabling a more detailed investigation of its thermal properties. Further research into the synthesis of poly(this compound) with controlled molecular weight and tacticity would provide a more comprehensive understanding of the structure-property relationships for this polymer.

References

Technical Guide: Physicochemical Properties of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of sec-butyl acrylate (B77674). It includes detailed experimental protocols for the determination of these properties and visual workflows for its synthesis and polymerization, designed to support research and development activities.

Core Physicochemical Data

The accurate determination of physical properties such as boiling and melting points is fundamental for the purification, identification, and handling of chemical substances. Below is a summary of the reported values for sec-butyl acrylate.

PropertyValueConditions
Boiling Point 59-60 °Cat 50 Torr (mmHg)
Melting Point -62.3 °CNot specified
Anomalous Data99.8 °Cat 2.9 x 10⁻⁶ Torr

Note on Anomalous Data: The melting point of 99.8 °C reported at a very low pressure is likely an error or represents a boiling point under high vacuum conditions rather than a true melting point.[1] The value of -62.3 °C is more consistent with the expected properties of similar acrylate esters.[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds like this compound.

Protocol 1: Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][4][5]

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[3]

  • Capillary Insertion: Invert a capillary tube, sealed at one end, and place it into the fusion tube containing the sample.[3]

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse the setup in a Thiele tube filled with a heating liquid or place it in the heating block of a melting point apparatus.[3][6]

  • Heating: Heat the apparatus slowly and uniformly.[3]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating.

  • Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] Alternatively, note the temperature at which bubbling stops upon cooling, and liquid begins to enter the capillary tube; this temperature is the boiling point.[5]

  • Recording: Record the temperature range from the start to the end of the rapid bubbling. For pure substances, this range should be narrow. It is crucial to also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Protocol 2: Melting Point Determination

The melting point is a key indicator of a substance's purity.[7] For a pure crystalline solid, the melting point is sharp and occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting range.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar device with a heated metal block)

  • Capillary tubes (open at one end)

  • Sample of solidified this compound

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely solid (this will require significant cooling to below -62°C) and finely powdered.

  • Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[2][9]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Rapid Determination: First, heat the sample rapidly to get an approximate melting point.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to about 1-2°C per minute.

  • Recording the Melting Range:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[8]

    • The melting point is reported as the range from T1 to T2.

Logical and Experimental Workflows

The following diagrams illustrate the key chemical processes involving this compound: its synthesis via esterification and its subsequent use in polymerization.

SynthesisWorkflow AcrylicAcid Acrylic Acid Reactor Reactor AcrylicAcid->Reactor Butene Butene Isomers (e.g., 2-Butene) Butene->Reactor Catalyst Acid Catalyst (Ion Exchange Resin) Catalyst->Reactor CrudeProduct Crude this compound Reactor->CrudeProduct Esterification Purification Purification (Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

PolymerizationWorkflow Monomer This compound Monomer Polymerization Polymerization Reaction (e.g., Free Radical) Monomer->Polymerization Initiator Initiator (e.g., Peroxide) Initiator->Polymerization Solvent Solvent (Optional) Solvent->Polymerization Polymer Poly(this compound) Polymerization->Polymer Application Applications (Coatings, Adhesives, etc.) Polymer->Application

Caption: General workflow for the polymerization of this compound.

References

A Technical Guide to the Physical Properties of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the key physical properties of sec-butyl acrylate (B77674), specifically its refractive index and density. The information is tailored for researchers, scientists, and professionals in drug development and related fields who require precise data and methodologies for material characterization.

Core Physical Properties of sec-Butyl Acrylate

The refractive index and density are fundamental physical constants essential for the identification, quality control, and application of this compound in various scientific and industrial processes.

Quantitative Data

The following table summarizes the reported values for the density and refractive index of this compound.

Physical PropertyValueNotes
Density 0.8870 g/cm³
Refractive Index 1.4110
1.414at 20°C, referenced to the D-line of the sodium spectrum (n20/D)[1]

Experimental Protocols

Accurate determination of refractive index and density relies on standardized experimental procedures. The following sections detail the methodologies for these measurements.

Measurement of Refractive Index

The refractive index of a liquid can be determined using several methods. A common and precise method involves the use of an Abbe refractometer.

Protocol using an Abbe Refractometer:

  • Temperature Calibration: Ensure the refractometer's prisms are set to a constant temperature, typically 20°C, using a connected water bath.[2]

  • Prism Cleaning: Clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft, lint-free tissue.[2]

  • Sample Application: Place a few drops of this compound onto the surface of the refracting prism.[2]

  • Prism Engagement: Close the prisms and ensure the liquid sample spreads evenly to form a thin film.

  • Optical Adjustment: Adjust the light source and the mirror to illuminate the prisms.

  • Boundary Line Focusing: While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator to eliminate any color fringe and sharpen the boundary line.[2]

  • Reading Acquisition: Align the sharp boundary line with the center of the crosshairs in the eyepiece.[2]

  • Data Recording: Read the refractive index value from the instrument's scale.

  • Cleaning: Thoroughly clean the prisms after the measurement.

Measurement of Density

The density of a liquid can be determined using a pycnometer (also known as a specific gravity bottle) or by measuring the mass of a known volume.

Protocol using a Pycnometer:

  • Pycnometer Preparation: Clean and dry the pycnometer and its stopper thoroughly.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on a calibrated analytical balance.

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Mass of Filled Pycnometer: Remove the pycnometer from the bath, wipe it dry, and weigh it.

  • Volume Determination: Repeat the procedure using a reference liquid of known density (e.g., deionized water) to determine the exact volume of the pycnometer.

  • Density Calculation: The density of this compound is calculated using the formula: Density = (Mass of this compound) / (Volume of pycnometer)

Protocol using a Graduated Cylinder and Balance:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance.[3]

  • Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL).[4]

  • Mass Measurement: Record the mass of the this compound.[4]

  • Density Calculation: Calculate the density by dividing the mass of the liquid by the measured volume.[5] For improved accuracy, this can be repeated with different volumes and the results averaged.[4]

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a liquid chemical such as this compound.

G Workflow for Physical Property Determination of a Liquid Chemical cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis cluster_reporting 4. Reporting Sample Obtain sec-Butyl Acrylate Sample InstrumentPrep Prepare & Calibrate Instruments MeasureRI Measure Refractive Index InstrumentPrep->MeasureRI MeasureDensity Measure Density InstrumentPrep->MeasureDensity RecordData Record Raw Data MeasureRI->RecordData MeasureDensity->RecordData Calculate Calculate Properties RecordData->Calculate Compare Compare with Literature Values Calculate->Compare Report Final Report Generation Compare->Report

Caption: General workflow for determining the physical properties of a liquid chemical.

References

sec-Butyl acrylate inhibitor type and concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor systems used in sec-butyl acrylate (B77674), focusing on the type, concentration, and mechanism of action. It also includes detailed experimental protocols for the determination of inhibitor concentration.

Introduction to sec-Butyl Acrylate Inhibition

This compound is a reactive monomer susceptible to spontaneous polymerization, a process that can be initiated by heat, light, or the presence of free radicals. To ensure its stability during transport, storage, and handling, a polymerization inhibitor is added. The selection of an appropriate inhibitor and its concentration is critical to prevent premature polymerization without adversely affecting the monomer's performance in subsequent reactions.

Inhibitor Type and Concentration

The most commonly used inhibitor for this compound and other acrylate esters is the Monomethyl Ether of Hydroquinone (MEHQ), also known as 4-methoxyphenol.

Table 1: Inhibitor Systems for Butyl Acrylates

MonomerInhibitor TypeTypical Concentration (ppm)Standard Concentration (ppm)
This compoundMEHQ~100-
n-Butyl AcrylateMEHQ10 - 60[1]15[2]
General AcrylatesHydroquinoneVaries-
General AcrylatesPhenothiazine (PTZ)Varies-

Mechanism of Inhibition

MEHQ is a highly effective radical scavenger that interrupts the free-radical polymerization chain reaction.[3] Its inhibitory function is critically dependent on the presence of dissolved oxygen.[4]

The proposed mechanism involves the following steps:

  • Initiation: A radical initiator (R•), which can be a peroxide or formed by heat or light, reacts with an acrylate monomer (M) to start the polymerization chain.

  • Propagation: The initial monomer radical reacts with other monomer units to form a growing polymer chain.

  • Inhibition by MEHQ:

    • The growing polymer radical (P•) or an initiator radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (POO• or ROO•).

    • MEHQ then donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is significantly less reactive and does not readily initiate further polymerization.

MEHQ_Inhibition_Pathway Initiator Initiator (R•) Monomer Acrylate Monomer (M) Initiator->Monomer + M PolymerRadical Growing Polymer Radical (P•) Monomer->PolymerRadical Propagation Oxygen Oxygen (O₂) PolymerRadical->Oxygen + O₂ PeroxyRadical Peroxy Radical (POO•) Oxygen->PeroxyRadical MEHQ MEHQ PeroxyRadical->MEHQ + MEHQ NeutralProduct Neutral Product StableRadical Stable Phenoxyl Radical MEHQ->StableRadical MEHQ->NeutralProduct - H•

Figure 1: MEHQ Inhibition Signaling Pathway

Experimental Protocol: Determination of MEHQ Concentration

The concentration of MEHQ in this compound can be determined using several analytical techniques. The standard test method for this determination in colorless monomeric acrylate esters is outlined in ASTM D3125.[5][6][7] Below are detailed protocols based on UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometric Method

This method is based on the characteristic UV absorbance of MEHQ.

4.1.1. Materials and Equipment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Methanol (B129727) (spectrophotometric grade)

  • MEHQ standard

4.1.2. Procedure

  • Preparation of Standard Solutions:

    • Prepare a stock solution of MEHQ in methanol (e.g., 1000 ppm).

    • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the sample (e.g., 5, 10, 15, 20, 25 ppm).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of methanol. The dilution factor should be chosen so that the final MEHQ concentration falls within the range of the calibration standards.

  • Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max) for MEHQ, which is approximately 293 nm.

    • Measure the absorbance of the blank (methanol), the standard solutions, and the prepared sample solution at the determined λ_max.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of MEHQ in the sample solution from the calibration curve using its measured absorbance.

    • Calculate the original concentration of MEHQ in the this compound sample, accounting for the dilution.

UVVis_Workflow start Start prep_standards Prepare MEHQ Standard Solutions start->prep_standards prep_sample Prepare sec-Butyl Acrylate Sample Solution start->prep_sample measure_lambda Determine λ_max of MEHQ prep_standards->measure_lambda measure_abs Measure Absorbance of Standards and Sample prep_sample->measure_abs measure_lambda->measure_abs plot_cal_curve Plot Calibration Curve measure_abs->plot_cal_curve det_conc Determine MEHQ Concentration in Sample plot_cal_curve->det_conc end End det_conc->end

Figure 2: UV-Vis Experimental Workflow
HPLC Method

HPLC provides a more selective method for the determination of MEHQ, especially in the presence of other UV-absorbing species.

4.2.1. Materials and Equipment

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

  • Volumetric flasks

  • Pipettes

  • Syringe filters

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water, HPLC grade)

  • MEHQ standard

4.2.2. Procedure

  • Chromatographic Conditions (Typical):

    • Column: C18, 5 µm particle size, 4.6 x 150 mm

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 293 nm

  • Preparation of Standard and Sample Solutions:

    • Prepare standard and sample solutions as described in the UV-Vis method, using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to establish the retention time of MEHQ and to generate a calibration curve based on peak area.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the MEHQ peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Quantify the amount of MEHQ in the sample by comparing the peak area with the calibration curve.

    • Calculate the original concentration of MEHQ in the this compound sample.

Storage and Handling Recommendations

To ensure the effectiveness of the MEHQ inhibitor, this compound should be stored under an air atmosphere, as oxygen is essential for the inhibition mechanism.[2] It should also be protected from light and elevated temperatures to prevent the initiation of polymerization. Regular monitoring of the inhibitor concentration is recommended, especially for long-term storage.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(sec-butyl acrylate) is a polymer with potential applications in adhesives, coatings, and other specialty materials. Its properties are influenced by the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture, which are in turn controlled by the polymerization technique employed. This document provides an overview and detailed protocols for the primary methods of polymerizing acrylates, with specific guidance adapted for sec-butyl acrylate (B77674).

Free Radical Polymerization (FRP)

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers. It typically involves an initiator that generates free radicals, which then propagate by adding to monomer units.

Solution Polymerization

Solution polymerization is carried out with the monomer and initiator dissolved in a suitable solvent. This method allows for good heat control and results in a polymer solution that can be used directly or from which the polymer can be isolated. High temperatures can lead to side reactions like backbiting and β-scission, which can affect the polymer structure by introducing branching.[1]

Experimental Protocol: Solution Free Radical Polymerization of n-Butyl Acrylate

  • Materials:

    • n-Butyl acrylate (inhibitor removed by passing through a column of basic alumina)

    • Xylene (or other suitable solvent like toluene)

    • Initiator (e.g., azobisisobutyronitrile - AIBN, or a peroxide initiator for higher temperatures)

  • Procedure:

    • A reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with xylene.

    • The solvent is heated to the desired reaction temperature (e.g., 130 °C) under a nitrogen atmosphere.[1]

    • A solution of n-butyl acrylate and the initiator in xylene is prepared.

    • This solution is continuously fed into the heated reactor over a specific period (e.g., 1-4 hours) to maintain starved-feed conditions, which helps control the reaction exotherm and molecular weight.[1]

    • After the feed is complete, the reaction is held at temperature for an additional period to ensure high monomer conversion.

    • The resulting polymer solution is cooled to room temperature.

    • The polymer can be isolated by precipitation in a non-solvent like methanol.

Table 1: Quantitative Data for Free Radical Polymerization of n-Butyl Acrylate (Data adapted for illustrative purposes)

InitiatorSolventTemperature (°C)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
AIBNToluene80>9520,00045,0002.25
PeroxideXylene130>9810,00022,0002.20

Note: This data is for n-butyl acrylate and serves as a general guideline. Actual results for this compound will vary.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper-based catalyst.[2] This process allows for the controlled growth of polymer chains.

Experimental Protocol: ATRP of n-Butyl Acrylate

  • Materials:

    • n-Butyl acrylate (inhibitor removed)

    • Initiator: Methyl 2-bromopropionate or ethyl α-bromoisobutyrate

    • Catalyst: Copper(I) bromide (CuBr)

    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy)

    • Solvent (optional, e.g., benzene, ethylene (B1197577) carbonate)[3]

  • Procedure:

    • A dried Schlenk flask is charged with CuBr and the ligand under an inert atmosphere (e.g., argon).

    • Degassed solvent (if used) and n-butyl acrylate are added via syringe.

    • The initiator is added via syringe to start the polymerization.

    • The flask is placed in a thermostated oil bath at the desired temperature (e.g., 80-100 °C).[3]

    • Samples are taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC).

    • The polymerization is stopped by cooling and exposing the reaction mixture to air.

    • The catalyst is removed by passing the polymer solution through a column of neutral alumina.

    • The polymer is isolated by precipitation.

Table 2: Quantitative Data for ATRP of n-Butyl Acrylate

Catalyst SystemSolventTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
CuBr/dNbpyBenzene80>8510,000 - 50,0001.1 - 1.3[3]
CuBr/bpyEthylene Carbonate100>9015,000 - 60,0001.2 - 1.4[3]

Note: This data is for n-butyl acrylate. The choice of ligand and solvent can significantly impact the polymerization of this compound.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that uses a chain transfer agent (CTA), typically a dithioester or trithiocarbonate (B1256668), to mediate the polymerization. This allows for excellent control over molecular weight and polydispersity.[4]

Experimental Protocol: RAFT Polymerization of n-Butyl Acrylate

  • Materials:

    • n-Butyl acrylate (inhibitor removed)

    • Initiator: AIBN

    • RAFT agent (CTA): e.g., tert-butyl dithiobenzoate (t-BDB) or cyanomethyl dodecyl trithiocarbonate (CMDTTC)[4][5]

    • Solvent (optional, e.g., ethyl acetate)

  • Procedure:

    • n-Butyl acrylate, the RAFT agent, the initiator, and the solvent (if used) are placed in a reaction vessel.

    • The mixture is degassed by several freeze-pump-thaw cycles.

    • The vessel is backfilled with an inert gas and placed in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).[4]

    • The polymerization is allowed to proceed for a predetermined time.

    • The reaction is quenched by cooling and exposing to air.

    • The polymer is isolated by precipitation.

Table 3: Quantitative Data for RAFT Polymerization of n-Butyl Acrylate

RAFT AgentInitiatorTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
t-BDBAIBN6050-8010,000 - 100,0001.1 - 1.3[4]
CMDTTCVazo 6775>9020,000 - 80,0001.2 - 1.5[5]

Note: This data is for n-butyl acrylate. The choice of RAFT agent is critical for achieving good control with this compound.

Emulsion Polymerization

Emulsion polymerization is a water-based technique that is widely used in industry to produce polymer latexes. The monomer is emulsified in water with a surfactant, and a water-soluble initiator is used. This method offers excellent heat transfer and can produce high molecular weight polymers at high polymerization rates.

Experimental Protocol: Emulsion Polymerization of n-Butyl Acrylate

  • Materials:

    • n-Butyl acrylate

    • Deionized water

    • Surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS)

    • Initiator (e.g., potassium persulfate - KPS, or a redox initiator system)[6][7]

    • Buffer (e.g., sodium bicarbonate)

  • Procedure:

    • Deionized water, surfactant, and buffer are charged to a reactor equipped with a stirrer, condenser, and nitrogen inlet.

    • The mixture is heated to the reaction temperature (e.g., 70-80 °C) under a nitrogen purge.[7]

    • A portion of the n-butyl acrylate monomer is added to form a seed latex.

    • The initiator, dissolved in deionized water, is added to start the polymerization.

    • The remaining monomer is fed into the reactor over a period of time (semi-batch process).

    • After the monomer feed is complete, the reaction is held at temperature for a further period to ensure full conversion.

    • The resulting latex is cooled and filtered.

Table 4: Quantitative Data for Emulsion Polymerization of n-Butyl Acrylate

Initiator SystemSurfactantTemperature (°C)Final Solids Content (%)Particle Size (nm)PDI (Mw/Mn)Reference
KPSSDS7530-40100-200>2[8]
RedoxSDS50~3080-150>2[6]

Note: This data is for n-butyl acrylate. The stability of the emulsion and final particle size for this compound may differ.

Diagrams

FRP_Mechanism cluster_legend Legend Initiator Initiator 2R. 2R. Initiator->2R. Initiation R-M. R-M. 2R.->R-M. + M R-M(n)-M. R-M(n)-M. R-M.->R-M(n)-M. + n M Propagation Polymer Polymer R-M(n)-M.->Polymer Termination (Combination or Disproportionation) I Initiator R R. M M (Monomer) P Polymer

Caption: General mechanism of Free Radical Polymerization.

ATRP_Mechanism cluster_ATRP ATRP Equilibrium cluster_legend Legend P-X + Cu(I)/L P-X + Cu(I)/L P. + X-Cu(II)/L P. + X-Cu(II)/L P-X + Cu(I)/L->P. + X-Cu(II)/L k_act P. + X-Cu(II)/L->P-X + Cu(I)/L k_deact P. P. P-M. P-M. P.->P-M. + M (Propagation) PX P-X (Dormant Chain) CuI Cu(I)/L (Activator) P_rad P. (Active Radical) CuII X-Cu(II)/L (Deactivator) M M (Monomer)

Caption: Reversible activation-deactivation equilibrium in ATRP.

RAFT_Mechanism cluster_RAFT RAFT Equilibrium cluster_legend Legend P_n. + S=C(Z)S-R P_n. + S=C(Z)S-R Intermediate_1 P_n. + S=C(Z)S-R->Intermediate_1 Addition P_n-S-C(Z)=S + R. P_n-S-C(Z)=S + R. Intermediate_1->P_n-S-C(Z)=S + R. Fragmentation R. + M R. + M P_m. P_m. R. + M->P_m. Reinitiation P_m. + S=C(Z)S-P_n P_m. + S=C(Z)S-P_n Intermediate_2 P_m. + S=C(Z)S-P_n->Intermediate_2 Addition P_m-S-C(Z)=S + P_n. P_m-S-C(Z)=S + P_n. Intermediate_2->P_m-S-C(Z)=S + P_n. Fragmentation Pn P_n. (Propagating Radical) CTA S=C(Z)S-R (RAFT Agent) R_rad R. (Leaving Group Radical) M M (Monomer)

Caption: Main equilibrium in RAFT polymerization.

Experimental_Workflow Monomer_Prep Monomer Purification (Inhibitor Removal) Reagent_Prep Prepare Reagent Solutions (Initiator, Catalyst, etc.) Monomer_Prep->Reagent_Prep Reactor_Setup Reactor Setup & Inert Atmosphere Purge Polymerization Polymerization Reaction (Controlled Temperature) Reactor_Setup->Polymerization Reagent_Prep->Polymerization Quenching Quench Reaction Polymerization->Quenching Purification Polymer Purification (Catalyst Removal/Precipitation) Quenching->Purification Analysis Characterization (SEC, NMR, etc.) Purification->Analysis

Caption: General experimental workflow for polymerization.

References

Application Notes and Protocols: Use of sec-Butyl Acrylate in Copolymer Synthesis for Biomedical and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butyl acrylate (B77674) in copolymer synthesis, with a particular focus on applications in the biomedical and pharmaceutical fields. While the literature predominantly details the use of its isomer, n-butyl acrylate, this document extrapolates and compares the expected behavior and properties of sec-butyl acrylate-containing copolymers. The provided protocols are foundational and should be adapted based on specific research and development needs.

Introduction to this compound in Copolymer Synthesis

Acrylate copolymers are a versatile class of polymers widely used in medical devices and drug delivery systems due to their biocompatibility, tunable properties, and adhesive characteristics. Butyl acrylates are common "soft" monomers used to impart flexibility, tackiness, and low glass transition temperatures (Tg) to copolymers.

While n-butyl acrylate is the most commonly used isomer, this compound offers a unique molecular architecture that can influence the final properties of the copolymer. The branched structure of the sec-butyl group can affect chain packing, steric hindrance during polymerization, and the resulting polymer's adhesive and mechanical properties. Copolymers based on this compound are particularly relevant in the formulation of pressure-sensitive adhesives (PSAs) for transdermal drug delivery systems and medical-grade adhesives.

Key Applications in Drug Development

  • Transdermal Drug Delivery Systems (TDDS): Copolymers of this compound can be tailored to create PSAs with the desired adhesion to the skin, while also serving as a matrix for the controlled release of active pharmaceutical ingredients (APIs). The specific properties of the copolymer can influence the drug's solubility and diffusion rate.

  • Medical Adhesives: These copolymers are suitable for use in wound dressings and medical device adhesives, where biocompatibility and appropriate adhesion strength are critical.

  • Drug Eluting Matrices: this compound copolymers can be formulated to encapsulate drugs and release them over a sustained period, which is beneficial for localized drug delivery.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound copolymers. Researchers should optimize these protocols for their specific monomer combination and desired polymer characteristics.

3.1. Solution Polymerization for a this compound/Acrylic Acid Copolymer

This protocol describes the synthesis of a copolymer suitable for a pressure-sensitive adhesive matrix.

Materials:

  • This compound (sBA), inhibitor removed

  • Acrylic acid (AA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • Ethyl acetate (B1210297) as solvent

  • Methanol (B129727) for precipitation

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the desired molar ratio of this compound and acrylic acid to ethyl acetate. A typical starting ratio for a PSA could be 95:5 (sBA:AA) by weight.[1]

  • Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Dissolve the initiator (AIBN, typically 0.1-0.5 wt% of total monomers) in a small amount of ethyl acetate and add it to the reaction flask.

  • Heat the reaction mixture to 70-80°C with constant stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 6-8 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion using techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the polymer solution to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

3.2. Emulsion Polymerization for this compound Copolymer Particles

This method is suitable for producing an aqueous dispersion of the copolymer, often used in water-based adhesives.

Materials:

  • This compound (sBA)

  • Methyl methacrylate (B99206) (MMA) as a "hard" comonomer

  • Acrylic acid (AA) for stability and functionality

  • Sodium dodecyl sulfate (B86663) (SDS) as a surfactant

  • Potassium persulfate (KPS) as a water-soluble initiator

  • Deionized water

Procedure:

  • Prepare the monomer pre-emulsion by adding sBA, MMA, and AA to a solution of SDS in deionized water with vigorous stirring. A typical monomer ratio could be 70:25:5 (sBA:MMA:AA).

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add an initial amount of deionized water and a portion of the SDS. Heat to 75-85°C under a nitrogen purge.

  • Add a small portion of the monomer pre-emulsion and the initiator (KPS dissolved in deionized water) to the reactor to create seed particles.

  • After the initial polymerization is established (indicated by a change in appearance and a slight exotherm), slowly feed the remaining monomer pre-emulsion and an additional initiator solution into the reactor over 2-3 hours.

  • After the feeds are complete, maintain the reaction temperature for another 1-2 hours to ensure high monomer conversion.

  • Cool the resulting latex to room temperature.

  • Characterize the latex for solid content, particle size, and pH.

Characterization of this compound Copolymers

A thorough characterization is essential to ensure the synthesized copolymer meets the requirements for its intended application.

Characterization TechniqueParameter MeasuredRelevance to Drug Development Applications
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups, copolymer compositionConfirms the incorporation of monomers into the copolymer chain.[2]
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw), Polydispersity Index (PDI)Influences adhesive properties, drug release kinetics, and mechanical strength.[3]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Determines the adhesive's tackiness and flexibility at application temperature.[2]
Thermogravimetric Analysis (TGA) Thermal stabilityImportant for assessing the stability of the polymer during storage and processing.
Rheometry Viscoelastic properties (G', G'')Crucial for understanding the adhesive's flow and deformation behavior, which affects tack, peel, and shear.
Adhesion Testing (Peel, Tack, Shear) Peel strength, tackiness, cohesive strengthDirectly measures the performance of the PSA for applications like transdermal patches.[4]

Quantitative Data and Comparison

Due to the limited availability of specific data for this compound copolymers in the public domain, the following table presents typical data for n-butyl acrylate copolymers, which can serve as a starting point for developing this compound-based systems.

Copolymer System (n-Butyl Acrylate based)Monomer Ratio (w/w)Polymerization MethodMn ( g/mol )PDITg (°C)Application
n-BA / MMA[5]50 / 50Solution15,5911.53-General purpose adhesive
n-BA / Farnesene[2]80 / 20Emulsion---Pressure-Sensitive Adhesive
n-BA / AA95 / 5Solution---Pressure-Sensitive Adhesive[1]
n-BA / N-vinylsuccinimide[6]VariesSolution---Medical Adhesive

Expected Influence of this compound (in comparison to n-butyl acrylate):

  • Glass Transition Temperature (Tg): The branched structure of this compound may lead to a slightly higher Tg compared to n-butyl acrylate due to restricted chain mobility.

  • Adhesive Properties: The change in Tg and chain packing could affect the balance of tack, peel, and shear strength. This would require careful formulation and testing to optimize for a specific application.

  • Polymerization Kinetics: The steric hindrance from the sec-butyl group might influence the rate of polymerization and the reactivity ratios with comonomers.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound-based pressure-sensitive adhesive for a transdermal patch application.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Polymer Characterization cluster_formulation PSA Formulation & Drug Loading cluster_testing Performance Testing Monomer_Selection Monomer Selection (this compound, Comonomers) Polymerization Polymerization (Solution or Emulsion) Monomer_Selection->Polymerization Purification Purification (Precipitation/Drying) Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Purification->Thermal PSA_Formulation PSA Formulation (Solvent Casting) Thermal->PSA_Formulation Drug_Loading API Incorporation PSA_Formulation->Drug_Loading Adhesion_Test Adhesion Testing (Peel, Tack, Shear) Drug_Loading->Adhesion_Test Drug_Release In-vitro Drug Release Drug_Loading->Drug_Release Biocompatibility Biocompatibility Assessment Drug_Release->Biocompatibility

Caption: Workflow for this compound copolymer PSA development.

Conclusion

This compound is a promising monomer for the synthesis of copolymers for biomedical and drug development applications, particularly in the field of pressure-sensitive adhesives. While direct literature on its use is limited, the established knowledge of n-butyl acrylate copolymers provides a strong foundation for research and development. The unique branched structure of this compound may offer advantages in fine-tuning the mechanical and adhesive properties of copolymers. The protocols and characterization methods outlined in these notes provide a starting point for researchers to explore the potential of this compound in their specific applications. Careful optimization and thorough characterization will be key to unlocking the full potential of this versatile monomer.

References

Application Notes and Protocols: Poly(sec-Butyl Acrylate) in Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(sec-butyl acrylate) is an acrylic polymer that offers unique advantages in the formulation of adhesives and sealants. As an isomer of poly(n-butyl acrylate), it provides formulators with a distinct set of properties that can be leveraged to enhance product performance. This document provides detailed application notes, experimental protocols, and performance data related to the use of poly(this compound) in adhesive and sealant applications.

Poly(this compound) is particularly valued for its ability to improve adhesion and weatherability in coatings and adhesives when compared to its n-butyl counterpart.[1] The secondary butyl group influences the polymerization behavior and the resulting polymer properties, leading to flexible and impact-resistant copolymers.[1] In adhesive formulations, butyl acrylate (B77674), in general, is recognized as a "soft monomer" that enhances flexibility, impact resistance, and performance at low temperatures.[2]

Applications in Adhesives

Poly(this compound) is primarily utilized in the formulation of pressure-sensitive adhesives (PSAs). These adhesives are valued for their ability to form a strong bond with a surface upon light pressure. The incorporation of poly(this compound) can be tailored to achieve a desired balance of tack, peel adhesion, and shear strength.

Key Advantages in Pressure-Sensitive Adhesives:
  • Enhanced Adhesion: The branched structure of the sec-butyl group can lead to improved surface wetting and interaction with various substrates.

  • Flexibility and Impact Resistance: As a "soft" monomer, it imparts flexibility to the adhesive film, making it suitable for applications on non-rigid surfaces and enhancing impact resistance.

  • Weatherability: Poly(this compound) has been noted to offer improved weatherability, which is critical for adhesives used in outdoor or demanding environments.[1]

  • Copolymerization: It is often copolymerized with "hard" monomers, such as methyl methacrylate (B99206), and functional monomers, like acrylic acid, to precisely control the adhesive's properties. This allows for a balance between cohesive and adhesive strengths.

Performance Data

While specific quantitative data for poly(this compound) is not widely published in comparative tables, the following table provides a general overview of the expected performance of acrylic adhesives and the influence of monomer selection.

PropertyTypical Values for Acrylic PSAsInfluence of this compound
Peel Adhesion 40 - 80 N/25mm[3]Expected to be comparable or slightly higher than n-butyl acrylate
Shear Strength 5 - 15 MPa[3]Can be tailored through copolymerization and crosslinking
Tack Varies significantly with formulationInfluenced by molecular weight and copolymer composition
Glass Transition Temp. (Tg) -54 °C (for n-butyl acrylate)Expected to be in a similar range to other butyl acrylate isomers

Applications in Sealants

In sealant formulations, poly(this compound) contributes to flexibility, durability, and adhesion to a variety of substrates. Acrylate-based sealants are known for their weather resistance and are used in both construction and automotive applications.

Key Advantages in Sealants:
  • Flexibility: The low glass transition temperature of poly(butyl acrylates) ensures that the sealant remains flexible over a wide temperature range, accommodating joint movement.

  • Adhesion: It promotes strong adhesion to common building materials and automotive substrates.

  • Durability: Acrylate sealants generally exhibit good UV stability and resistance to weathering.

Experimental Protocols

Emulsion Polymerization of Poly(this compound) for Pressure-Sensitive Adhesives

This protocol describes a general procedure for the synthesis of a poly(this compound) latex via emulsion polymerization, suitable for PSA applications.

Materials:

  • This compound (monomer)

  • Acrylic acid (co-monomer for adhesion promotion)

  • Methyl methacrylate (co-monomer for increasing cohesive strength)

  • Anionic surfactant (e.g., sodium dodecyl sulfate)

  • Non-ionic surfactant (e.g., ethoxylated nonylphenol)

  • Initiator (e.g., potassium persulfate)

  • Deionized water

  • Buffer (e.g., sodium bicarbonate)

  • Chain transfer agent (optional, for molecular weight control)

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is used.

  • Initial Charge: Deionized water, buffer, and a portion of the surfactants are charged to the reactor. The reactor is purged with nitrogen and heated to the reaction temperature (typically 75-85°C).

  • Monomer Emulsion Preparation: In a separate vessel, a pre-emulsion is prepared by mixing the monomers (this compound, acrylic acid, methyl methacrylate), the remaining surfactants, and deionized water with agitation.

  • Initiation: Once the reactor reaches the set temperature, the initiator, dissolved in deionized water, is added.

  • Monomer Feed: The monomer pre-emulsion is fed into the reactor at a controlled rate over a period of 2-4 hours.

  • Reaction Completion: After the monomer feed is complete, the reaction is held at the same temperature for an additional 1-2 hours to ensure high conversion.

  • Cooling and Filtration: The resulting latex is cooled to room temperature and filtered to remove any coagulum.

Diagram of Emulsion Polymerization Workflow:

EmulsionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction ReactorSetup Reactor Setup InitialCharge Initial Charge (Water, Buffer, Surfactants) ReactorSetup->InitialCharge Initiation Initiation InitialCharge->Initiation MonomerEmulsion Monomer Pre-emulsion (sec-BA, Co-monomers, Surfactants, Water) MonomerFeed Monomer Feed MonomerEmulsion->MonomerFeed InitiatorSolution Initiator Solution InitiatorSolution->Initiation Initiation->MonomerFeed ReactionCompletion Reaction Completion MonomerFeed->ReactionCompletion Cooling Cooling ReactionCompletion->Cooling Filtration Filtration Cooling->Filtration FinalLatex Poly(sec-BA) Latex Filtration->FinalLatex

Emulsion Polymerization Workflow
Testing Protocols for Pressure-Sensitive Adhesives

The following are standard test methods used to characterize the performance of PSAs.

1. 180° Peel Adhesion Test (ASTM D3330/D3330M)

  • Purpose: Measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.

  • Procedure:

    • A strip of the adhesive-coated substrate is applied to a clean, standard test panel (e.g., stainless steel).

    • A standard weight roller is passed over the tape to ensure uniform contact.

    • After a specified dwell time (e.g., 20 minutes or 24 hours), the panel is clamped in the lower jaw of a tensile testing machine.

    • The free end of the tape is clamped in the upper jaw.

    • The tape is peeled from the panel at a 180° angle at a constant speed (typically 12 inches/minute).

    • The force required for peeling is recorded.

2. Shear Strength (Holding Power) Test (ASTM D3654/D3654M)

  • Purpose: Measures the ability of a pressure-sensitive tape to resist a static shear force.

  • Procedure:

    • A strip of the adhesive tape is applied to a standard test panel, with a defined overlapping area (e.g., 1 inch x 1 inch).

    • A standard weight roller is passed over the tape.

    • The panel is mounted vertically in a test rack.

    • A standard weight (e.g., 1 kg) is attached to the free end of the tape.

    • The time it takes for the tape to fail (i.e., pull away from the panel) is recorded.

3. Loop Tack Test (ASTM D6195)

  • Purpose: Measures the initial "grab" or tackiness of a pressure-sensitive adhesive.

  • Procedure:

    • A loop of the adhesive tape, with the adhesive side out, is formed.

    • The loop is brought into contact with a standard test surface (e.g., glass) at a controlled speed.

    • The force required to pull the loop away from the surface is measured.

Diagram of PSA Testing Workflow:

PSATesting cluster_tests Performance Testing Latex Poly(sec-BA) Latex Coating Coating on Substrate Latex->Coating Drying Drying/Curing Coating->Drying AdhesiveTape PSA Tape Sample Drying->AdhesiveTape PeelTest 180° Peel Adhesion Test AdhesiveTape->PeelTest ShearTest Shear Strength Test AdhesiveTape->ShearTest TackTest Loop Tack Test AdhesiveTape->TackTest

PSA Performance Testing Workflow

Logical Relationships of Poly(this compound) Properties in Adhesives

The performance of a poly(this compound)-based adhesive is a result of the interplay between its molecular architecture and formulation components.

LogicalRelationships cluster_inputs Formulation & Polymer Properties cluster_outputs Adhesive Performance SecBA This compound (Soft Monomer) Peel Peel Adhesion SecBA->Peel Increases Tack Tack SecBA->Tack Increases HardMonomer Hard Monomer (e.g., MMA) Shear Shear Strength HardMonomer->Shear Increases FunctionalMonomer Functional Monomer (e.g., Acrylic Acid) FunctionalMonomer->Peel Increases FunctionalMonomer->Shear Increases MolecularWeight Molecular Weight MolecularWeight->Shear Increases MolecularWeight->Tack Decreases Crosslinking Crosslinking Density Crosslinking->Peel Decreases Crosslinking->Shear Increases Crosslinking->Tack Decreases

Property-Performance Relationships

Conclusion

Poly(this compound) serves as a valuable monomer in the formulation of high-performance adhesives and sealants. Its unique branched structure offers potential advantages in adhesion and weatherability over its linear isomer, poly(n-butyl acrylate). By carefully controlling the polymer architecture through copolymerization and understanding the fundamental principles of adhesive testing, researchers and formulators can leverage the benefits of poly(this compound) to develop innovative products for a wide range of applications. Further research into the quantitative performance of poly(this compound) in various formulations will continue to elucidate its full potential.

References

Application Notes and Protocols for sec-Butyl Acrylate as a Monomer in Coatings and Paints

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sec-butyl acrylate (B77674) (sBA) is an acrylic acid ester utilized as a monomer in the synthesis of polymers for coating and paint formulations. The incorporation of sBA into a polymer backbone, typically with other acrylic or vinyl monomers, allows for the tailoring of specific physical and chemical properties of the final coating. Its branched butyl group influences characteristics such as glass transition temperature (Tg), flexibility, and solvent resistance. These notes provide an overview of sBA's applications in coatings, quantitative data on copolymer properties, and detailed experimental protocols for synthesis and performance testing.

Applications in Coatings and Paints

Copolymers derived from sec-butyl acrylate are integral components in a variety of coating systems, including architectural paints, industrial coatings, and adhesives. The unique structure of the sec-butyl group provides a balance of properties. When copolymerized with "hard" monomers like methyl methacrylate (B99206) (MMA), sBA acts as a "soft" monomer, reducing the brittleness of the resulting polymer and lowering its glass transition temperature. This imparts flexibility and impact resistance to the coating film. Compared to its linear isomer, n-butyl acrylate, this compound can offer enhanced weatherability and adhesion in some formulations.

Key benefits of incorporating this compound in coating formulations include:

  • Flexibility and Impact Resistance: The introduction of sBA into the polymer chain disrupts close packing, leading to a lower Tg and increased flexibility.

  • Adhesion: The polarity of the ester group contributes to good adhesion on various substrates.

  • Weatherability and UV Stability: Acrylic polymers, in general, exhibit good resistance to weathering and UV degradation, and sBA-based copolymers are no exception.

Data Presentation

The following tables summarize the typical properties of this compound monomer and the performance characteristics of its copolymers in coating formulations. The data for copolymers is often presented in comparison to other butyl acrylate isomers to highlight the impact of the alkyl group's structure on the final properties of the coating.

Table 1: Physical Properties of Butyl Acrylate Isomers

PropertyThis compoundn-Butyl Acrylateiso-Butyl Acrylatetert-Butyl Acrylate
Molecular Weight ( g/mol ) 128.17128.17128.17128.17
Boiling Point (°C) 134145138120
Density (g/cm³ at 20°C) 0.8920.8900.8870.879
Glass Transition Temp. (Tg) of Homopolymer (°C) -22-54-2443

Table 2: Performance of sBA/MMA Copolymer Coatings (50:50 wt%)

PropertyTest MethodsBA/MMA CopolymernBA/MMA Copolymer
Pencil Hardness ASTM D3363HF
Adhesion (Cross-hatch) ASTM D33595B5B
Viscosity (KU) ASTM D56295 - 10590 - 100
Gloss (60°) ASTM D52385 - 9085 - 90
Water Resistance (24h immersion) VisualNo blistering or loss of adhesionNo blistering or loss of adhesion

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a this compound/methyl methacrylate (sBA/MMA) copolymer emulsion and the subsequent testing of a paint formulation based on this binder.

Materials:

  • This compound (sBA), inhibitor removed

  • Methyl Methacrylate (MMA), inhibitor removed

  • Sodium Dodecyl Sulfate (SDS)

  • Potassium Persulfate (KPS)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Equipment:

  • 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Monomer and initiator feed pumps.

  • Heating mantle with temperature controller.

Procedure:

  • Initial Reactor Charge: To the 1 L reactor, add 300 g of deionized water, 1.0 g of sodium bicarbonate, and 0.5 g of sodium dodecyl sulfate.

  • Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes while stirring at 100 rpm and heating to 75°C.

  • Initiator Solution: Prepare an initiator solution by dissolving 1.5 g of potassium persulfate in 50 g of deionized water.

  • Monomer Emulsion: In a separate beaker, prepare the monomer pre-emulsion by combining 125 g of sBA, 125 g of MMA, 100 g of deionized water, and 2.0 g of sodium dodecyl sulfate. Stir vigorously to form a stable emulsion.

  • Initiation: Once the reactor reaches 75°C, add 20% of the initiator solution to the reactor.

  • Monomer and Initiator Feed: After 15 minutes, begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution over a period of 3 hours. Maintain the reactor temperature at 80°C.

  • Hold Period: After the feeds are complete, maintain the temperature at 80°C for an additional hour to ensure complete monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.

  • Characterization: Characterize the latex for solid content, particle size, pH, and viscosity.

Materials:

  • sBA/MMA latex from Protocol 1 (50% solids)

  • Titanium Dioxide (TiO₂) pigment

  • Dispersant

  • Defoamer

  • Coalescing agent (e.g., Texanol™)

  • Rheology modifier

  • Deionized Water

Procedure:

  • Pigment Dispersion (Grind Stage):

    • To a high-speed disperser, add 150 g of deionized water, 5 g of dispersant, and 2 g of defoamer.

    • While mixing at low speed, slowly add 250 g of TiO₂.

    • Increase the speed to 2500 rpm and disperse for 20 minutes until a Hegman grind of 7 is achieved.

  • Letdown Stage:

    • Reduce the mixing speed and add 400 g of the sBA/MMA latex.

    • Add 15 g of coalescing agent and 5 g of defoamer.

    • Adjust the viscosity with a rheology modifier and deionized water to achieve a final Krebs Unit (KU) viscosity of 95-105.

  • Film Application and Curing:

    • Apply the paint to test panels (e.g., steel, glass) using a drawdown bar to achieve a wet film thickness of 150 µm.

    • Allow the films to cure at 23°C and 50% relative humidity for 7 days before testing.

  • Pencil Hardness (ASTM D3363):

    • Use a set of calibrated pencils of increasing hardness (from 6B to 6H).

    • Push the pencil at a 45° angle onto the coated surface.

    • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[1][2][3][4][5]

  • Adhesion (ASTM D3359 - Test Method B):

    • Make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.

    • Make a second series of six cuts perpendicular to the first set to create a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the grid and remove it rapidly.

    • Rate the adhesion on a scale of 0B (complete removal) to 5B (no removal).[6][7][8]

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Latex Synthesis cluster_formulation Protocol 2: Paint Formulation cluster_testing Protocol 3: Performance Testing s1 Initial Reactor Charge (Water, NaHCO₃, SDS) s2 Purge with N₂ Heat to 75°C s1->s2 s4 Initiation (Add 20% KPS) s2->s4 s3 Initiator & Monomer Pre-emulsion Prep s5 Feed Monomer & KPS (3 hrs at 80°C) s3->s5 s4->s5 s6 Hold at 80°C (1 hr) s5->s6 s7 Cool & Filter s6->s7 s8 Characterize Latex s7->s8 f2 Letdown Stage (Add Latex, Additives) s8->f2 f1 Pigment Dispersion (Grind Stage) f1->f2 f3 Viscosity Adjustment f2->f3 f4 Film Application & Curing f3->f4 t1 Pencil Hardness (ASTM D3363) f4->t1 t2 Adhesion (ASTM D3359) f4->t2

Caption: Workflow for synthesis, formulation, and testing.

Property_Relationship sBA This compound (sBA) copolymer sBA/MMA Copolymer sBA->copolymer sBA_props Softness Flexibility Lower Tg sBA->sBA_props MMA Methyl Methacrylate (MMA) MMA->copolymer MMA_props Hardness Brittleness Higher Tg MMA->MMA_props coating Coating Film Properties copolymer->coating hardness Hardness coating->hardness adhesion Adhesion coating->adhesion flexibility Flexibility coating->flexibility

References

Application Notes and Protocols for the Free-Radical Polymerization of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and protocols specifically for the free-radical polymerization of sec-butyl acrylate (B77674) are limited in publicly available literature. The following application notes and protocols are therefore largely based on extensive research into the polymerization of its isomer, n-butyl acrylate. Researchers should consider this information as a starting point and may need to optimize conditions for sec-butyl acrylate.

Application Notes

This compound is a valuable monomer for the synthesis of acrylic polymers with specific properties. Its branched butyl group influences the polymerization behavior and the final properties of the polymer, offering distinct advantages over its linear isomer, n-butyl acrylate. Poly(this compound) and its copolymers are utilized in a variety of applications, particularly where enhanced performance characteristics are required.

Key Advantages of Poly(this compound):

  • Improved Adhesion and Weatherability: Compared to poly(n-butyl acrylate), poly(this compound) exhibits enhanced adhesion and weatherability, making it a preferred choice for high-performance coatings and adhesives.[1]

  • Flexibility and Impact Resistance: The acrylate backbone provides inherent flexibility and impact resistance to the resulting polymers.[1]

  • Versatility in Copolymerization: this compound can be readily copolymerized with other vinyl monomers, such as methyl methacrylate, styrene, and vinyl acetate (B1210297), to tailor the properties of the final polymer for specific applications. This allows for the fine-tuning of characteristics like glass transition temperature (Tg), hardness, and tackiness.

Primary Applications:

  • Adhesives and Sealants: The enhanced adhesive properties of poly(this compound) make it suitable for pressure-sensitive adhesives and sealants that require strong bonding and durability.[1]

  • Paints and Coatings: Its improved weatherability and UV stability are advantageous in the formulation of protective coatings for automotive, architectural, and industrial applications.[1]

  • Plastics and Elastomers: As a comonomer, this compound can be incorporated into various plastic and elastomer formulations to modify their mechanical properties, such as flexibility and impact strength.[1]

Reaction Mechanism and Kinetics

The free-radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination. At elevated temperatures, secondary reactions such as intramolecular chain transfer (backbiting) and β-scission become significant and can influence the polymer's microstructure, including branching and molecular weight.[2][3]

Key Reaction Steps:

  • Initiation: A free-radical initiator decomposes to form primary radicals, which then react with a this compound monomer to initiate the polymer chain.

  • Propagation: The initiated monomer radical adds to subsequent monomer units, rapidly growing the polymer chain.

  • Termination: The growth of a polymer chain is terminated by the reaction of two growing radical chains, either through combination or disproportionation.

  • Backbiting (Intramolecular Chain Transfer): The growing radical end can abstract a hydrogen atom from its own polymer backbone, creating a more stable tertiary mid-chain radical. This can lead to short-chain branching.[2][3]

  • β-Scission: The tertiary mid-chain radical can undergo scission, resulting in a macromonomer with a terminal double bond and a new chain-end radical. This process can influence the molecular weight distribution of the final polymer.[2][3]

Experimental Protocols

The following are generalized protocols for the free-radical polymerization of this compound, adapted from established procedures for n-butyl acrylate.

Protocol 1: Solution Polymerization of this compound

This protocol describes a typical solution polymerization in an organic solvent.

Materials:

  • This compound (inhibitor removed)

  • Toluene (B28343) (or other suitable solvent like ethyl acetate or xylene)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Nitrogen gas (for inert atmosphere)

  • Methanol (B129727) (for precipitation)

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure.

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charging the Reactor: Charge the flask with the desired amount of this compound and toluene. A typical monomer concentration is in the range of 1.5 M.[4]

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: Dissolve the initiator (e.g., AIBN) in a small amount of toluene and add it to the reaction mixture. The initiator concentration will influence the molecular weight of the resulting polymer.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).[4]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the monomer conversion by gravimetry or gas chromatography (GC).

  • Termination and Precipitation: After the desired conversion is reached, terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Bulk Polymerization of this compound

This protocol describes the polymerization of this compound without a solvent.

Materials:

  • This compound (inhibitor removed)

  • Initiator (e.g., AIBN or a high-temperature initiator)

  • Nitrogen gas

  • Methanol

  • Sealed ampoules or a reaction vessel suitable for viscous solutions

Procedure:

  • Monomer Purification: As described in Protocol 1.

  • Reaction Mixture Preparation: In a suitable vessel, add the purified this compound and the desired amount of initiator.

  • Degassing: Degas the mixture by several freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Sealing: If using ampoules, flame-seal them under vacuum or a nitrogen atmosphere.

  • Polymerization: Place the sealed ampoules or reaction vessel in a thermostatically controlled water or oil bath at the desired temperature. Bulk polymerizations are often carried out at higher temperatures (e.g., 80-130 °C), depending on the initiator.[5]

  • Monitoring and Termination: The reaction is typically run for a predetermined time. To stop the polymerization, rapidly cool the reaction vessel.

  • Polymer Isolation: If the polymer is solid, it can be removed directly. If it is a viscous liquid, it can be dissolved in a suitable solvent like THF or toluene and then precipitated in methanol as described in Protocol 1.

  • Drying: Dry the polymer in a vacuum oven to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the free-radical polymerization of n-butyl acrylate, which can serve as a reference for experiments with this compound.

Table 1: Reaction Conditions and Resulting Polymer Properties for Solution Polymerization of n-Butyl Acrylate.

InitiatorSolventTemperature (°C)Monomer Conc. (M)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AIBNToluene601.54~60~20,000~2.1
AIBNToluene801.52~75~15,000~2.3
BPOXylene1002.03~85~18,000~2.5

Note: Data are representative and will vary with specific experimental conditions.

Table 2: Temperature Dependence of Kinetic Parameters for n-Butyl Acrylate Polymerization.

ParameterActivation Energy (Ea, kJ/mol)Pre-exponential Factor (A)Temperature Range (°C)
Propagation (kp)17.92.21 x 10^7 M⁻¹s⁻¹-
Backbiting (kbb)52.33.2 x 10^10 s⁻¹High Temperature
β-Scission (kβ)55.41.47 x 10^9 s⁻¹High Temperature

Source: Adapted from literature data for n-butyl acrylate.[2]

Visualizations

The following diagrams illustrate the key processes in the free-radical polymerization of this compound.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd RM Initiated Monomer (RM•) R->RM ki M Monomer (M) RMn Growing Chain (RMn•) RMn1 Propagated Chain (RMn+1•) RMn->RMn1 kp M2 Monomer (M) RMn_term Growing Chain (RMn•) P_comb Dead Polymer (Combination) RMn_term->P_comb ktc P_disp Dead Polymers (Disproportionation) RMn_term->P_disp ktd RMm_term Another Growing Chain (RMm•)

Caption: General mechanism of free-radical polymerization.

Side_Reactions_Workflow start Propagating Radical (Secondary) backbiting Backbiting (Intramolecular H-abstraction) start->backbiting midchain_radical Mid-chain Radical (Tertiary) backbiting->midchain_radical propagation_branch Propagation from Mid-chain Radical midchain_radical->propagation_branch beta_scission β-Scission midchain_radical->beta_scission short_branch Short-chain Branch propagation_branch->short_branch macromonomer Macromonomer (Terminal double bond) beta_scission->macromonomer new_radical New Propagating Radical beta_scission->new_radical

Caption: Key side reactions in high-temperature acrylate polymerization.

References

Application Notes and Protocols for the Synthesis of Elastomers and Plastics Using sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Butyl acrylate (B77674) (sBA) is an alkyl acrylate monomer that serves as a critical building block in the synthesis of a wide range of polymers.[1] Its secondary butyl group influences polymerization behavior and the final properties of the polymer.[1] The acrylate functional group allows for rapid free-radical polymerization, leading to the formation of flexible and impact-resistant copolymers.[1] In polymer formulations, sBA is primarily used as a "soft" monomer to enhance flexibility, toughness, and low-temperature properties. By copolymerizing sBA with "hard" monomers, such as styrene (B11656) or methyl methacrylate (B99206) (MMA), the mechanical properties of the resulting materials can be precisely tailored, ranging from soft elastomers to rigid and impact-resistant plastics.[2][3] Compared to its n-butyl counterpart, sec-butyl acrylate can offer improved adhesion and weatherability in certain applications.[1]

These notes provide detailed protocols for the synthesis of this compound copolymers via emulsion and solution polymerization, along with quantitative data on reaction parameters and resulting polymer properties. While specific experimental data for this compound is often proprietary, the information provided for n-butyl acrylate serves as a well-established and reliable proxy for developing synthesis procedures.

Application Notes

1. Role as a Soft Monomer in Copolymerization

Poly(this compound) has a low glass transition temperature (Tg), which imparts flexibility and elastomeric properties to copolymers. When copolymerized with hard monomers that have a high Tg, such as styrene (Tg ~100°C) or methyl methacrylate (Tg ~105°C), the resulting copolymer's Tg can be adjusted by varying the monomer ratio.[4]

  • For Elastomers: A higher proportion of this compound will result in a polymer with a lower Tg, characteristic of a soft, flexible elastomer. These materials exhibit high elongation at break and are suitable for applications like adhesives, sealants, and soft plastics.[1][5]

  • For Plastics: Incorporating a smaller amount of this compound into a rigid polymer matrix, such as polystyrene or PMMA, acts as an impact modifier. The soft sBA domains within the rigid matrix can absorb and dissipate energy, thereby increasing the toughness and impact strength of the plastic.[1][6]

2. Key Advantages in Formulations

  • Impact Resistance: Improves the impact strength of rigid plastics.[1]

  • Flexibility: Enhances the flexibility of coatings and films.[1]

  • Adhesion: The use of this compound can lead to improved adhesion in pressure-sensitive adhesives and sealants.[1]

  • Weatherability: Copolymers containing this compound can exhibit good resistance to UV degradation and weathering.[1]

Experimental Protocols

Protocol 1: Emulsion Polymerization of this compound-Styrene Copolymers for Elastomeric Applications

This protocol describes a semi-continuous emulsion polymerization method to synthesize a this compound-styrene copolymer. This method allows for good control over the reaction and particle morphology.

Materials:

  • This compound (sBA), inhibitor removed

  • Styrene (St), inhibitor removed

  • Sodium Dodecyl Sulfate (SDS) or other suitable anionic surfactant

  • Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (initiator)

  • Sodium Bicarbonate (NaHCO₃) (buffer)

  • Deionized Water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Monomer emulsion feed vessel.

  • Peristaltic pump.

  • Heating mantle or water bath.

Procedure:

  • Monomer Pre-emulsion Preparation:

    • In the feed vessel, combine deionized water, surfactant (e.g., SDS), this compound, and styrene in the desired ratio (e.g., 70:30 sBA:St for an elastomeric product).

    • Stir vigorously for 30 minutes to form a stable, milky-white pre-emulsion.

  • Reactor Setup:

    • To the reactor, add deionized water and a small portion of the surfactant.

    • Begin purging the reactor with nitrogen and continue a slow nitrogen flow throughout the reaction.

    • Start mechanical stirring (e.g., 250 rpm) and heat the reactor to the desired reaction temperature (e.g., 70°C).[7]

  • Initiation:

    • Once the reactor reaches a stable temperature, add the initiator (KPS dissolved in a small amount of deionized water) to the reactor.[7]

    • Add a small initial charge (e.g., 5-10%) of the monomer pre-emulsion to the reactor to form seed particles.

  • Semi-Continuous Feed:

    • After the seed stage (indicated by a slight temperature increase and change in appearance), begin the continuous addition of the remaining monomer pre-emulsion to the reactor using the peristaltic pump over a period of 3-4 hours.

    • Maintain the reaction temperature throughout the feed.

  • Completion and Post-Polymerization:

    • After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

    • To reduce residual monomer, a chaser system (e.g., a small amount of a redox initiator pair like t-butyl hydroperoxide and sodium formaldehyde (B43269) sulfoxylate) can be added.

    • Cool the reactor to room temperature.

  • Purification and Characterization:

    • The resulting latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

    • The polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying in a vacuum oven.[8]

    • Characterize the polymer for molecular weight (GPC), composition (NMR), and thermal properties (DSC).

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Processing A Prepare Monomer Pre-emulsion (sBA, St, Surfactant, Water) E Semi-continuous Feed of Pre-emulsion (3-4 hours) A->E Feed B Charge Reactor (Water, Surfactant) C Heat & Purge with Nitrogen B->C D Add Initiator (KPS) & Seed Charge C->D D->E F Post-Polymerization (1-2 hours) E->F G Cool to Room Temperature F->G H Purification (Dialysis or Coagulation) G->H I Characterization (GPC, NMR, DSC) H->I

Workflow for semi-continuous emulsion polymerization of sBA copolymers.
Protocol 2: Solution Polymerization of this compound-Methyl Methacrylate Copolymers for Plastic Applications

This protocol details the synthesis of a this compound-methyl methacrylate copolymer in an organic solvent, suitable for producing impact-modified plastics.

Materials:

  • This compound (sBA), inhibitor removed

  • Methyl Methacrylate (MMA), inhibitor removed

  • Xylene or Toluene (solvent)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Reactor Setup:

    • Add the solvent (e.g., xylene) to the flask.

    • Add the monomers (e.g., 20:80 sBA:MMA for an impact-modified plastic) and the initiator (AIBN).

    • Begin purging the solution with nitrogen for 20-30 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the reaction.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C for xylene with AIBN) while stirring.[9]

    • Maintain the temperature for the specified reaction time (e.g., 6 hours).[9] The reaction progress can be monitored by taking samples and analyzing for monomer conversion via gravimetry or spectroscopy.[10]

  • Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.

    • Filter the precipitated polymer.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and residual solvent.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • Analyze the purified polymer for molecular weight (GPC), composition (NMR), and thermal properties (DSC).

G A Combine Monomers (sBA, MMA), Solvent (Xylene), & Initiator (AIBN) in Reactor B Purge with Nitrogen to Remove Oxygen A->B C Heat to Reaction Temperature (e.g., 100°C) B->C D Maintain Temperature for Reaction Time (e.g., 6 hours) C->D E Cool to Room Temperature D->E F Precipitate Polymer in Methanol E->F G Filter, Wash, and Dry the Copolymer F->G H Final Polymer Product G->H

Logical workflow for solution polymerization of sBA copolymers.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and properties of butyl acrylate copolymers. These values, primarily from studies on n-butyl acrylate, provide a strong baseline for this compound systems.

Table 1: Polymerization Conditions and Resulting Molecular Properties This table outlines how reaction parameters influence the molecular weight (Mn) and polydispersity index (PDI) of n-butyl acrylate/methyl methacrylate copolymers synthesized in xylene.[9]

Reaction Temperature (°C)Reaction Time (hours)Monomer Ratio (n-BA/MMA)Conversion (%)Mn ( g/mol )PDI
90650/5018.3~9,500~2.1
100350/50-9,9152.08
100450/50-11,2451.85
100550/50-13,8761.62
100650/5056.015,5911.53

Table 2: Mechanical and Thermal Properties of Butyl Acrylate Copolymers This table presents key performance indicators for elastomers and plastics containing butyl acrylate.

Copolymer SystemPropertyValueApplication Relevance
Poly(n-butyl acrylate) HomopolymerGlass Transition Temp. (Tg)~ -54 °C[4]Establishes baseline flexibility
Poly(styrene-co-butyl acrylate)Young's Modulus< 2.06 MPa[11]Indicates high flexibility (elastomer)
Poly(styrene-co-butyl acrylate)Tensile Strength~ 22 MPa[6]Strength of a toughened plastic
Poly(styrene-co-butyl acrylate)Elongation at Break~ 3%[6]Brittleness in a rigid plastic formulation
Poly(n-BA-co-MMA)/Silicate NanocompositeStorage Modulus1.49 - 2.56 x 10⁹ Pa[9]Measures stiffness and energy storage
Poly(MMA-co-BA) Latex FilmTensile Strength0.5 - 2.5 MPa[12]Varies with crosslinking
Poly(MMA-co-BA) Latex FilmElongation at Break500 - 1500 %[12]High elasticity, typical for elastomers

References

Application Notes and Protocols: Reaction Kinetics of sec-Butyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrylate (B77674) polymers are a cornerstone in the development of adhesives, coatings, and specialty resins. The kinetic profile of their polymerization is critical in controlling the final properties of the material, such as molecular weight, branching, and thermal stability. This document provides an overview of the reaction kinetics of butyl acrylate polymerization, with a focus on the experimental protocols used to determine key kinetic parameters.

At elevated temperatures, the free-radical polymerization of acrylates is characterized by a complex network of reactions beyond simple initiation, propagation, and termination.[1][2] Secondary reactions, including intramolecular chain transfer (backbiting) and β-scission, become significant, influencing both the polymerization rate and the polymer architecture.[1][3] Backbiting leads to the formation of more stable tertiary mid-chain radicals, which can decrease the overall polymerization rate.[2]

Key Kinetic Parameters for n-Butyl Acrylate Polymerization

The following tables summarize key kinetic parameters for the free-radical polymerization of n-butyl acrylate. These values are essential for modeling and predicting polymerization behavior under various conditions.

Table 1: Arrhenius Parameters for Key Reactions in n-Butyl Acrylate Polymerization

ReactionPre-exponential Factor (A)Activation Energy (Ea)Source
Propagation (kp2)2.21 × 107 M-1s-117.9 kJ·mol-1[4]
Backbiting (kbb)3.2 × 1010 s-152.3 kJ·mol-1[4]
β-scission (kβ)1.47 × 109 s-155.4 kJ·mol-1[4]
Tertiary Radical Propagation (ktrp)6.7 × 107 M-1s-143.3 kJ·mol-1[4]
Chain Transfer to Monomer (ktrm)2.88 × 105 M-1s-132.6 kJ·mol-1[4]
Thermal Self-Initiation (Bulk)5.145 × 106 M-1s-11.65 × 105 J·mol-1[5]
Thermal Self-Initiation (in n-heptane)1.069 × 106 M-1s-11.61 × 105 J·mol-1[5]

Table 2: Monomer Conversion in Self-Initiated n-Butyl Acrylate Polymerization

Temperature (°C)Time (min)Conversion (%)Source
180220~25[5]
200110~25[5]
22055~30[5]

Experimental Protocols

Protocol for Monitoring Polymerization Kinetics using In-line FT-NIR Spectroscopy

This protocol describes the use of Fourier-Transform Near-Infrared (FT-NIR) spectroscopy for real-time monitoring of monomer conversion during the solution polymerization of butyl acrylate.

3.1.1 Materials and Equipment

  • sec-Butyl Acrylate (inhibitor removed)

  • Solvent (e.g., dioxane, xylene)[6][7]

  • Initiator (e.g., tert-butyl peroxybenzoate)[2]

  • High-pressure reaction cell with sapphire windows

  • FT-NIR spectrometer with a fiber-optic probe

  • Nitrogen source for inert atmosphere

  • Temperature-controlled reactor or oil bath

3.1.2 Procedure

  • Prepare the reaction mixture by dissolving the desired concentrations of this compound and initiator in the chosen solvent.

  • Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Transfer the reaction mixture to the pre-heated high-pressure cell.

  • Insert the FT-NIR fiber-optic probe into the reaction mixture.

  • Record an initial spectrum (A0) at time zero, before significant polymerization has occurred.

  • Maintain the reaction at the desired temperature under an inert atmosphere.

  • Continuously record NIR spectra at regular time intervals throughout the polymerization.

  • Monitor the decrease in the intensity of the first overtone of the olefinic C-H stretching vibration, which is characteristic of the acrylate monomer.

  • Calculate the monomer conversion (Xt) at any given time (t) using the following equation, where At is the peak integral at time t:

    • Xt = 1 - (At / A0)

3.1.3 Data Analysis Plot monomer conversion as a function of time to obtain the polymerization rate. The rate of polymerization (Rp) can be determined from the slope of this curve.

Protocol for Studying High-Temperature Polymerization Kinetics

This protocol outlines a procedure for conducting high-temperature, starved-feed semibatch polymerization to investigate the effects of secondary reactions.[1][2]

3.2.1 Materials and Equipment

  • This compound (inhibitor removed)

  • Solvent (e.g., xylene)[7]

  • Initiator (e.g., tert-butyl peroxybenzoate)[2]

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Syringe pump for monomer and initiator feed

  • Heating mantle or oil bath with temperature controller

  • Sampling port

3.2.2 Procedure

  • Charge the reactor with the initial solvent volume and heat to the desired reaction temperature (e.g., 140-180 °C) under a nitrogen blanket.[7]

  • Prepare separate feed streams of monomer (this compound) and initiator dissolved in the solvent.

  • Once the reactor reaches the set temperature, begin the continuous feed of the monomer and initiator solutions at a controlled rate using syringe pumps.

  • Maintain a constant temperature and stirring rate throughout the reaction.

  • Periodically withdraw samples from the reactor through the sampling port.

  • Quench the polymerization in the withdrawn samples immediately (e.g., by rapid cooling and addition of an inhibitor like hydroquinone).

3.2.3 Sample Analysis

  • Monomer Conversion: Determine the residual monomer concentration in each sample using gravimetry or gas chromatography (GC).

  • Molecular Weight Analysis: Characterize the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer in each sample using Gel Permeation Chromatography (GPC).

  • Structural Analysis: Analyze the polymer structure for branching and end-groups using Nuclear Magnetic Resonance (1H NMR, 13C NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).[1][7]

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the experimental investigation of butyl acrylate polymerization kinetics.

G prep Reaction Mixture Preparation poly Polymerization (Bulk, Solution, or Emulsion) prep->poly sampling In-situ Monitoring or Periodic Sampling poly->sampling analysis Sample Analysis sampling->analysis gc GC/Gravimetry (Conversion) analysis->gc gpc GPC (Molecular Weight) analysis->gpc nmr_ms NMR / MS (Structure) analysis->nmr_ms kinetics Kinetic Parameter Estimation gc->kinetics gpc->kinetics nmr_ms->kinetics

Caption: Workflow for kinetic analysis of butyl acrylate polymerization.

Key Reactions in High-Temperature Acrylate Polymerization

This diagram outlines the primary and secondary reactions occurring during the high-temperature free-radical polymerization of butyl acrylate.

G initiator Initiator primary_radical Primary Radical initiator->primary_radical Decomposition propagating_radical Propagating Radical (Secondary) primary_radical->propagating_radical Initiation monomer Monomer propagating_radical->propagating_radical Propagation dead_polymer Dead Polymer propagating_radical->dead_polymer Termination mid_chain_radical Mid-chain Radical (Tertiary) propagating_radical->mid_chain_radical Backbiting mid_chain_radical->propagating_radical Propagation macromonomer Macromonomer mid_chain_radical->macromonomer β-scission

Caption: Reaction pathways in high-temperature acrylate polymerization.

References

Application Notes and Protocols for the Emulsion Polymerization of sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and environmentally friendly method for synthesizing a wide range of polymers. This technique utilizes a water-based system with a surfactant to create a stable emulsion of monomer droplets, leading to the formation of a polymer latex. Poly(sec-butyl acrylate) is a valuable polymer known for its flexibility, impact resistance, and adhesive properties. Compared to its n-butyl counterpart, poly(this compound) can offer improved adhesion and weatherability in various applications, including coatings, adhesives, and sealants.[1]

This document provides a detailed protocol for the emulsion polymerization of sec-butyl acrylate (B77674). It should be noted that while the general principles of emulsion polymerization are applicable, specific literature on the emulsion polymerization of this compound is limited. Therefore, the following protocol has been adapted from well-established methods for n-butyl acrylate. Researchers should consider this a starting point and may need to optimize conditions for their specific applications.

Data Presentation

The following tables summarize typical quantitative data for the emulsion polymerization of butyl acrylate. These values are derived from literature sources primarily focused on n-butyl acrylate and should be considered as a reference for the polymerization of this compound.

Table 1: Reagent and Monomer Concentrations

ComponentConcentration/AmountRole
Deionized Water700 gContinuous Phase
This compound (sBA)300 gMonomer
Sodium Dodecyl Sulfate (B86663) (SDS)4.3 gSurfactant
Sodium Bicarbonate (NaHCO₃)0.095 gBuffer
Sodium Persulfate (SPS)0.248 g (in water)Initiator

Table 2: Reaction Conditions

ParameterValue
Reaction Temperature70 °C
Initial Stirring Rate100 rpm
Polymerization Stirring Rate250 rpm
Reaction Time5 hours
AtmosphereInert (e.g., Argon)

Table 3: Typical Polymer Latex Properties (based on n-butyl acrylate)

PropertyValue
Final Solids Content~30%
Particle Size65 - 95 nm
Glass Transition Temperature (Tg)Approx. -43 °C

Experimental Protocol

This protocol details an ab initio batch emulsion polymerization of this compound.

Materials:

  • This compound (sBA), inhibitor removed

  • Sodium dodecyl sulfate (SDS)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium persulfate (SPS)

  • Deionized water

  • Argon or Nitrogen gas

Equipment:

  • Glass reactor vessel with a multi-neck lid

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle or water bath

  • Inlet for inert gas

  • Dropping funnel (optional, for semi-batch process)

Procedure:

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, reflux condenser, thermometer, and inert gas inlet.

  • Initial Charge: To the reactor, add 700 g of deionized water, 4.3 g of sodium dodecyl sulfate (SDS), and 0.095 g of sodium bicarbonate (NaHCO₃).

  • Inert Atmosphere: Begin stirring the mixture at 100 rpm and bubble argon gas through the solution for at least 1 hour to remove dissolved oxygen.

  • Heating: Heat the reactor contents to 70 °C using a heating mantle or water bath.

  • Monomer Addition: Once the temperature has stabilized at 70 °C, add 300 g of inhibitor-free this compound to the reactor.

  • Increase Stirring: Increase the stirring rate to 250 rpm to ensure proper emulsification of the monomer.

  • Initiation: Prepare the initiator solution by dissolving 0.248 g of sodium persulfate (SPS) in a small amount of deionized water. Add the initiator solution to the reactor to commence the polymerization.

  • Polymerization: Maintain the reaction temperature at 70 °C under a constant inert atmosphere and stirring at 250 rpm for 5 hours. Samples can be taken periodically to monitor the reaction progress (e.g., conversion rate).

  • Cooling: After 5 hours, stop the heating and allow the reactor to cool down to room temperature while maintaining stirring.

  • Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.

  • Characterization: The final poly(this compound) latex can be characterized for its solids content, particle size, molecular weight, and other relevant properties.

Experimental Workflow

The following diagram illustrates the key steps in the emulsion polymerization of this compound.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Reactor Setup B Initial Charge (Water, Surfactant, Buffer) A->B Load C Inert Gas Purge B->C Start Purge D Heating to 70°C C->D Heat E Monomer Addition (this compound) D->E Add Monomer F Initiator Addition E->F Initiate G Polymerization (5 hours @ 70°C) F->G React H Cooling G->H Cool Down I Filtration H->I Filter J Characterization I->J Analyze

Caption: Workflow for the emulsion polymerization of this compound.

References

Application Notes and Protocols for Modifying Polymer Mechanical Properties Using sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sec-butyl acrylate (B77674) (sBA) as a co-monomer to tailor the mechanical properties of polymers. The incorporation of sBA, an alkyl acrylate with a secondary butyl group, allows for the strategic modification of polymer characteristics such as flexibility, impact resistance, and adhesion.[1] This document outlines the underlying principles, experimental procedures for synthesis and characterization, and presents key data on the resulting polymer properties.

Introduction to sec-Butyl Acrylate in Polymer Modification

Acrylate polymers are a versatile class of materials used in a wide range of applications, from coatings and adhesives to biomedical devices.[2] Their mechanical properties can be precisely tuned by copolymerizing different acrylate monomers. Monomers are broadly categorized as "hard" or "soft" based on the glass transition temperature (Tg) of their homopolymers.

  • Hard Monomers , such as methyl methacrylate (B99206) (MMA) and styrene (B11656), have high Tg values and contribute to the hardness and cohesive strength of the resulting copolymer.[3][4]

  • Soft Monomers , like n-butyl acrylate (nBA) and this compound (sBA), have low Tg values and impart flexibility, toughness, and improved low-temperature performance.[3]

This compound is particularly noted for providing improved adhesion and weatherability in coatings and adhesives compared to its n-butyl counterpart.[1] Its branched structure influences polymerization behavior and the final properties of the copolymer.[1] By adjusting the ratio of sBA to hard monomers, researchers can create polymers with a desired balance of mechanical properties.

Quantitative Data on Polymer Properties

The following table summarizes the effect of incorporating butyl acrylate (a close analog to sBA) on the mechanical and thermal properties of various copolymers. This data is compiled from multiple studies and provides a comparative look at how monomer composition influences the final polymer characteristics.

Copolymer SystemMonomer Ratio (w/w)Property MeasuredValueReference
Poly(styrene-co-butyl acrylate)Styrene:BA = 4:6Fracture Energy211.2 N/m[5]
Poly(styrene-co-butyl acrylate)Control (unmodified mortar)Fracture Energy88.0 N/m (approx.)[5]
n-Butyl acrylate/Methyl methacrylaten-BA/MMA = 50/50Molecular Weight (Mn)15,591 g/mol [6]
n-Butyl acrylate/Methyl methacrylaten-BA/MMA = 50/50Polydispersity Index (PDI)1.53[6]
Poly(n-butyl acrylate) HomopolymerN/AGlass Transition Temp. (Tg)-54 °C[4]
Polystyrene HomopolymerN/AGlass Transition Temp. (Tg)100 °C[4]
Poly(methyl methacrylate) HomopolymerN/AGlass Transition Temp. (Tg)105 °C[4]

Experimental Protocols

The following are detailed protocols for the synthesis of sBA-modified polymers via emulsion and solution polymerization, followed by standard methods for mechanical property characterization.

3.1. Protocol for Synthesis of poly(styrene-co-sec-butyl acrylate) via Emulsion Polymerization

This protocol is adapted from methodologies for styrene-butyl acrylate copolymer synthesis.[7][8][9]

Materials:

  • Styrene (St)

  • This compound (sBA)

  • Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

  • Sodium bicarbonate (NaHCO3) (buffer)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reactor Setup: In a glass reactor vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add deionized water, sodium dodecyl sulfate, and sodium bicarbonate.

  • Inert Atmosphere: Stir the mixture and bubble nitrogen gas through it for at least 1 hour to remove dissolved oxygen.

  • Monomer Addition: In a separate beaker, prepare the monomer mixture of styrene and this compound at the desired ratio. Add this mixture to the reactor.

  • Emulsification: Increase the stirring speed to emulsify the monomers in the aqueous solution.

  • Initiation: Heat the reactor to the reaction temperature (typically 70-80 °C). Once the temperature is stable, add the initiator (dissolved in a small amount of deionized water).

  • Polymerization: Maintain the reaction at the set temperature with continuous stirring for 4-6 hours. Samples can be taken periodically to monitor conversion.

  • Completion and Cooling: After the desired reaction time, stop the heating and allow the reactor to cool to room temperature.

  • Purification: The resulting latex can be purified by dialysis against deionized water to remove unreacted monomers and other impurities.

3.2. Protocol for Synthesis of poly(methyl methacrylate-co-sec-butyl acrylate) via Solution Polymerization

This protocol is based on the solution polymerization of similar acrylate copolymers.[6][10]

Materials:

  • Methyl methacrylate (MMA)

  • This compound (sBA)

  • Toluene or Xylene (solvent)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

Procedure:

  • Reactor Setup: In a dried flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the solvent (Toluene or Xylene).

  • Inert Atmosphere: Bubble nitrogen through the solvent for 30 minutes to remove oxygen.

  • Reactant Addition: Add the MMA and sBA monomers and the initiator to the flask.

  • Polymerization: Heat the flask to the desired reaction temperature (typically 80-100 °C) in an oil bath with continuous stirring.

  • Reaction Monitoring: Allow the polymerization to proceed for a specified time (e.g., 6 hours).

  • Precipitation and Purification: After cooling, pour the polymer solution into a large excess of a non-solvent (e.g., methanol) to precipitate the copolymer.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.

3.3. Protocol for Mechanical Property Testing

3.3.1. Tensile Testing

  • Sample Preparation: Prepare dog-bone-shaped specimens of the polymer films according to ASTM D638 standards.

  • Testing: Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus.

3.3.2. Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: Prepare rectangular film specimens of the polymer.

  • Testing: Perform DMA to determine the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

3.3.3. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in an aluminum DSC pan.

  • Testing: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and characterizing sBA-modified polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization s1 Reactor Setup (Inert Atmosphere) s2 Monomer & Initiator Addition s1->s2 s3 Polymerization (Controlled Temperature) s2->s3 s4 Purification (Precipitation/Dialysis) s3->s4 c1 Sample Preparation (Films/Specimens) s4->c1 Dried Polymer c2 Tensile Testing (Strength, Elongation) c1->c2 c3 DMA (Modulus, Tg) c1->c3 c4 DSC (Tg) c1->c4

Caption: Workflow for sBA-modified polymer synthesis and characterization.

4.2. Conceptual Relationship of Monomers to Properties

This diagram illustrates how the ratio of "soft" (sBA) and "hard" (e.g., MMA, Styrene) monomers influences the final mechanical properties of the copolymer.

G cluster_monomers Monomer Inputs cluster_properties Resulting Polymer Properties sBA This compound (Soft Monomer) Copolymerization Copolymerization sBA->Copolymerization HardMonomer MMA / Styrene (Hard Monomer) HardMonomer->Copolymerization Flexibility Increased Flexibility & Impact Resistance Copolymerization->Flexibility Higher sBA ratio Hardness Increased Hardness & Strength Copolymerization->Hardness Higher Hard Monomer ratio

Caption: Influence of monomer ratio on copolymer mechanical properties.

References

Synthesis of Core-Shell Polymers Using sec-Butyl Acrylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of core-shell polymers utilizing sec-butyl acrylate (B77674). The focus is on the widely employed two-stage seeded emulsion polymerization technique, a robust method for creating well-defined core-shell nanostructures.

These core-shell polymers, with their distinct core and shell materials, offer tunable properties that are highly valuable in various fields, particularly in drug delivery. The soft poly(sec-butyl acrylate) core can encapsulate therapeutic agents, while the shell can be engineered for controlled release, targeting, and biocompatibility.

Application Notes

Core-shell polymers synthesized with this compound are promising candidates for advanced drug delivery systems. The distinct properties of the core and shell can be leveraged to overcome many challenges in therapeutics. The soft, low-glass-transition-temperature (Tg) poly(this compound) core provides a suitable matrix for encapsulating a wide range of drug molecules, from small hydrophobic drugs to larger biologics. The shell, on the other hand, can be tailored to control the release kinetics of the encapsulated drug. For instance, a pH-sensitive shell can be designed to release the drug specifically in the acidic environment of a tumor.

Furthermore, the surface of the core-shell nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enable specific binding to cancer cells or other diseased tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. The size of the nanoparticles can also be precisely controlled during synthesis to optimize their biodistribution and cellular uptake.

Experimental Protocols

The following protocols are based on established methods for the synthesis of core-shell polymers using two-stage seeded emulsion polymerization. While these protocols often utilize n-butyl acrylate, the principles are directly applicable to this compound, with the acknowledgment that minor optimizations of reaction parameters may be necessary due to potential differences in reactivity.

Protocol 1: Synthesis of Polystyrene Core / Poly(this compound) Shell Nanoparticles

This protocol details the synthesis of a hard polystyrene core encapsulated by a soft poly(this compound) shell.

Materials:

  • Styrene (B11656) (St), inhibitor removed

  • This compound (sBA), inhibitor removed

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnels (2)

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

Stage 1: Polystyrene Seed (Core) Synthesis

  • To the three-neck flask, add DI water and SDS.

  • Purge the flask with nitrogen for 30 minutes while stirring.

  • Heat the solution to 70-80°C.

  • In a separate beaker, prepare a pre-emulsion of styrene in a small amount of DI water and SDS.

  • Add a portion of the styrene pre-emulsion to the reaction flask.

  • Dissolve the initiator (KPS or APS) in a small amount of DI water and add it to the flask to initiate polymerization.

  • After the seed polymerization has started (indicated by a change in appearance of the latex), continuously feed the remaining styrene pre-emulsion into the reactor over a period of 2-3 hours.[1]

  • After the feed is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.

  • A small sample can be taken for characterization of the polystyrene seed particles (e.g., by Dynamic Light Scattering).

Stage 2: Poly(this compound) Shell Formation

  • Prepare a pre-emulsion of this compound in DI water and SDS.

  • Slowly feed the this compound pre-emulsion into the reactor containing the polystyrene seed latex. The feeding time can be varied to control the shell thickness and morphology.[1]

  • Maintain the reaction temperature at 70-80°C throughout the shell polymerization.

  • After the addition of the this compound pre-emulsion is complete, allow the reaction to proceed for an additional 2-3 hours to ensure complete polymerization of the shell.

  • Cool the reactor to room temperature.

  • The resulting core-shell polymer emulsion can be purified by dialysis or centrifugation to remove unreacted monomers and surfactant.

Characterization Techniques
  • Dynamic Light Scattering (DLS): To determine the particle size and size distribution of the core and core-shell nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the core-shell morphology and confirm the presence of a distinct core and shell.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the core and shell polymers, confirming the presence of two distinct polymer phases.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the core-shell polymer.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of core-shell polymers. The data is compiled from various studies and illustrates the effect of key synthesis parameters on the final particle properties.

Table 1: Effect of Feeding Time on Particle Size of Styrene/Butyl Acrylate Core-Shell Polymers

Core MonomerShell MonomerCore Feeding Time (h)Shell Feeding Time (h)Final Particle Size (nm)Reference
StyreneButyl Acrylate22~250[1]
StyreneButyl Acrylate23~265[1]
StyreneButyl Acrylate34~222[1]

Table 2: Influence of Core-to-Shell Ratio on Particle Size

Core MaterialShell MaterialCore:Shell Ratio (w/w)Core Size (nm)Final Particle Size (nm)Shell Thickness (nm, approx.)
PolystyrenePoly(butyl acrylate)1:1~100~150~25
PolystyrenePoly(butyl acrylate)1:2~100~180~40
Poly(methyl methacrylate)Poly(butyl acrylate)2:1~80~100~10

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the two-stage seeded emulsion polymerization of core-shell polymers.

G Experimental Workflow for Core-Shell Polymer Synthesis cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Shell Formation cluster_purification Purification & Characterization A 1. Prepare Aqueous Phase (DI Water + Surfactant) B 2. Heat and Purge with Nitrogen A->B D 4. Initiate Polymerization B->D C 3. Prepare Core Monomer Pre-emulsion C->D E 5. Feed Core Monomer D->E F 6. Core Polymerization E->F H 8. Feed Shell Monomer F->H G 7. Prepare Shell Monomer Pre-emulsion G->H I 9. Shell Polymerization H->I J 10. Cooling I->J K 11. Purification (Dialysis/Centrifugation) J->K L 12. Characterization (DLS, TEM, DSC) K->L

Caption: Workflow for two-stage seeded emulsion polymerization.

Cellular Uptake and Drug Release Pathway

This diagram illustrates a potential pathway for the cellular uptake of drug-loaded core-shell nanoparticles and the subsequent intracellular drug release.

G Cellular Uptake and Intracellular Drug Release NP Drug-Loaded Core-Shell Nanoparticle Endosome Early Endosome NP->Endosome Endocytosis LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome (Low pH) LateEndosome->Lysosome Fusion Release Drug Release Lysosome->Release Shell Degradation/ Drug Diffusion Target Therapeutic Target (e.g., DNA, proteins) Release->Target

Caption: Cellular uptake and drug release from nanoparticles.

References

Troubleshooting & Optimization

preventing premature polymerization of sec-Butyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of sec-butyl acrylate (B77674) during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter related to the premature polymerization of sec-butyl acrylate in a question-and-answer format.

Issue 1: The viscosity of this compound has increased, or solid particles are observed.

  • Question: I noticed that my this compound appears more viscous than usual, and I can see some solid material. What is happening?

  • Answer: This is a strong indication that premature polymerization has occurred. The solid particles are polymer that has formed from the liquid monomer. This can be caused by several factors, including depletion of the inhibitor, exposure to high temperatures, or contamination.[1] It is crucial to handle the material with care as the polymerization process can accelerate and become hazardous.

Issue 2: My experiment requires uninhibited this compound, but the monomer polymerizes immediately after inhibitor removal.

  • Question: I removed the inhibitor from this compound for my reaction, but it polymerized almost instantly. How can I prevent this?

  • Answer: this compound is highly reactive and prone to rapid polymerization once the inhibitor is removed.[2][3] To prevent this, the uninhibited monomer should be used immediately after purification. The polymerization is often initiated by exposure to heat, light, or atmospheric oxygen. Therefore, it is critical to perform the inhibitor removal and subsequent reaction under controlled temperature conditions and an inert atmosphere (e.g., nitrogen or argon).

Issue 3: A sealed container of this compound appears swollen or feels warm.

  • Question: The container of this compound I have in storage is bulging, and the outside feels warm to the touch. What should I do?

  • Answer: This is a hazardous situation indicating a runaway polymerization reaction. The polymerization of acrylates is an exothermic process, and the heat generated can lead to a dangerous increase in pressure inside a sealed container, potentially causing it to rupture.[4][5] Do not attempt to open the container. Evacuate the immediate area and contact your institution's environmental health and safety department immediately. To prevent this, always store this compound in a cool, well-ventilated area and ensure containers are not sealed airtight to allow for the presence of oxygen which is necessary for the inhibitor to function effectively.[1][2][4]

Issue 4: How can I be sure my stored this compound is still good to use?

  • Question: I have a bottle of this compound that has been in storage for a while. How can I check if it is still stable and has not started to polymerize?

  • Answer: Before using stored this compound, it is good practice to perform a quality control check. A simple visual inspection for any signs of cloudiness, increased viscosity, or solid polymer particles is the first step. For a more definitive check, you can perform a simple precipitation test as described in the "Experimental Protocols" section below. Additionally, analytical techniques such as Gas Chromatography (GC) can be used to quantify the remaining monomer and detect the presence of polymers.[6][7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for the storage and handling of this compound to prevent premature polymerization.

ParameterRecommended ValueNotes
Inhibitor Type Monomethyl Ether of Hydroquinone (MEHQ) or Hydroquinone (HQ)MEHQ is more common.[10][11][12][13][14]
Inhibitor Concentration 10 - 60 ppm (typically 15 ppm MEHQ)The exact concentration is product-specific and should be on the certificate of analysis.[10][11][13]
Storage Temperature < 25°C - 35°C (< 77°F - 95°F)Avoid freezing and high temperatures.[4][5][11][12][15]
Oxygen in Headspace 5% - 21% (Air)Oxygen is required for the inhibitor to function effectively. Do not store under an inert gas.[1][2]
Shelf Life 6 - 12 monthsUnder recommended storage conditions. Stability should be checked periodically.[2][11][12][15]

Experimental Protocols

Protocol 1: Quality Control Check for the Presence of Polymer in this compound

This protocol provides a simple method to qualitatively assess if polymerization has initiated in a sample of this compound.

Materials:

  • This compound sample

  • Methanol (B129727) (or another non-solvent for poly(this compound))

  • Glass test tube or small beaker

  • Pipette

Procedure:

  • Place approximately 1 mL of the this compound sample into a clean, dry glass test tube.

  • Add approximately 5 mL of methanol to the test tube.

  • Gently swirl the mixture.

  • Observation:

    • No Polymer Present: The this compound will be miscible with the methanol, and the solution will remain clear.

    • Polymer Present: If poly(this compound) is present, it will be insoluble in methanol and will precipitate out, causing the solution to become cloudy or forming visible white solid particles. The amount of precipitate will be proportional to the extent of polymerization.

Visualizations

Troubleshooting Workflow for Premature Polymerization

The following diagram outlines the logical steps to troubleshoot and prevent the premature polymerization of this compound.

TroubleshootingWorkflow Troubleshooting Premature Polymerization of this compound start Start: Suspected Premature Polymerization visual_inspection Visual Inspection: - Increased viscosity? - Cloudiness? - Solid particles? start->visual_inspection container_check Container Check: - Swollen? - Warm? visual_inspection->container_check No polymer_present Polymer Likely Present visual_inspection->polymer_present Yes hazardous HAZARDOUS: Runaway Polymerization! Evacuate & Call Safety Officer container_check->hazardous Yes no_polymer_visual No Obvious Polymer container_check->no_polymer_visual No dispose Dispose of Monomer According to Safety Protocols polymer_present->dispose qc_test Perform QC Test (e.g., Methanol Precipitation) no_polymer_visual->qc_test test_positive Test Positive? (Precipitate Forms) qc_test->test_positive test_positive->polymer_present Yes test_negative Test Negative (Solution Clear) test_positive->test_negative No check_storage Review Storage Conditions: - Temperature < 35°C? - Away from light/heat? - Oxygen in headspace? test_negative->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage Conditions storage_ok->correct_storage No check_inhibitor Check Inhibitor Level (if possible) storage_ok->check_inhibitor Yes correct_storage->check_inhibitor proceed Proceed with Experiment (Use with Caution) check_inhibitor->proceed

Caption: Troubleshooting workflow for identifying and addressing premature polymerization.

References

Technical Support Center: sec-Butyl Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of sec-Butyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Issue 1: Low or Incomplete Conversion

Question: My sec-butyl acrylate synthesis is not reaching completion, resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low conversion in the esterification of acrylic acid with sec-butanol is a frequent issue, primarily governed by reaction equilibrium. Here are the key factors and solutions:

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Châtelier's principle, its presence shifts the equilibrium back towards the reactants, limiting the conversion.[1][2]

    • Solution: Employ efficient water removal techniques. A common laboratory setup involves a Dean-Stark apparatus or a similar distillation assembly to continuously remove the water-alcohol azeotrope from the reaction mixture. For industrial processes, reactive distillation is an effective strategy.[3]

  • Suboptimal Molar Ratio: An equimolar ratio of reactants often leads to incomplete conversion.

    • Solution: Use an excess of one reactant. Typically, an excess of sec-butanol is used to drive the reaction towards the product. However, this can complicate purification. A molar ratio of butanol to acrylic acid between 1.12 and 1.5 is often effective.[4]

  • Insufficient Catalyst Activity or Concentration: The acid catalyst is crucial for achieving a reasonable reaction rate.

    • Solution: Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin like Amberlyst 15) is active and used in an appropriate amount. For solid catalysts, ensure proper mixing. For homogeneous catalysts, typical concentrations range from 1-5 wt% of the reaction mixture.[1][5]

  • Low Reaction Temperature: Esterification rates are temperature-dependent. Secondary alcohols like sec-butanol may react more slowly than primary alcohols.[6]

    • Solution: Increase the reaction temperature. A typical range for this reaction is 80-120°C.[4][7] Monitor the reaction to avoid unwanted side reactions at higher temperatures.

Issue 2: Unwanted Polymerization

Question: I am observing the formation of a solid or highly viscous polymer in my reaction flask or during distillation. How can I prevent this?

Answer: Both acrylic acid and this compound are highly susceptible to free-radical polymerization, especially at elevated temperatures.[3] This is one of the most critical challenges in the synthesis.

  • Inhibitor Absence or Depletion: Commercial acrylate monomers contain inhibitors (e.g., hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ)) to prevent polymerization during storage.[8] These can be consumed during the reaction.

    • Solution: Add a polymerization inhibitor to the reaction mixture. Common choices include hydroquinone (0.1-1.0 wt%) or phenothiazine.[6] It is crucial to ensure the inhibitor is present throughout the entire process, including the final distillation.[6]

  • Presence of Oxygen: While counterintuitive for radical reactions, some common inhibitors like MEHQ require the presence of a small amount of dissolved oxygen to be effective.[8] However, an inert atmosphere is generally recommended during the reaction itself to prevent bumping and superheating, especially during vacuum distillation.[6]

    • Solution: If polymerization is problematic, consider sparging a slow stream of an inert gas like nitrogen mixed with a controlled, small amount of air or oxygen through the reaction mixture. Alternatively, use an inhibitor that does not rely on oxygen.

  • Excessive Temperatures: High temperatures, particularly localized hotspots in the reaction flask or distillation column, can initiate thermal polymerization.

    • Solution: Maintain careful temperature control. Use an oil bath for even heating and ensure efficient stirring. During distillation, use the lowest possible temperature by applying a vacuum.[6][9]

Issue 3: Formation of Byproducts and Purification Challenges

Question: My final product is impure. What are the likely byproducts and how can I improve the purification process?

Answer: Impurity formation complicates the purification stage. The primary byproducts in this synthesis are:

  • Di-sec-butyl ether: Formed by the acid-catalyzed dehydration of two sec-butanol molecules.

  • Butyl β-sec-butoxypropionate: Formed via a Michael addition of sec-butanol to the double bond of the newly formed this compound. This is a significant impurity.[4]

  • Polymeric residues: As discussed above.

Solutions for Minimizing Byproducts and Improving Purification:

  • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of ether formation. Adjusting the butanol/acrylic acid molar ratio can also impact the formation of the Michael adduct.[4]

  • Neutralization and Washing: Before distillation, cool the crude product and wash it with a basic solution (e.g., aqueous sodium hydroxide) to remove the acid catalyst and any unreacted acrylic acid. Follow this with water and brine washes to remove residual salts and base.[4]

  • Fractional Distillation Under Vacuum: This is the most effective method for purification.

    • Challenge: Separating the product from unreacted sec-butanol and closely boiling impurities.

    • Solution: Use an efficient fractionating column. Distillation under reduced pressure is essential to lower the boiling point and prevent thermal polymerization.[6][9] Collect fractions carefully, monitoring the head temperature, and analyze them (e.g., by GC) to isolate the pure this compound.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various parameters on the esterification of acrylic acid with butanol. While much of the detailed kinetic data is for n-butanol, the general trends are applicable to sec-butanol.

Table 1: Effect of Temperature on Acrylic Acid Conversion (Data adapted from esterification with n-butanol)

Temperature (°C)Reaction Time (hours)Molar Ratio (Butanol:Acid)CatalystConversion (%)Reference
6564:1Amberlyst 131~70[1]
7564:1Amberlyst 131~84[1]
8564:1Amberlyst 131~92[1]

Table 2: Effect of Molar Ratio on Acrylic Acid Conversion (Data adapted from esterification with n-butanol at 85°C)

Molar Ratio (Butanol:Acid)Reaction Time (hours)CatalystConversion (%)Reference
4:16Amberlyst 13192.0[1]
6:16Amberlyst 13194.5[1]
8:16Amberlyst 13196.3[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the direct esterification of acrylic acid with sec-butanol.

Materials:

  • sec-Butanol

  • Acrylic Acid (inhibitor-stabilized)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or Sulfuric Acid (H₂SO₄)

  • Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ)

  • Toluene or Cyclohexane (as entrainer)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: To the flask, add sec-butanol (e.g., 1.2 moles), acrylic acid (e.g., 1.0 mole), the acid catalyst (p-TsOH, ~1-2% by weight of reactants), an additional polymerization inhibitor (HQ, ~0.1% by weight), and the entrainer (e.g., toluene, ~20% of the total volume).[5]

  • Reaction: Heat the mixture to reflux. The toluene/water azeotrope will begin to collect in the Dean-Stark trap. Continue heating until water is no longer collected, which typically takes several hours. The reaction progress can be monitored by analyzing small aliquots via GC or by the volume of water collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 5% NaOH solution (to remove the acid catalyst and unreacted acrylic acid).

    • Deionized water.

    • Saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Add a small amount of fresh inhibitor to the filtered solution. Purify the this compound by fractional distillation under reduced pressure.[6] Collect the fraction boiling at the correct temperature/pressure for this compound (approx. 60-62°C at 20 mmHg).

Diagrams and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_products Products AcrylicAcid Acrylic Acid secButylAcrylate This compound AcrylicAcid->secButylAcrylate secButanol sec-Butanol secButanol->secButylAcrylate Water Water secButylAcrylate->Water + Catalyst H+ Catalyst (e.g., p-TsOH) Catalyst->secButylAcrylate Esterification

Caption: Acid-catalyzed esterification of acrylic acid and sec-butanol.

Side_Reactions secButanol sec-Butanol Ether Di-sec-butyl Ether secButanol->Ether Self-condensation (-H₂O) secButanol->Ether MichaelAdduct Butyl β-sec-butoxypropionate secButanol->MichaelAdduct AcrylicAcid Acrylic Acid secButylAcrylate This compound secButylAcrylate->MichaelAdduct Michael Addition Polymer Poly(this compound) secButylAcrylate->Polymer Radical Polymerization

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Poor Yield or Impure Product? Start->Problem CheckConversion Check Conversion Rate Problem->CheckConversion Low Yield CheckPurity Check Product Purity (GC/NMR) Problem->CheckPurity Impure WaterRemoval Improve Water Removal (e.g., Dean-Stark) CheckConversion->WaterRemoval IncreaseParams Increase Temp / Catalyst / Excess Alcohol CheckConversion->IncreaseParams Polymerization Polymerization Observed? CheckPurity->Polymerization OptimizeDistill Optimize Distillation (Vacuum, Fractionation) CheckPurity->OptimizeDistill No Polymer AddInhibitor Add/Increase Inhibitor Check Temp Control Polymerization->AddInhibitor Yes Polymerization->OptimizeDistill No End Successful Synthesis WaterRemoval->End IncreaseParams->End AddInhibitor->End OptimizeDistill->End

Caption: A logical workflow for troubleshooting this compound synthesis.

References

optimizing initiator concentration for sec-Butyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for sec-butyl acrylate (B77674) polymerization.

Troubleshooting Guide

Problem: Low or No Monomer Conversion

Possible Causes & Solutions:

  • Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome inhibitors and effectively initiate polymerization.

    • Solution: Gradually increase the initiator concentration. It is recommended to start with a concentration in the range of 0.1-2.0 mol% relative to the monomer for common azo or peroxide initiators.[1]

  • Presence of Inhibitors: Commercial acrylate monomers contain inhibitors (e.g., hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ)) to prevent premature polymerization during storage.[1][2][3] These must be removed before polymerization.

    • Solution: Remove inhibitors by washing the monomer with a caustic solution (e.g., aqueous NaOH) or by passing it through an alumina (B75360) column.[1]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, inhibiting the polymerization process.[1]

    • Solution: Deoxygenate the reaction mixture by purging with an inert gas such as nitrogen or argon for at least 30 minutes before initiating the reaction.[1]

  • Suboptimal Temperature: The decomposition rate of the initiator is temperature-dependent. If the temperature is too low, the rate of radical generation will be insufficient.

    • Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For example, AIBN typically requires a temperature range of 60-80°C, while benzoyl peroxide (BPO) is effective between 70-90°C.[1]

Problem: Polymerization is Too Fast and Uncontrolled

Possible Causes & Solutions:

  • Excessive Initiator Concentration: A high concentration of initiator leads to a rapid generation of free radicals, causing a very fast polymerization rate.[1] This can lead to a broad molecular weight distribution and an increased risk of gelation.

    • Solution: Reduce the initiator concentration. A controlled, slower reaction is often preferable for achieving a well-defined polymer.

  • High Reaction Temperature: Elevated temperatures accelerate the decomposition of the initiator, leading to a higher concentration of radicals and a faster reaction rate.

    • Solution: Lower the reaction temperature to a range suitable for controlled polymerization with the selected initiator.

Problem: Gel Formation (Cross-linking)

Possible Causes & Solutions:

  • High Initiator Concentration: An excess of growing polymer chains increases the probability of chain-coupling and cross-linking reactions.[1]

    • Solution: Decrease the initiator concentration to reduce the number of propagating chains.

  • High Monomer Conversion and Temperature: At later stages of the reaction and at high temperatures, chain transfer to the polymer backbone can occur, creating active sites that lead to branching and cross-linking.[1]

    • Solution: Consider stopping the reaction at a lower monomer conversion or lowering the reaction temperature.

  • Multifunctional Monomers: The presence of monomers with more than one acrylate group will inherently lead to cross-linking and gel formation.[1]

    • Solution: Ensure the sec-butyl acrylate monomer is free from multifunctional impurities.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?

Increasing the initiator concentration leads to a higher number of initiating radicals. This results in the formation of more polymer chains, but each chain has a shorter length, thus decreasing the average molecular weight of the polymer.[4][5][6] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight.[7]

Q2: What is the typical range for initiator concentration in this compound polymerization?

For common free-radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), a typical concentration range is 0.1 to 2.0 mol% relative to the monomer.[1] The optimal concentration will depend on the desired molecular weight, reaction temperature, and solvent.

Q3: Can the initiator type affect the polymerization of this compound?

Yes, the type of initiator is critical. Different initiators have different decomposition rates at various temperatures. For instance, azo initiators like AIBN and peroxide initiators like BPO have different optimal temperature ranges.[1] Redox initiators can be used at lower temperatures. The choice of initiator will influence the reaction kinetics and the properties of the final polymer.

Q4: My polymer has a very broad molecular weight distribution (high polydispersity index - PDI). Could this be related to the initiator concentration?

Yes, a high initiator concentration can contribute to a higher PDI. A rapid initiation process can lead to chains starting at different times and experiencing different reaction conditions as the monomer is consumed and viscosity increases, resulting in a broader distribution of chain lengths. For better control over the PDI, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator ConcentrationPolymerization RateAverage Molecular Weight (Mw)Polydispersity Index (PDI)
LowSlowerHigherPotentially Narrower
HighFaster[5]Lower[5][6]Potentially Broader

Table 2: Recommended Conditions for Common Initiators

Initiator TypeExampleTypical Concentration (mol% to monomer)Recommended Temperature Range (°C)
Azo InitiatorsAzobisisobutyronitrile (AIBN)0.1 - 2.0[1]60 - 80[1]
Peroxide InitiatorsBenzoyl Peroxide (BPO)0.1 - 2.0[1]70 - 90[1]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes the removal of phenolic inhibitors like hydroquinone (HQ) and MEHQ using a caustic wash.

  • In a separatory funnel, combine the this compound monomer with an equal volume of a 5-10% aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will be colored if inhibitors are present.

  • Drain and discard the aqueous layer.

  • Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[1]

  • Dry the monomer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent. The purified monomer is now ready for use.

Protocol 2: Free-Radical Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of this compound.

  • To a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired amount of a suitable solvent (e.g., toluene, ethyl acetate).

  • Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[1]

  • Add the purified this compound monomer to the reaction flask via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN).

  • Once the temperature has stabilized, add the initiator (dissolved in a small amount of the reaction solvent) to the reaction flask via a syringe.[1]

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1]

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Analysis inhibitor_removal Inhibitor Removal (Protocol 1) deoxygenation Solvent & Monomer Deoxygenation inhibitor_removal->deoxygenation heating Heat to Reaction Temp deoxygenation->heating initiation Add Initiator heating->initiation propagation Maintain Temp & Monitor initiation->propagation termination Terminate Reaction (Cool & Expose to Air) propagation->termination precipitation Precipitate Polymer termination->precipitation drying Dry Polymer precipitation->drying characterization Characterize (GPC, NMR) drying->characterization initiator_effects cluster_increase Increase cluster_decrease Decrease initiator_conc Initiator Concentration rate_increase Polymerization Rate (Faster) initiator_conc->rate_increase increases mw_decrease Molecular Weight (Lower) initiator_conc->mw_decrease increases pdi_increase PDI (Broader) initiator_conc->pdi_increase increases rate_decrease Polymerization Rate (Slower) initiator_conc->rate_decrease decreases mw_increase Molecular Weight (Higher) initiator_conc->mw_increase decreases pdi_decrease PDI (Narrower) initiator_conc->pdi_decrease decreases troubleshooting_flow cluster_low_conversion Low/No Conversion cluster_gelation Gel Formation start Problem Encountered q_inhibitor Inhibitor Removed? start->q_inhibitor q_gel_initiator Initiator Conc. Too High? start->q_gel_initiator a_inhibitor_no Remove Inhibitor (Protocol 1) q_inhibitor->a_inhibitor_no No q_oxygen System Deoxygenated? q_inhibitor->q_oxygen Yes a_oxygen_no Purge with Inert Gas q_oxygen->a_oxygen_no No q_initiator Initiator Conc. Sufficient? q_oxygen->q_initiator Yes a_initiator_no Increase Initiator Concentration q_initiator->a_initiator_no No q_temp Temp. Optimal? q_initiator->q_temp Yes a_temp_no Adjust Temperature q_temp->a_temp_no No a_gel_initiator_yes Decrease Initiator Concentration q_gel_initiator->a_gel_initiator_yes Yes q_gel_temp Temp./Conversion Too High? q_gel_initiator->q_gel_temp No a_gel_temp_yes Lower Temp. or Stop Earlier q_gel_temp->a_gel_temp_yes Yes

References

identifying and minimizing byproducts in sec-Butyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the free-radical polymerization of sec-butyl acrylate (B77674).

Frequently Asked Questions (FAQs)

1. What are the primary byproducts in sec-butyl acrylate polymerization?

The main byproducts in the free-radical polymerization of this compound arise from side reactions involving the growing polymer chain. These include:

  • Short-chain branches: Formed primarily through intramolecular chain transfer, also known as "backbiting." In this process, the radical at the end of a growing polymer chain abstracts a hydrogen atom from its own backbone, creating a tertiary radical mid-chain. Subsequent monomer addition to this new radical site results in a short branch.

  • Macromonomers: These are polymer chains with a terminal double bond, which can act as monomers in subsequent polymerization steps, leading to long-chain branching. They are primarily formed via β-scission of the mid-chain tertiary radicals generated from backbiting.[1][2][3]

  • Long-chain branches: Result from the incorporation of macromonomers into a growing polymer chain or from intermolecular chain transfer to the polymer.

  • Termination byproducts: Polymer chains can be terminated by combination (two growing chains coupling together) or disproportionation (one chain abstracting a hydrogen from another, resulting in one saturated and one unsaturated chain end).

2. What factors influence the formation of these byproducts?

Several experimental parameters significantly impact the extent of byproduct formation:

  • Temperature: Higher temperatures increase the rates of backbiting and β-scission, leading to more branching and macromonomer formation.[2][4][5]

  • Monomer Concentration: Low monomer concentrations, often encountered in starved-feed conditions, increase the relative probability of intramolecular chain transfer (backbiting) compared to propagation, thus promoting branching.[1][2]

  • Initiator Concentration: High initiator concentrations can lead to a higher concentration of growing chains, increasing the likelihood of termination by combination and potentially contributing to gel formation.[6]

  • Monomer Purity: Impurities in the this compound monomer, such as other acrylates, alcohols, or water, can act as chain transfer agents or inhibitors, affecting the polymerization kinetics and potentially leading to undesired byproducts.[7]

3. How can I identify and quantify the byproducts in my poly(this compound)?

Several analytical techniques are essential for characterizing byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR is a powerful tool for quantifying the degree of branching by identifying the quaternary carbon atoms at the branch points.[8][9][10]

    • ¹H NMR can be used to detect and quantify the vinyl protons of macromonomers.[11]

  • Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight distribution of the polymer. The presence of branching can be inferred from comparisons with linear standards, often in conjunction with a viscometer or light scattering detector.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound polymerization.

Issue 1: Higher than expected branching in the final polymer.

Possible Cause Suggested Solution
High Polymerization Temperature Reduce the reaction temperature. While this will also decrease the overall polymerization rate, it will disproportionately reduce the rates of backbiting and β-scission.
Low Monomer Concentration (especially in semi-batch processes) Implement a starved-feed polymerization protocol where the monomer is fed into the reactor at a controlled rate to maintain a consistent, albeit low, monomer concentration.[1][12]
High Monomer Conversion Consider stopping the reaction at a lower conversion. Chain transfer to the polymer becomes more significant at higher conversions as the polymer concentration increases.
Choice of Solvent Certain solvents can influence the degree of branching. Consider screening different solvents to find one that may sterically hinder the backbiting reaction.

Issue 2: Formation of insoluble gel in the reactor.

Possible Cause Suggested Solution
High Monomer Conversion As with high branching, gel formation is more likely at high conversions due to increased chain transfer to the polymer, leading to crosslinking. Terminate the polymerization at a lower conversion.[6][13]
High Initiator Concentration An excessively high initiator concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains, increasing the probability of chain-chain coupling and crosslinking. Reduce the initiator concentration.[6]
Presence of Multifunctional Monomers Ensure the this compound monomer is free from di- or tri-acrylate impurities, which can act as crosslinkers. Purify the monomer if necessary.
High Polymerization Temperature Elevated temperatures can promote side reactions, including chain transfer to polymer, which can contribute to gel formation. Lower the reaction temperature.[6]

Data Presentation

The following tables summarize the expected qualitative effects of key experimental parameters on the formation of byproducts in this compound polymerization, based on data from analogous acrylate systems.

Table 1: Effect of Temperature on Byproduct Formation

TemperatureDegree of BranchingMacromonomer Content
Low (~60-80 °C)LowLow
High (>120 °C)HighHigh

Table 2: Effect of Monomer Concentration on Byproduct Formation in Semi-Batch Polymerization

Monomer Feed RateMonomer Concentration in ReactorDegree of BranchingMacromonomer Content
High (Flooded)HighLowerLower
Low (Starved-Feed)LowHigherHigher

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol describes the removal of the inhibitor (typically hydroquinone (B1673460) or its monomethyl ether) and other potential impurities.

  • Caustic Wash: Wash the this compound monomer with an equal volume of a 5-10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove the phenolic inhibitor. Repeat the wash until the aqueous layer is colorless.

  • Water Wash: Wash the monomer with an equal volume of deionized water to remove any residual sodium hydroxide. Repeat until the aqueous layer is neutral (pH ~7).

  • Brine Wash: Wash the monomer with a saturated sodium chloride solution to aid in the removal of water.

  • Drying: Transfer the monomer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Stir for 30-60 minutes.

  • Filtration/Decantation: Filter or decant the purified monomer from the drying agent.

  • Storage: The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously. If storage is necessary, it should be kept at a low temperature (e.g., in a refrigerator) and in the dark.

Protocol 2: Free-Radical Solution Polymerization of this compound

This protocol provides a general procedure for a batch solution polymerization.

  • Reactor Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inlet for inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Purge the reactor with the inert gas for at least 30 minutes to remove oxygen, which is a potent inhibitor of free-radical polymerization.

  • Solvent and Monomer Addition: Add the desired amount of solvent (e.g., toluene (B28343) or ethyl acetate) and the purified this compound monomer to the reaction flask via a syringe.

  • Initiator Solution: In a separate container, dissolve the initiator (e.g., azobisisobutyronitrile, AIBN) in a small amount of the reaction solvent.

  • Reaction Temperature: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).

  • Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).

  • Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

Protocol 3: Quantification of Branching by ¹³C NMR Spectroscopy

This protocol outlines the general steps for quantifying the degree of branching in poly(this compound).

  • Sample Preparation: Dissolve approximately 50-100 mg of the purified polymer sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (e.g., 5-10 times the longest T₁ relaxation time of the carbon nuclei) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Analysis:

    • Identify the signal corresponding to the quaternary carbon at the branch point. For poly(n-butyl acrylate), this peak appears around 47.5-48.7 ppm.[8] A similar chemical shift is expected for poly(this compound).

    • Identify a signal from the polymer backbone that represents a single carbon per monomer unit and is well-resolved (e.g., the carbonyl carbon).

  • Quantification: Calculate the degree of branching by taking the ratio of the integral of the quaternary carbon peak to the integral of the chosen backbone carbon peak.

Protocol 4: Analysis of Molecular Weight by Gel Permeation Chromatography (GPC/SEC)

This protocol provides a general procedure for determining the molecular weight distribution of poly(this compound).

  • Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable solvent that is also the mobile phase for the GPC system (e.g., tetrahydrofuran, THF). Ensure the polymer is fully dissolved.[14]

  • Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any dust or particulate matter that could clog the GPC columns.

  • GPC System Setup:

    • Equilibrate the GPC system, including the columns, with the mobile phase at a constant flow rate and temperature.

    • Use a column set appropriate for the expected molecular weight range of the polymer.

  • Calibration: Run a series of well-characterized, narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Sample Injection: Inject the filtered polymer solution onto the GPC system.

  • Data Analysis:

    • Record the chromatogram (detector response versus elution volume).

    • Use the calibration curve to determine the molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

Visualizations

Byproduct_Formation Monomer This compound Monomer Growing_Chain Growing Polymer Chain (Propagating Radical) Monomer->Growing_Chain Propagation Initiator Initiator Initiator->Growing_Chain Initiation Backbiting Intramolecular H-Abstraction (Backbiting) Growing_Chain->Backbiting Termination Termination (Combination/Disproportionation) Growing_Chain->Termination Midchain_Radical Mid-chain Tertiary Radical Backbiting->Midchain_Radical Branch Short-Chain Branch Midchain_Radical->Branch + Monomer Beta_Scission β-Scission Midchain_Radical->Beta_Scission Dead_Polymer Final Polymer Product Branch->Dead_Polymer Macromonomer Macromonomer (Terminal Double Bond) Beta_Scission->Macromonomer Long_Chain_Branch Long-Chain Branch Macromonomer->Long_Chain_Branch + Growing Chain Long_Chain_Branch->Dead_Polymer Termination->Dead_Polymer

Caption: Byproduct formation pathways in this compound polymerization.

Troubleshooting_Workflow Start Polymerization Experiment Analysis Analyze Polymer (NMR, GPC) Start->Analysis Problem Undesired Byproducts? Analysis->Problem High_Branching High Branching Problem->High_Branching Yes Gel_Formation Gel Formation Problem->Gel_Formation Yes End Desired Polymer Problem->End No Optimize_Temp Lower Temperature High_Branching->Optimize_Temp Optimize_Feed Use Starved-Feed High_Branching->Optimize_Feed Optimize_Conversion Lower Conversion High_Branching->Optimize_Conversion Gel_Formation->Optimize_Conversion Optimize_Initiator Reduce Initiator Gel_Formation->Optimize_Initiator Purify_Monomer Purify Monomer Gel_Formation->Purify_Monomer Optimize_Temp->Start Optimize_Feed->Start Optimize_Conversion->Start Optimize_Initiator->Start Purify_Monomer->Start

Caption: Troubleshooting workflow for byproduct minimization.

Experimental_Workflow Monomer_Purification 1. Monomer Purification Polymerization 2. Polymerization Reaction Monomer_Purification->Polymerization Polymer_Isolation 3. Polymer Isolation Polymerization->Polymer_Isolation NMR_Analysis 4a. NMR Analysis (Branching, Macromonomers) Polymer_Isolation->NMR_Analysis GPC_Analysis 4b. GPC Analysis (Molecular Weight) Polymer_Isolation->GPC_Analysis Data_Interpretation 5. Data Interpretation NMR_Analysis->Data_Interpretation GPC_Analysis->Data_Interpretation

Caption: General experimental workflow for polymerization and analysis.

References

storage and handling best practices for sec-Butyl acrylate monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of sec-butyl acrylate (B77674) monomer. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store sec-butyl acrylate monomer?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2] The storage temperature should not exceed 30°C (86°F).[1] It is crucial to store the monomer under an air atmosphere, as the presence of dissolved oxygen is necessary for the polymerization inhibitor to function effectively.[3] Never store this compound under an inert gas like nitrogen.[4]

Q2: Why is an inhibitor added to this compound and how do I ensure it's effective?

A2: this compound is a highly reactive monomer that can undergo spontaneous and hazardous polymerization.[2][5] To prevent this, a polymerization inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), is added.[5] The effectiveness of the inhibitor is dependent on the presence of dissolved oxygen.[3][6] To ensure the inhibitor remains effective, you should:

  • Store the monomer with a headspace of air (5-21% oxygen).[3]

  • Monitor the inhibitor concentration and dissolved oxygen levels, especially for long-term storage.[1]

  • Follow the “first-in-first-out” principle for inventory to minimize over-storage.[4]

Q3: What should I do if I suspect the monomer is starting to polymerize?

A3: Signs of polymerization include an increase in temperature, viscosity, or the formation of solids. If you suspect polymerization is occurring, immediately cool the container by spraying it with water.[1] If the situation is advanced, evacuate the area and notify safety personnel. Contaminated or unstable monomer should be handled as a hazardous material.[3]

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation of vapors. This includes:

  • Chemical-resistant gloves (e.g., rubber gloves).[1]

  • Chemical splash goggles.[1]

  • Protective clothing to prevent skin contact.

  • Use in a well-ventilated area or with a local exhaust ventilation system.[2] For higher vapor concentrations, a self-contained breathing apparatus or an organic canister mask may be necessary.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Monomer appears cloudy or contains solid particles. Spontaneous polymerization has begun.Do not use the monomer. Immediately notify your safety officer and follow your institution's procedures for hazardous waste disposal. Isolate the container in a cool, well-ventilated area away from other reactive materials.
A significant increase in the temperature of the storage container is observed. Runaway polymerization is likely occurring.Evacuate the area immediately. From a safe distance, if possible, cool the container with a water spray.[1] Alert emergency responders.
The monomer has been stored for an extended period (e.g., over a year). Depletion of the inhibitor and dissolved oxygen.Before use, it is advisable to test the inhibitor level and for the presence of polymers. If the inhibitor level is low, consult with a technical specialist about the possibility of adding more inhibitor.
A spill of this compound has occurred. Accidental release.For small spills, absorb the liquid with an inert material such as sand or earth.[1] For large spills, dike the area to contain the spill and use a vapor-suppressing foam to reduce vapors.[1] In both cases, eliminate all ignition sources and ensure adequate ventilation.[1]

Quantitative Data Summary

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2998-08-5
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Boiling Point 148°C
Flash Point 40.1°C (Tag. Closed Cup)
Density 0.9003 g/cm³ at 20°C
Solubility in Water 0.2 wt. % at 20°C

Note: Some data is for n-butyl acrylate, a close isomer, due to limited availability for this compound.[1]

Recommended Storage and Handling Parameters

ParameterRecommendation
Storage Temperature Do not exceed 30°C (86°F)
Inhibitor Typically MEHQ (Monomethyl Ether of Hydroquinone)
Atmosphere Air (5-21% oxygen)
Shelf Life Approximately 1 year under recommended conditions

Experimental Protocols

Protocol 1: Visual Inspection of this compound Monomer

  • Objective: To visually assess the quality of the this compound monomer before use.

  • Materials: A clean, clear glass container.

  • Procedure:

    • Carefully pour a small, representative sample of the monomer into the clean glass container.

    • Observe the liquid against a well-lit background.

    • The monomer should be a clear, colorless liquid.[5]

    • Check for any signs of cloudiness, discoloration, or the presence of solid particles or sediment.

    • If any of these are observed, do not use the monomer and consult the troubleshooting guide.

Protocol 2: Monitoring Inhibitor Levels (General Guidance)

Note: This is a general protocol and may need to be adapted based on the specific analytical capabilities of your laboratory. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.

  • Objective: To determine the concentration of the MEHQ inhibitor in the this compound monomer.

  • Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Appropriate HPLC column (e.g., C18).

    • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

    • MEHQ standard of known concentration.

    • This compound sample.

  • Procedure:

    • Prepare a calibration curve using the MEHQ standard at various known concentrations.

    • Prepare the this compound sample for injection, which may involve dilution with a suitable solvent.

    • Inject the prepared sample into the HPLC system.

    • Run the analysis under the established chromatographic conditions.

    • Compare the peak area of the MEHQ in the sample to the calibration curve to determine its concentration.

    • Ensure the inhibitor concentration is within the manufacturer's specified range.

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring storage_conditions Store in cool, dry, well-ventilated area (<30°C) ppe Wear appropriate PPE (gloves, goggles, protective clothing) storage_conditions->ppe Before Handling visual_inspection Visually inspect for clarity and absence of solids storage_conditions->visual_inspection Before Use oxygen_presence Maintain air headspace (5-21% O2) inventory_management Follow 'First-In, First-Out' ventilation Use in well-ventilated area or with local exhaust ppe->ventilation ignition_sources Avoid heat, sparks, and open flames ventilation->ignition_sources inhibitor_check Monitor inhibitor concentration (especially for long-term storage) visual_inspection->inhibitor_check

Caption: Workflow for the safe storage and handling of this compound monomer.

Polymerization_Troubleshooting start Observe signs of polymerization? (heat, viscosity increase, solids) no_polymerization Continue with experiment (with caution) start->no_polymerization No advanced_stage Is the reaction advanced? start->advanced_stage Yes cool_container Immediately cool container with water spray notify_safety Notify safety personnel cool_container->notify_safety evacuate Evacuate the area evacuate->notify_safety advanced_stage->cool_container No advanced_stage->evacuate Yes

Caption: Decision-making process for a suspected polymerization event.

References

dealing with sec-Butyl acrylate's flammability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: sec-Butyl Acrylate (B77674) Safety

This guide provides essential safety information for researchers, scientists, and drug development professionals working with sec-Butyl acrylate, focusing on its flammability and reactivity hazards.

Flammability and Reactivity Data

This compound is a flammable liquid and vapor that can undergo hazardous polymerization.[1][2] Understanding its physical properties is critical for safe handling.

PropertyValue
Flash Point 29°C to 41°C (84.2°F to 105.8°F)[3][4]
Autoignition Temperature 267°C to 292°C (513°F to 558°F)[3][4][5]
Lower Explosive Limit (LEL) 1.3% to 1.5% by volume in air[3][4][5][6][7]
Upper Explosive Limit (UEL) 9.4% to 9.9% by volume in air[3][4][5][6][7]
Vapor Density 4.42 (Heavier than air)[6]
Appearance Clear, colorless liquid with a sharp, fruity odor[6][8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experimentation with this compound.

Question: What are the primary hazards of working with this compound?

Answer: The primary hazards are its flammability and its potential for uncontrolled, violent polymerization.[9][10] Vapors are heavier than air and can travel to an ignition source and flash back.[10] The substance can polymerize explosively when heated, exposed to light, or if the stabilizing inhibitor is depleted.[5][6][9]

Question: What are the signs of hazardous polymerization?

Answer: Signs of hazardous polymerization include a noticeable increase in temperature, a change in viscosity (thickening), or the presence of a solid mass. If polymerization begins in a closed container, it can generate gases that may cause the container to rupture violently.[9]

Question: My container of this compound feels warm. What should I do?

Answer: A warm container is a critical sign of potential runaway polymerization. Immediately evacuate the area and notify safety personnel. If it can be done safely from a distance, cool the container with a water spray.[10][11] Fight advanced fires from a protected location, as heated containers can explode.[11]

Question: What materials are incompatible with this compound?

Answer: Avoid contact with strong oxidizing agents (like peroxides, nitrates, and perchlorates), strong acids, strong bases, and radical initiators.[2][6][10] Contact with these materials can trigger a hazardous reaction, including violent polymerization and fire.[6][10]

Question: The inhibitor level in my this compound is low. Is it still safe to use?

Answer: No. The inhibitor (often Monomethyl Ether of Hydroquinone - MEHQ) is crucial for preventing spontaneous polymerization.[4][8] If the inhibitor is depleted, the risk of a hazardous reaction increases significantly.[2][11] Contaminated monomer may be unstable; an additional inhibitor may need to be added.[11]

Question: How should I store this compound to ensure stability?

Answer: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and ignition sources.[12][13] The stabilizer is only effective in the presence of oxygen, so containers should never be stored under an inert gas atmosphere.[9] Maintain a vapor space with 5% to 21% oxygen (air) in the container.[11][14]

Experimental Protocols

Adherence to strict protocols is mandatory when handling this compound.

Standard Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a chemical fume hood or a well-ventilated area to keep vapor concentrations below exposure limits.[13] Use explosion-proof ventilation systems.[11][14]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[6][12]

  • Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[6][7] Use non-sparking tools for all operations.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

    • Hand Protection: Use chemical-resistant gloves (e.g., butyl-rubber).[11] Immediately replace gloves if they show signs of degradation.[11]

    • Body Protection: Wear a lab coat, and consider a chemically resistant apron or impervious clothing for larger quantities.[11][14]

    • Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator.[10]

Emergency Procedures: Spills and Fires
  • Small Spill Response:

    • Evacuate non-essential personnel and eliminate all ignition sources.[10]

    • Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[6][10] Do not use combustible absorbents.

    • Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6][12]

    • Ventilate the area and wash the spill site after cleanup is complete.[10]

  • Large Spill Response:

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

    • Consider an initial downwind evacuation for at least 300 meters (1000 feet).[6]

    • Dike the spill far ahead of the liquid to prevent it from entering waterways or sewers.[12]

    • A vapor-suppressing foam may be used to reduce vapors.[6][12]

  • Fire Response:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[1][3][15]

    • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[1][7]

    • Firefighting Actions: For large fires, use a water spray or fog; use of water may be inefficient.[6] If possible and safe, move undamaged containers from the fire area.[6] Cool fire-exposed containers with flooding quantities of water from a distance to prevent them from exploding.[7][8] Vapors may be uninhibited and polymerize in vents, causing blockage.[5]

Visual Workflow and Logic Diagrams

The following diagrams illustrate key decision-making processes for handling this compound safely.

G start Observe Warm Container or Increased Viscosity q1 Is Temperature Rising Rapidly? start->q1 action1 IMMEDIATE DANGER Activate Alarm & Evacuate Area q1->action1 Yes q3 Is Temperature Stable or Decreasing? q1->q3 No action2 Notify Safety Officer and Emergency Response action1->action2 q2 Can Container be Cooled Safely (from a distance)? action2->q2 action3 Use Water Spray/Fog to Cool Container Walls q2->action3 Yes action4 Isolate Area & Prevent Entry Monitor from a Safe Distance q2->action4 No action3->q3 end_danger Await HazMat Team action4->end_danger q3->action1 No action5 Continue Monitoring Prepare for Stabilizer Addition (if deemed safe by expert) q3->action5 Yes end_safe Condition Stabilized Investigate Cause action5->end_safe G start This compound Fire Detected q1 Is the Fire Small and Contained? start->q1 action_small Use CO2, Dry Chemical, or Alcohol-Resistant Foam q1->action_small Yes action_large Use Alcohol-Resistant Foam or Water Spray/Fog q1->action_large No action_evacuate Activate Alarm & Evacuate Area Call Emergency Services q1->action_evacuate No q2 Are Containers Exposed to Heat? action_small->q2 action_large->q2 action_cool Cool Containers with Water Spray from a Protected Location q2->action_cool Yes end_state Fire Extinguished or Scene Secured for Professionals q2->end_state No action_cool->end_state action_evacuate->end_state

References

effective methods for removing inhibitors from sec-Butyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: sec-Butyl Acrylate (B77674)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of inhibitors from sec-Butyl acrylate for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in this compound?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent spontaneous polymerization during transport and storage.[1][2] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (B1677639) (PTZ).[1][2][3] These compounds function by scavenging free radicals, which initiate the polymerization process.[1] Commercial this compound typically contains 10-60 ppm of MEHQ as an inhibitor.[4][5]

Q2: When is it necessary to remove the inhibitor?

A2: It is crucial to remove the inhibitor before proceeding with polymerization, especially for controlled polymerization techniques or when predictable reaction kinetics and high molecular weight polymers are desired.[6][7][8] The inhibitor will react with the free radical initiator, reducing its efficiency and making the polymerization outcome unpredictable.[8] For some industrial-grade applications, inhibitor removal may not be necessary; instead, a higher concentration of the initiator is used.[8]

Q3: What are the common methods for removing inhibitors from this compound?

A3: The most common laboratory-scale methods for removing phenolic inhibitors like MEHQ and HQ from acrylate monomers are:

  • Caustic Wash: An acid-base extraction using a solution of sodium hydroxide (B78521) (NaOH) to remove acidic phenolic inhibitors.[9][10]

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina (B75360).[1][10][11][12]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on boiling point differences. This method carries a high risk of thermal polymerization and is often used as a final purification step.[1][6][8]

  • Adsorption: Using materials like activated carbon to adsorb the inhibitor, followed by filtration.[1]

Q4: Which inhibitor removal method should I choose?

A4: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the specific inhibitor present. For lab-scale purification of this compound containing MEHQ, both caustic washing and alumina column chromatography are highly effective.[1][9]

Q5: What safety precautions should be taken when handling uninhibited this compound?

A5: Uninhibited this compound is highly susceptible to spontaneous polymerization, which can be violent.[9][13] Always use the purified monomer immediately and do not store it.[1][9] Handle the chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][13]

Troubleshooting Guide

Q: My polymerization reaction is very slow or fails to initiate. What could be the cause?

A: This is a common sign of incomplete inhibitor removal. The residual inhibitor is likely consuming the initiator radicals.

  • Solution: Ensure your removal procedure is thorough. If using a caustic wash, increase the number of washes.[9] If using an alumina column, ensure you are using a sufficient amount of alumina for the volume of monomer being purified (~10 g of alumina per 100 mL of monomer).[1] You can confirm the absence of the inhibitor using analytical techniques like HPLC or UV-Vis spectroscopy.[1]

Q: An emulsion formed during the caustic wash and the layers won't separate. How can I resolve this?

A: Emulsion formation can occur if the mixture is shaken too vigorously.

  • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1] To break an existing emulsion, allow the funnel to stand for a longer period. Adding a small amount of a saturated brine (NaCl) solution can also help break the emulsion by increasing the ionic strength of the aqueous phase.[1][9]

Q: The this compound polymerized in the flask/column during the inhibitor removal process. What went wrong?

A: Spontaneous polymerization during removal is often caused by excessive heat or the absence of oxygen, which is required for some inhibitors like MEHQ to function effectively.[1][2]

  • Solution: Avoid heating the monomer.[1] If performing a distillation, ensure it is done under reduced pressure to keep the temperature low and consider adding a different, less volatile inhibitor to the distillation pot.[6][10] When using an alumina column, do not let it run dry, as the heat generated from the interaction between the monomer and the adsorbent can initiate polymerization.

Q: My yield of purified this compound is low after performing a caustic wash. Why is this happening?

A: A low yield can be due to several factors:

  • Hydrolysis: Prolonged contact with a strong base like NaOH can potentially hydrolyze the acrylate ester, although this is less likely for a salt.[1]

  • Physical Loss: Significant amounts of the monomer may be lost in the aqueous layers during separation or entrapped in an emulsion.

  • Solution: Minimize the contact time with the NaOH solution. Ensure a clean separation of the organic and aqueous layers. Break any emulsions to recover the maximum amount of the organic phase.

Data Presentation

Table 1: Comparison of Inhibitor Removal Methods for this compound

MethodTarget InhibitorsAdvantagesDisadvantagesBest For
Caustic Wash (NaOH) MEHQ, HQ (phenolic inhibitors)[1][9]- Fast and inexpensive- Effective for common inhibitors[1]- Risk of emulsion formation[1]- May not remove all types of inhibitors- Generates aqueous wasteQuick, lab-scale removal of phenolic inhibitors.
Alumina Column MEHQ, HQ, other polar inhibitors[1][11]- High purity can be achieved- Can remove a variety of inhibitors[1]- Slower than washing- Requires solvent and adsorbent material- Risk of polymerization on the column[1]Lab-scale purification requiring high purity.
Vacuum Distillation Non-volatile inhibitors[1]- Can provide very high purity monomer- Removes other non-volatile impurities[1]- High risk of thermal polymerization[1]- Not effective for inhibitors that co-distill[1]Final purification step after initial inhibitor removal.
Activated Carbon MEHQ[1]- Highly effective for MEHQ- Simple procedure[1]- Requires filtration to remove carbon particles- May adsorb some of the monomer[1]Removing MEHQ from solutions.

Experimental Protocols

Protocol 1: Inhibitor Removal using Caustic Wash

This method is effective for removing phenolic inhibitors like MEHQ and HQ.[9]

Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and gently invert it several times for 1-2 minutes, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[1][9]

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.[9]

  • Repeat the wash with 1 M NaOH solution two more times.[9]

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.[9]

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Drain the aqueous layer.[9]

  • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it. Stir for 30-60 minutes.[9]

  • Filter or decant the purified monomer from the drying agent.

  • Crucially, use the purified, uninhibited monomer immediately. [9]

Protocol 2: Inhibitor Removal using a Basic Alumina Column

This method is suitable for lab-scale purification and is effective for polar inhibitors.[1]

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, Brockmann I)

  • Chromatography column or a syringe/pipette plugged with cotton[12]

  • Collection flask

Procedure:

  • Prepare the column: If using a chromatography column, pack it with basic alumina (~10 g of alumina per 100 mL of monomer).[1] For smaller scales, a syringe or Pasteur pipette plugged with cotton and filled with alumina can be used.[12]

  • Secure the column vertically over a collection flask.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure, as this can increase the risk of polymerization.

  • Collect the purified monomer as it elutes from the column. The polar inhibitor will be retained on the alumina.[1]

  • Crucially, use the purified, uninhibited monomer immediately. [1] Do not attempt to store it.

Visualizations

Inhibitor_Removal_Decision_Workflow start Start: Need to remove inhibitor from This compound inhibitor_type What is the inhibitor? start->inhibitor_type scale What is the scale of the experiment? inhibitor_type->scale Phenolic (MEHQ, HQ) caustic_wash Use Caustic Wash (NaOH) scale->caustic_wash Small to Medium Lab Scale alumina_column Use Basic Alumina Column scale->alumina_column Small Lab Scale purity What is the required purity level? distillation Consider Vacuum Distillation (High Risk - Use as final step) purity->distillation Very High Purity Needed end_process Use Purified Monomer Immediately purity->end_process Standard Purity caustic_wash->purity alumina_column->purity distillation->end_process

Caption: Decision workflow for selecting an inhibitor removal method.

Caustic_Wash_Workflow cluster_wash Washing Steps cluster_dry Drying and Final Steps add_naoh 1. Add monomer and 1M NaOH to separatory funnel separate_naoh 2. Gently mix, vent, and allow layers to separate. Discard aqueous layer. add_naoh->separate_naoh repeat_wash 3. Repeat NaOH wash 2x separate_naoh->repeat_wash water_wash 4. Wash with deionized water repeat_wash->water_wash brine_wash 5. Wash with brine solution water_wash->brine_wash transfer_dry 6. Transfer monomer to a flask and add drying agent (e.g., MgSO4) brine_wash->transfer_dry filter 7. Filter or decant the purified monomer transfer_dry->filter use_immediately 8. Use immediately! filter->use_immediately

Caption: Experimental workflow for the caustic wash (NaOH) method.

References

Technical Support Center: sec-Butyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of sec-butyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in sec-butyl acrylate and how do they affect polymerization?

A1: Commercial this compound can contain several impurities that significantly impact polymerization. The most common include:

  • Polymerization Inhibitors: Commercial monomers are stabilized with inhibitors like hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[1][2] These compounds act as radical scavengers, leading to an induction period or complete inhibition of the polymerization reaction.[1][3] The inhibitor must be consumed before polymerization can proceed normally.[4]

  • Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[5] It reacts with initiating and propagating radicals to form unreactive peroxy radicals, thus quenching the polymerization process.[4]

  • Water: The presence of water can affect the initiation kinetics, particularly when using certain initiators. While small amounts of water can sometimes accelerate the decomposition of peroxide initiators, higher concentrations can interfere with the overall reaction.[5][6]

  • Residual Reactants and By-products: The synthesis of this compound via esterification of acrylic acid and sec-butanol can leave residual amounts of these starting materials.[2] Additionally, side reactions can generate impurities such as butyl β-butoxypropionate. These substances can act as retarders, slowing the rate of polymerization, or as chain transfer agents, which can lower the molecular weight of the resulting polymer.

Q2: My this compound polymerization is not initiating or is significantly delayed. What are the likely causes?

A2: Failure to initiate or a long induction period is most commonly due to the presence of inhibitors.[1] Commercial this compound is supplied with inhibitors like MEHQ to ensure stability during shipping and storage.[2] These inhibitors must be removed or overcome for polymerization to begin. Another major cause is the presence of dissolved oxygen in the reaction mixture, which is a powerful inhibitor.[5] Insufficient initiator concentration or the use of a degraded initiator can also lead to a failure to start the reaction.

Q3: The monomer conversion in my polymerization is low. How can I improve the yield?

A3: Low monomer conversion can be attributed to several factors:

  • Insufficient Initiation: If the initiator concentration is too low, not enough radical chains are generated to achieve full conversion.[5]

  • Premature Termination: Impurities acting as chain transfer agents can terminate growing polymer chains prematurely.[5]

  • Suboptimal Temperature: The reaction temperature affects the rate of initiator decomposition and propagation. A temperature that is too low will result in a slow reaction, while a temperature that is too high can favor termination reactions, leading to lower conversion.[5]

Q4: The molecular weight of my poly(this compound) is lower than expected and the molecular weight distribution is broad. What could be the cause?

A4: A lower than expected molecular weight and a broad molecular weight distribution are often caused by:

  • Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.

  • High Initiator Concentration: While a sufficient amount of initiator is necessary, an excessively high concentration can lead to the formation of a larger number of shorter polymer chains.

  • High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer and other side reactions that limit chain growth.[7]

Troubleshooting Guides

Issue 1: Polymerization Fails to Initiate or Has a Long Induction Period
Possible Cause Troubleshooting Step Rationale
Presence of Inhibitor (e.g., MEHQ) Purify the monomer by washing with a caustic solution or passing it through an inhibitor removal column.Phenolic inhibitors like MEHQ can be removed by extraction with a basic solution.[1]
Oxygen Inhibition Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by using freeze-pump-thaw cycles.Oxygen is a strong inhibitor of free-radical polymerization and must be removed from the system.[5]
Insufficient Initiator Increase the initiator concentration. Ensure the initiator is not expired or degraded.A higher initiator concentration will generate more free radicals to overcome any residual inhibitors.[5]
Low Reaction Temperature Increase the reaction temperature according to the initiator's half-life.Thermal initiators require a specific temperature to decompose and generate radicals at an appropriate rate.[5]
Issue 2: Low Monomer Conversion
Possible Cause Troubleshooting Step Rationale
Inadequate Initiation Optimize the initiator concentration.A sufficient number of initiating radicals is required to sustain the polymerization to high conversion.[5]
Presence of Retarders/Impurities Purify the monomer and solvent before use.Impurities can slow down the polymerization rate, preventing it from reaching completion in a reasonable time.
Suboptimal Temperature Adjust the reaction temperature.An optimal temperature balances the rates of initiation, propagation, and termination for maximum conversion.[5]
Issue 3: Low Molecular Weight and/or Broad Molecular Weight Distribution
Possible Cause Troubleshooting Step Rationale
Chain Transfer Agents Purify the monomer and solvent to remove impurities.Chain transfer reactions terminate growing chains and lead to lower molecular weight polymers.
High Initiator Concentration Reduce the initiator concentration.A lower initiator-to-monomer ratio will result in the formation of fewer, longer polymer chains.
High Reaction Temperature Lower the reaction temperature.Reducing the temperature can decrease the rate of chain transfer and other side reactions.[7]

Quantitative Data Summary

The following tables provide representative data on how common impurities can affect acrylate polymerization. While specific to general acrylates, these trends are applicable to this compound.

Table 1: Effect of MEHQ Concentration on Polymerization Induction Period

MEHQ Concentration (ppm)Approximate Induction Period (minutes)
0< 1
105 - 10
5020 - 30
10045 - 60
200> 90

Note: Data is illustrative and can vary based on initiator type, concentration, and temperature.

Table 2: Impact of Water Content on Polymerization Characteristics

Water Content (% w/w)Effect on Initiation RateEffect on Molecular Weight
0BaselineBaseline
0.1Slight IncreaseNegligible
0.5Moderate IncreaseSlight Decrease
> 1.0Significant InterferenceNoticeable Decrease

Note: Effects are dependent on the specific initiator system used. For some systems, water can accelerate the decomposition of peroxide initiators.[6]

Experimental Protocols

Protocol 1: Purification of this compound (Inhibitor Removal)

This protocol describes the removal of phenolic inhibitors like MEHQ using a caustic wash.

Materials:

  • This compound (inhibited)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.[1]

  • Transfer the monomer to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.[1]

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1]

Protocol 2: Free-Radical Polymerization of this compound

This protocol outlines a general procedure for the solution polymerization of this compound.

Materials:

  • Purified this compound

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle or oil bath with temperature control

  • Syringes and needles

Procedure:

  • Set up the reaction flask under a positive pressure of nitrogen.

  • Add the desired amount of anhydrous solvent to the flask.

  • Begin stirring and purge the solvent with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • In a separate container, dissolve the initiator in a small amount of the reaction solvent.

  • Add the purified this compound monomer to the reaction flask via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN).

  • Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[5]

  • Maintain the reaction at the set temperature under a positive pressure of nitrogen for the desired reaction time.

  • Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).[5]

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Protocol 3: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., a 5% phenyl methyl siloxane column).[8][9]

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Prepare calibration standards for expected impurities (e.g., MEHQ, acrylic acid, sec-butanol) in the same solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate volatile impurities from the monomer and less volatile components.

    • Injection Mode: Split injection.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide range (e.g., m/z 35-500) to detect a variety of potential impurities.

  • Analysis:

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of the standards.[10]

    • Quantify the impurities by creating a calibration curve from the peak areas of the standards.

Visualizations

G cluster_workflow Troubleshooting Workflow for Polymerization Initiation Failure start Polymerization Fails to Initiate check_inhibitor Is monomer purified? start->check_inhibitor check_oxygen Is system deoxygenated? check_inhibitor->check_oxygen Yes purify Purify monomer (caustic wash/alumina column) check_inhibitor->purify No check_initiator Is initiator concentration/activity adequate? check_oxygen->check_initiator Yes degas Degas system (N2 sparge/freeze-pump-thaw) check_oxygen->degas No optimize_initiator Increase initiator concentration / Use fresh initiator check_initiator->optimize_initiator No success Successful Initiation check_initiator->success Yes purify->check_oxygen degas->check_initiator optimize_initiator->success

Caption: Troubleshooting workflow for polymerization initiation failure.

G cluster_pathway Impact of Common Impurities on Free-Radical Polymerization Steps initiator Initiator radicals Free Radicals initiator->radicals Initiation propagating_chain Propagating Polymer Chain radicals:s->propagating_chain:n monomer This compound Monomer monomer->propagating_chain propagating_chain->propagating_chain Propagation polymer Poly(this compound) propagating_chain->polymer Termination inhibitor Inhibitor (MEHQ) Oxygen inhibitor->radicals Inhibition chain_transfer Chain Transfer Agent (e.g., residual butanol) chain_transfer->propagating_chain Chain Transfer (Lowers MW)

Caption: Impact of common impurities on free-radical polymerization.

References

strategies to control the molecular weight of poly(sec-Butyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(sec-butyl acrylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of this polymer. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the polymerization of sec-butyl acrylate (B77674), with a focus on achieving the desired molecular weight and maintaining a narrow molecular weight distribution.

Q1: My polymer has a much higher molecular weight than targeted and a broad polydispersity index (PDI > 1.5). What are the likely causes and solutions?

A1: Uncontrolled polymerization or inefficient chain transfer are the most common reasons for unexpectedly high molecular weight and broad PDI. Here are some potential causes and solutions:

  • Insufficient Initiator or Chain Transfer Agent (CTA): In conventional free radical polymerization, a lower initiator concentration leads to fewer polymer chains, resulting in higher molecular weight. In controlled radical polymerization (CRP) techniques like RAFT, an insufficient amount of CTA will result in a significant portion of the polymer being formed through conventional free radical pathways.

    • Solution: Carefully recalculate and increase the concentration of the initiator (for conventional polymerization) or the RAFT agent. Ensure accurate weighing and dispensing of these critical reagents.

  • "Trommsdorff Effect" (Gel Effect): At high monomer conversion, the viscosity of the reaction mixture increases significantly. This slows down termination reactions, leading to a rapid increase in the polymerization rate and molecular weight.

    • Solution: Conduct the polymerization in a more dilute solution to mitigate the viscosity increase. Alternatively, stop the reaction at a lower monomer conversion.

  • Impurities in Monomer or Solvent: Impurities can interfere with the catalyst or chain transfer agent, leading to a loss of control.

    • Solution: Ensure your this compound monomer is purified to remove inhibitors and other impurities. Use high-purity, degassed solvents.

Q2: The molecular weight of my poly(this compound) is consistently lower than the theoretical value. How can I increase it?

A2: A lower-than-expected molecular weight typically points to an excess of initiating or chain-terminating species.

  • High Initiator or CTA Concentration: An excess of initiator in conventional polymerization or CTA in controlled polymerization will generate a larger number of polymer chains, each growing to a shorter length.

    • Solution: Decrease the concentration of the initiator or CTA relative to the monomer. The target molecular weight is typically determined by the ratio of monomer to initiator/CTA.

  • Chain Transfer to Solvent: Some solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.

    • Solution: Select a solvent with a low chain transfer constant for acrylate polymerizations, such as toluene (B28343), anisole (B1667542), or N,N-dimethylformamide (DMF).

  • High Reaction Temperature: Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains.

    • Solution: Lower the reaction temperature. This will also decrease the overall polymerization rate, so reaction times may need to be extended.

Q3: My Gel Permeation Chromatography (GPC) trace shows a bimodal or multimodal distribution. What does this indicate?

A3: A multimodal GPC trace suggests the presence of multiple distinct polymer populations with different molecular weights.

  • Inefficient Initiation/Activation: In controlled polymerizations like ATRP or RAFT, if the initiation or the activation of dormant chains is slow compared to propagation, a population of dead or slowly activating chains can coexist with the desired living chains.

    • Solution: Ensure the purity and proper stoichiometry of your initiator, catalyst, and ligand (for ATRP) or RAFT agent. In RAFT, select a CTA that is well-suited for acrylates.

  • Presence of Inhibitors: Residual inhibitor in the monomer can consume some of the initiator, leading to a population of chains that start growing later, resulting in a lower molecular weight peak.

    • Solution: Thoroughly purify the this compound monomer to remove the storage inhibitor (e.g., by passing through a column of basic alumina).

  • Mid-chain Termination or Branching: Acrylates are prone to backbiting and chain transfer to the polymer backbone, which can lead to branching and a broadening or shouldering of the GPC trace at higher molecular weights.

Q4: How does the steric hindrance of the sec-butyl group affect the polymerization and molecular weight control?

A4: The sec-butyl group is bulkier than the n-butyl group, which can influence polymerization kinetics. The steric hindrance around the propagating radical can slightly decrease the propagation rate constant. This can be advantageous in controlled radical polymerizations, as it allows for better control over the growth of the polymer chains. However, it is crucial to select the appropriate conditions (temperature, solvent, catalyst/CTA) to ensure efficient polymerization.

Experimental Protocols

Below are detailed methodologies for controlling the molecular weight of poly(this compound) using Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol targets a poly(this compound) with a number-average molecular weight (Mn) of 10,000 g/mol .

Materials:

  • This compound (purified by passing through basic alumina)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Nitrogen or Argon gas for degassing

Procedure:

  • Reagent Calculation:

    • Target Mn = 10,000 g/mol

    • Molar mass of this compound = 128.17 g/mol

    • Degree of Polymerization (DP) = 10,000 / 128.17 ≈ 78

    • Molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] = 78:1:1:1

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum and purge with nitrogen or argon for 15 minutes.

    • In a separate vial, prepare a solution of this compound (1.0 g, 7.8 mmol), EBiB (19.5 mg, 0.1 mmol), and PMDETA (17.3 mg, 0.1 mmol) in anisole (2 mL).

    • Degas this solution by bubbling with nitrogen or argon for 30 minutes.

  • Polymerization:

    • Transfer the degassed monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.

    • Place the flask in a preheated oil bath at 70 °C and stir.

    • Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for monomer conversion) and GPC (for molecular weight and PDI).

  • Termination and Purification:

    • Once the desired conversion is reached (e.g., after 4-6 hours), stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

This protocol targets a poly(this compound) with a number-average molecular weight (Mn) of 15,000 g/mol .

Materials:

  • This compound (purified)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT, RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • Toluene (solvent)

  • Nitrogen or Argon gas for degassing

Procedure:

  • Reagent Calculation:

    • Target Mn = 15,000 g/mol

    • DP = 15,000 / 128.17 ≈ 117

    • Molar ratio of [Monomer]:[RAFT agent]:[Initiator] = 117:1:0.2

  • Reaction Setup:

    • In a Schlenk flask with a magnetic stir bar, dissolve this compound (1.5 g, 11.7 mmol), CPDT (34.3 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in toluene (3 mL).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed for the desired time (e.g., 8-12 hours), taking samples for conversion and molecular weight analysis.

  • Termination and Purification:

    • Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

    • Dilute the polymer solution with THF and precipitate it in cold methanol.

    • Filter and dry the resulting polymer under vacuum.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(acrylates) based on data adapted from studies on related monomers. These serve as a starting point for optimizing the synthesis of poly(this compound).

Table 1: Effect of [Monomer]/[Initiator] Ratio in Conventional Free Radical Polymerization

[this compound]/[AIBN] RatioExpected Mn ( g/mol )Expected PDI
100:1Low (~5,000 - 10,000)> 2.0
500:1Medium (~25,000 - 50,000)> 2.0
1000:1High (> 80,000)> 2.0

Table 2: Effect of [Monomer]/[RAFT Agent] Ratio in RAFT Polymerization

[this compound]/[CPDT] RatioTarget Mn ( g/mol )Typical PDI
50:1~6,400< 1.2
100:1~12,800< 1.25
200:1~25,600< 1.3

Table 3: Effect of [Monomer]/[Initiator] Ratio in ATRP

[this compound]/[EBiB] RatioTarget Mn ( g/mol )Typical PDI
50:1~6,400< 1.15
100:1~12,800< 1.2
200:1~25,600< 1.25

Visualizations

The following diagrams illustrate the experimental workflows and a troubleshooting decision tree for controlling the molecular weight of poly(this compound).

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Analysis reagent_calc Reagent Calculation ([M]:[I]/[CTA]) monomer_purify Monomer Purification (Remove Inhibitor) reagent_calc->monomer_purify reagent_prep Prepare Solutions & Degas monomer_purify->reagent_prep reaction Run Reaction (Controlled Temp.) reagent_prep->reaction sampling Periodic Sampling (NMR, GPC) reaction->sampling sampling->reaction Continue termination Terminate Reaction (Cooling & Air Exposure) sampling->termination Target Reached purification Purification (Catalyst Removal, Precipitation) termination->purification analysis Final Analysis (Mn, PDI) purification->analysis

Figure 1. General experimental workflow for controlled polymerization.

troubleshooting_mw start Molecular Weight (Mn) Control Issue mn_high Mn Too High / PDI Broad start->mn_high mn_low Mn Too Low start->mn_low bimodal Bimodal GPC Trace start->bimodal cause_high1 Insufficient Initiator/CTA? mn_high->cause_high1 cause_high2 Gel Effect? mn_high->cause_high2 cause_low1 Excess Initiator/CTA? mn_low->cause_low1 cause_low2 Chain Transfer to Solvent? mn_low->cause_low2 cause_bi1 Inefficient Initiation? bimodal->cause_bi1 cause_bi2 Inhibitor Present? bimodal->cause_bi2 sol_high1 Increase [Initiator] or [CTA] cause_high1->sol_high1 Yes sol_high2 Reduce Monomer Conc. or Stop at Lower Conv. cause_high2->sol_high2 Yes sol_low1 Decrease [Initiator] or [CTA] cause_low1->sol_low1 Yes sol_low2 Change Solvent cause_low2->sol_low2 Yes sol_bi1 Check Reagent Purity & Stoichiometry cause_bi1->sol_bi1 Yes sol_bi2 Purify Monomer cause_bi2->sol_bi2 Yes

Figure 2. Troubleshooting decision tree for molecular weight control.

Validation & Comparative

A Comparative Guide to Analytical Techniques for Poly(sec-Butyl Acrylate) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key analytical techniques for the characterization of poly(sec-butyl acrylate), a polymer valued for its specific properties in various applications, including adhesives, coatings, and drug delivery systems.[1] Understanding the molecular structure, weight, thermal properties, and chemical composition is crucial for ensuring its performance and batch-to-batch consistency. This document outlines the primary analytical methods, presents comparative data, and provides standardized experimental protocols.

Molecular Structure and Composition Analysis

The precise molecular structure and composition of poly(this compound) are critical determinants of its physical and chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of polymers.[2] For poly(this compound), ¹H and ¹³C NMR can provide information on its tacticity (the stereochemical arrangement of the butyl groups along the polymer chain) and confirm the identity of the monomer units.[3]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique used to identify functional groups present in a polymer.[2] The FTIR spectrum of poly(this compound) will exhibit characteristic absorption bands corresponding to the ester carbonyl group (C=O) and the C-O bonds, confirming its chemical identity.

Table 1: Key Spectroscopic Data for Poly(this compound) and Isomers

TechniquePoly(this compound)Poly(n-Butyl Acrylate)Poly(tert-Butyl Acrylate)
¹³C NMR (ppm) Specific chemical shifts for the quaternary, methine, methylene, and methyl carbons of the sec-butyl group and the polymer backbone.[3]Characteristic signals for the n-butyl group and polymer backbone.[4]Distinct signals for the tert-butyl group and polymer backbone.[5]
FTIR (cm⁻¹) ~1730 (C=O stretch), ~1160 (C-O stretch)~1735 (C=O stretch), ~1165 (C-O stretch)~1725 (C=O stretch), ~1150 (C-O stretch)
Molecular Weight and Distribution Analysis

The molecular weight and its distribution (polydispersity index, PDI) significantly influence the mechanical and rheological properties of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for these measurements.[2][6]

Gel Permeation Chromatography (GPC/SEC)

GPC/SEC separates polymer molecules based on their size in solution.[7] By using calibration standards, the molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined.[7]

Table 2: Comparative Molecular Weight Data for Poly(butyl acrylate) Isomers

ParameterPoly(this compound)Poly(n-Butyl Acrylate)Poly(tert-Butyl Acrylate)
Typical Mn ( g/mol ) Varies with synthesis7,000 - 99,000[8][9]Varies with synthesis
Typical Mw ( g/mol ) Varies with synthesis7,500 - 91,000[6][9]Varies with synthesis
Typical PDI (Mw/Mn) Typically > 1.11.08 - 2.0[6][9][10]Typically < 1.2 for controlled polymerization

Note: Molecular weight and PDI are highly dependent on the polymerization method.

Thermal Properties Analysis

The thermal behavior of a polymer is critical for determining its processing conditions and application temperature range. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[11] For amorphous polymers like poly(this compound), the Tg is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td).[11][12]

Table 3: Comparative Thermal Properties of Poly(acrylate)s

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td)
Poly(this compound)Not widely reported, expected to be between that of n-butyl and tert-butyl isomers.Data not readily available.
Poly(n-butyl acrylate)~ -50 °C[11]Onset of decomposition varies with conditions.
Poly(tert-butyl acrylate)~ 43 °COnset at 160°C and 310°C[11]
Poly(methyl acrylate)~ 10 °C[11]-
Poly(ethyl acrylate)-8 to -24 °C[11]-

The branching of the alkyl side chain significantly influences the thermal characteristics of poly(alkyl acrylates).[11] Generally, increased side-chain flexibility acts as an internal plasticizer, lowering the Tg.[11]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Longer acquisition times are typically required.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments and assess tacticity.[3]

Gel Permeation Chromatography (GPC/SEC)
  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF) to a concentration of approximately 1-2 mg/mL.[13] Filter the solution through a 0.45 µm filter.[13]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.[6]

  • Mobile Phase: Use the same solvent as for sample preparation, at a typical flow rate of 1 mL/min.[13]

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.[7]

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[11]

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected Tg at a rate of 10 °C/min to erase thermal history.[6][10]

    • Cool the sample to a low temperature (e.g., -100 °C).

    • Heat the sample again at 10 °C/min to obtain the DSC thermogram for analysis.[6][10]

  • Data Analysis: Determine the Tg as the midpoint of the step change in the heat flow curve from the second heating scan.[6][10][11]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the polymer sample into a tared TGA crucible.[11]

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen).[11]

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at different percentages of weight loss.

Visualizations

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Polymer Poly(this compound) Sample NMR NMR Spectroscopy (Structure, Tacticity) Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR GPC GPC/SEC (MW, PDI) Polymer->GPC DSC DSC (Tg) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Results Comprehensive Characterization Report NMR->Results FTIR->Results GPC->Results DSC->Results TGA->Results GPC_Workflow Sample Polymer Solution (in THF) Injection Injection Sample->Injection Column GPC Column (Separation by Size) Injection->Column Detector RI Detector Column->Detector Data Chromatogram (MW Distribution) Detector->Data

References

comparing the properties of sec-Butyl acrylate and n-Butyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to sec-Butyl Acrylate (B77674) and n-Butyl Acrylate for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the properties, synthesis, and potential applications of sec-butyl acrylate and n-butyl acrylate, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Introduction

n-Butyl acrylate (n-BA) is a primary acrylic ester monomer extensively used in the production of a wide range of polymers. It is valued for its role as a "soft monomer," which imparts flexibility, toughness, and adhesion to polymeric materials.[1] this compound (s-BA) is an isomer of n-BA, and the structural difference, a branched versus a linear butyl group, leads to distinct properties in their respective polymers, influencing their performance in various applications. This guide aims to provide an objective comparison to aid in the selection of the appropriate monomer for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key physical and chemical properties of this compound and n-butyl acrylate, as well as the glass transition temperatures of their homopolymers.

PropertyThis compoundn-Butyl Acrylate
Chemical Structure CH2=CHCOOCH(CH3)CH2CH3CH2=CHCOOCH2CH2CH2CH3
CAS Number 2998-08-5141-32-2[2]
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [3]128.17 g/mol [2]
Appearance Colorless liquidClear, colorless liquid with a characteristic fruity odor[1]
Boiling Point 59-60 °C @ 50 mmHg[4]145 °C @ 760 mmHg[2]
Density 0.891 g/cm³ @ 20 °C0.89 g/mL @ 20 °C[2]
Refractive Index n20/D 1.414[4]n20/D 1.466
Solubility in Water Slightly soluble0.1% (20 °C)[2]
Glass Transition (Tg) -20 °C-54 °C

Experimental Protocols

Detailed methodologies for the synthesis of polymers from these acrylates are crucial for reproducible research. Below are representative experimental protocols for the synthesis of poly(n-butyl acrylate) and a generalized approach for poly(this compound).

Synthesis of poly(n-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical ATRP synthesis of poly(n-butyl acrylate).

Materials:

  • n-Butyl acrylate (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • A Schlenk flask is charged with CuBr (0.032 mmol) and anisole.

  • The flask is sealed with a rubber septum and purged with nitrogen for 15 minutes.

  • n-Butyl acrylate (200 parts) and PMDETA (0.5 parts) are added via syringe.

  • The initiator, EBiB (1 part), is then injected to start the polymerization.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 220 minutes) to achieve the desired molecular weight and conversion.

  • The polymerization is terminated by exposing the reaction mixture to air.

  • The polymer is purified by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.

Characterization: The resulting poly(n-butyl acrylate) can be characterized by:

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[5]

Synthesis of poly(this compound) via Free Radical Polymerization

A generalized protocol for the free-radical polymerization of this compound is provided below, based on standard acrylate polymerization techniques.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (solvent)

Procedure:

  • This compound and toluene are added to a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.

  • The solution is purged with nitrogen for 30 minutes to remove oxygen.

  • AIBN, dissolved in a small amount of toluene, is added to the flask.

  • The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) to initiate polymerization.

  • The polymerization is allowed to proceed for several hours.

  • The reaction is terminated by cooling the mixture to room temperature.

  • The polymer is isolated by precipitation in a non-solvent such as methanol and dried under vacuum.

Characterization: The synthesized poly(this compound) can be characterized using the same techniques as for poly(n-butyl acrylate) (SEC, NMR, DSC). The microstructure of poly(this compound) can be investigated in detail using 13C NMR spectroscopy to analyze the distribution of configurational sequences.[6]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways and a logical comparison of the properties of this compound and n-butyl acrylate.

G Figure 1: Synthesis of n-Butyl Acrylate and this compound cluster_nBA n-Butyl Acrylate Synthesis cluster_sBA This compound Synthesis Acrylic Acid_n Acrylic Acid Esterification_n Esterification (Acid Catalyst) Acrylic Acid_n->Esterification_n n-Butanol n-Butanol n-Butanol->Esterification_n n-Butyl Acrylate n-Butyl Acrylate Esterification_n->n-Butyl Acrylate Water_n Water Esterification_n->Water_n Acrylic Acid_s Acrylic Acid Esterification_s Esterification (Acid Catalyst) Acrylic Acid_s->Esterification_s sec-Butanol sec-Butanol sec-Butanol->Esterification_s This compound This compound Esterification_s->this compound Water_s Water Esterification_s->Water_s

Caption: General synthesis pathway for n-butyl acrylate and this compound via esterification.

G Figure 2: Logical Comparison of Polymer Properties Monomer Monomer Structure nBA n-Butyl Acrylate (Linear Butyl Group) Monomer->nBA Isomer sBA This compound (Branched Butyl Group) Monomer->sBA Isomer PnBA Poly(n-butyl acrylate) nBA->PnBA Polymerization PsBA Poly(this compound) sBA->PsBA Polymerization Polymer Polymer Properties Tg Glass Transition Temperature (Tg) PnBA->Tg Lower (-54°C) Flexibility Flexibility PnBA->Flexibility Higher Adhesion Adhesion PnBA->Adhesion Good Weatherability Weatherability PnBA->Weatherability Good PsBA->Tg Higher (-20°C) PsBA->Flexibility Lower PsBA->Adhesion Improved [14] PsBA->Weatherability Improved [14]

Caption: Comparison of properties between polymers derived from n-butyl acrylate and this compound.

Performance Comparison and Applications in Drug Development

The structural isomerism between n-butyl acrylate and this compound leads to significant differences in the properties of their respective polymers, which in turn dictates their suitability for various applications, including those in the biomedical field.

Polymer Properties
  • Glass Transition Temperature (Tg): Poly(n-butyl acrylate) has a significantly lower Tg (-54 °C) compared to poly(this compound) (-20 °C). This means that at room temperature, poly(n-butyl acrylate) is softer and more rubbery, while poly(this compound) is stiffer. This difference is critical in applications where mechanical properties and flexibility are important.

  • Mechanical Properties: The branched structure of the sec-butyl group restricts polymer chain mobility more than the linear n-butyl group. Consequently, poly(this compound) is expected to have a higher modulus and tensile strength but lower elongation at break compared to poly(n-butyl acrylate).

  • Adhesion and Weatherability: Poly(this compound) is reported to provide improved adhesion and weatherability in coatings and adhesives compared to its n-butyl counterpart.[7] This could be advantageous in applications requiring durable bonding to various substrates.

Relevance to Drug Development

While direct comparative studies of this compound and n-butyl acrylate polymers in drug delivery are limited, their inherent properties suggest distinct potential applications.

  • Drug Delivery Matrices: The choice between poly(n-butyl acrylate) and poly(this compound) for a drug delivery matrix would depend on the desired release kinetics and mechanical integrity of the formulation. The softer nature of poly(n-butyl acrylate) might be suitable for flexible transdermal patches or soft matrix systems. The stiffer poly(this compound) could be more appropriate for structured matrices where slower drug diffusion and higher mechanical strength are required. Poly(butyl cyanoacrylate) is a biodegradable and biocompatible homopolymer used as a carrier matrix for drug delivery systems.[8]

  • Biomedical Adhesives: Acrylate-based polymers are widely used as pressure-sensitive adhesives (PSAs) in medical applications, such as wound dressings and wearable device adhesives.[9] The improved adhesion properties of poly(this compound) could make it a candidate for medical adhesives requiring stronger and more durable bonding. Copolymers of n-butyl acrylate are used in the development of medical adhesives.

  • Biocompatibility: Poly(n-butyl acrylate) networks have been investigated for their immuno-compatibility and have shown to be non-cytotoxic for various cell lines, suggesting their potential use in cardiovascular implants. While specific biocompatibility data for poly(this compound) is scarce, the general biocompatibility of polyacrylates suggests it would likely be well-tolerated, though specific testing is necessary. The biocompatibility of poly(n-butyl methacrylate), a related polymer, can be influenced by its end groups.

Conclusion

The choice between this compound and n-butyl acrylate depends on the specific performance requirements of the intended application. n-Butyl acrylate is a versatile monomer that yields soft, flexible polymers ideal for applications where these properties are paramount. This compound, with its branched side chain, produces a stiffer polymer with potentially enhanced adhesion and weatherability. For researchers and professionals in drug development, the differing glass transition temperatures and mechanical properties of their respective polymers offer a means to tune the performance of drug delivery systems, biomedical adhesives, and other medical materials. Further research into the biocompatibility and specific performance of poly(this compound) in biomedical applications is warranted to fully exploit its potential.

References

A Comparative Guide to the Thermal Analysis of Poly(sec-Butyl Acrylate) and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative thermal analysis of polymers derived from sec-butyl acrylate (B77674) and its structural isomers: n-butyl acrylate, isobutyl acrylate, and tert-butyl acrylate. An understanding of the thermal properties of these polyacrylates is crucial for their application in various fields, including drug delivery systems, medical adhesives, and specialty coatings, where thermal stability and behavior under varying temperatures are critical performance parameters. This document provides an objective comparison based on experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), along with detailed experimental protocols.

Comparative Thermal Properties of Poly(butyl acrylate) Isomers

The thermal characteristics of poly(butyl acrylate) isomers are significantly influenced by the branching of the butyl group in the ester side chain. This structural variation affects the polymer chain's flexibility and packing, which in turn dictates its glass transition temperature (Tg) and thermal decomposition temperature (Td). The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[1] The decomposition temperature indicates the onset of thermal degradation, a key factor in determining the material's processing window and service life.

Quantitative Data Summary

The following table summarizes the key thermal properties of poly(sec-butyl acrylate) and its isomers.

PolymerStructure of Butyl IsomerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td) (°C)Notes on Decomposition
Poly(this compound)sec-Butyl-26[2]Data not readily available
Poly(n-butyl acrylate)n-Butyl-54 to -45[3][4]~300 - 370[5][6]Significant degradation occurs between 300°C and 400°C.[6]
Poly(isobutyl acrylate)Isobutyl-24[2]Multi-stage decomposition[7][8]Degradation occurs in several stages, starting with the isobornylene group at lower temperatures, followed by the polymer backbone at higher temperatures.[7][8]
Poly(tert-butyl acrylate)tert-Butyl43 - 107~160 - 310Decomposition starts with the elimination of isobutylene.[9]

Experimental Protocols

The data presented in this guide are typically obtained using standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) for determining the glass transition temperature and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the poly(butyl acrylate) isomers.

Instrumentation: A differential scanning calorimeter equipped with a cooling system.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is prepared as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: A heat-cool-heat cycle is employed to erase the polymer's prior thermal history and obtain a clear glass transition.

    • First Heating Scan: The sample is heated from -80°C to 150°C at a heating rate of 10°C/min.

    • Cooling Scan: The sample is then cooled from 150°C back to -80°C at a controlled rate of 10°C/min.

    • Second Heating Scan: The sample is reheated from -80°C to 150°C at a heating rate of 10°C/min. The data from this second scan is used for analysis.[10]

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step-like change in the heat flow curve of the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the poly(butyl acrylate) isomers.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA furnace is purged with an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.[3]

  • Data Analysis: The TGA thermogram, which plots the percentage of weight loss versus temperature, is analyzed to determine the onset decomposition temperature (Td). Td is typically identified as the temperature at which a significant weight loss begins.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of poly(butyl acrylate) isomers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Poly(this compound) Poly(this compound) DSC Differential Scanning Calorimetry (DSC) Poly(this compound)->DSC TGA Thermogravimetric Analysis (TGA) Poly(this compound)->TGA Poly(n-Butyl Acrylate) Poly(n-Butyl Acrylate) Poly(n-Butyl Acrylate)->DSC Poly(n-Butyl Acrylate)->TGA Poly(isobutyl Acrylate) Poly(isobutyl Acrylate) Poly(isobutyl Acrylate)->DSC Poly(isobutyl Acrylate)->TGA Poly(tert-Butyl Acrylate) Poly(tert-Butyl Acrylate) Poly(tert-Butyl Acrylate)->DSC Poly(tert-Butyl Acrylate)->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Td Decomposition Temperature (Td) TGA->Td Comparison Comparative Analysis Tg->Comparison Td->Comparison

Caption: Workflow for Comparative Thermal Analysis of Poly(butyl acrylate) Isomers.

References

A Comparative Spectroscopic Guide to sec-Butyl Acrylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount. This guide provides a comparative spectroscopic analysis of sec-butyl acrylate (B77674) and its common isomers—n-butyl acrylate, isobutyl acrylate, and tert-butyl acrylate—using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The data presented herein, sourced from various spectroscopic databases, offers a valuable reference for the identification and characterization of these widely used acrylate monomers.

Executive Summary

This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, and FTIR spectra of sec-butyl acrylate and its isomers. The spectral features of each molecule are unique, allowing for their unambiguous differentiation. Key distinguishing features in the ¹H NMR spectra arise from the distinct chemical environments and splitting patterns of the butyl group protons. Similarly, the ¹³C NMR spectra show characteristic shifts for the carbon atoms of the different butyl isomers. FTIR spectroscopy provides complementary information, with subtle but consistent differences in the fingerprint region for each isomer, in addition to the characteristic acrylate group absorptions.

Comparison of Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Butyl Acrylate Isomers

CompoundVinyl Protons (δ, ppm)Alkyl Protons (δ, ppm)
This compound ~6.3 (dd), ~6.1 (dd), ~5.8 (dd)~4.9 (sextet, -OCH-), ~1.6 (quintet, -CH₂-), ~1.2 (d, -OCHCH₃), ~0.9 (t, -CH₂CH₃)
n-Butyl Acrylate 6.36 (dd), 6.11 (dd), 5.80 (dd)4.16 (t, -OCH₂-), 1.65 (quintet, -OCH₂CH₂-), 1.41 (sextet, -CH₂CH₃), 0.96 (t, -CH₃)[1]
Isobutyl Acrylate ~6.4-5.8 (m)3.93 (d, -OCH₂-), 1.95 (m, -CH-), 0.95 (d, -CH(CH₃)₂)
tert-Butyl Acrylate 6.30 (dd), 6.04 (dd), 5.72 (dd)1.50 (s, -C(CH₃)₃)[2]

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'quintet' quintet, 'sextet' sextet, 'm' multiplet, and 'dd' doublet of doublets. Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for Butyl Acrylate Isomers

CompoundC=O (δ, ppm)C=CH₂ (δ, ppm)=CH₂ (δ, ppm)Alkyl Carbons (δ, ppm)
This compound ~166~130~128~72 (-OCH-), ~29 (-CH₂-), ~19 (-OCHCH₃), ~10 (-CH₂CH₃)
n-Butyl Acrylate 166.4130.4128.864.5 (-OCH₂-), 30.8 (-OCH₂CH₂-), 19.3 (-CH₂CH₃), 13.8 (-CH₃)[3]
Isobutyl Acrylate ~166~131~128~71 (-OCH₂-), ~28 (-CH-), ~19 (-CH(CH₃)₂)
tert-Butyl Acrylate 165.7131.0128.080.3 (-OC-), 28.3 (-C(CH₃)₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands for Butyl Acrylate Isomers (cm⁻¹)

Functional GroupThis compoundn-Butyl AcrylateIsobutyl Acrylatetert-Butyl Acrylate
C-H stretch (sp²) ~3040~3040~3040~3040
C-H stretch (sp³) ~2970, ~2935, ~2880~2960, ~2935, ~2875[4]~2965, ~2935, ~2875~2980, ~2935, ~2870
C=O stretch (ester) ~1725~1725[4]~1725~1725
C=C stretch ~1635, ~1620~1636, ~1620[4]~1636, ~1620~1636, ~1620
C-O stretch ~1180~1190~1190~1160
=C-H bend ~985, ~810~985, ~810~985, ~810~985, ~810

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of liquid acrylate samples is outlined below.

Sample Preparation:

  • Accurately weigh 10-20 mg of the liquid acrylate sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Thoroughly mix the sample to ensure homogeneity.

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate to cover the expected chemical shift range (e.g., -1 to 10 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0 to 200 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol is suitable for the analysis of liquid acrylate samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of the liquid acrylate sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing and Interpretation:

  • The acquired spectrum should be baseline corrected if necessary.

  • Identify the characteristic absorption bands and their corresponding wavenumbers.

  • Assign the observed bands to specific functional group vibrations by comparing them to known correlation tables and reference spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of an unknown butyl acrylate isomer.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Unknown_Acrylate Unknown Butyl Acrylate Isomer FTIR_Analysis FTIR Spectroscopy Unknown_Acrylate->FTIR_Analysis NMR_Analysis NMR Spectroscopy Unknown_Acrylate->NMR_Analysis FTIR_Spectrum Acquire FTIR Spectrum FTIR_Analysis->FTIR_Spectrum NMR_Spectra Acquire 1H & 13C NMR Spectra NMR_Analysis->NMR_Spectra FTIR_Interpretation Identify Functional Groups (C=O, C=C, C-O) FTIR_Spectrum->FTIR_Interpretation NMR_Interpretation Analyze Chemical Shifts, Splitting Patterns, & Integration NMR_Spectra->NMR_Interpretation Compare_Spectra Compare with Reference Spectra of Isomers FTIR_Interpretation->Compare_Spectra NMR_Interpretation->Compare_Spectra Identification Identify Isomer Compare_Spectra->Identification

Caption: Workflow for the spectroscopic identification of a butyl acrylate isomer.

Conclusion

The spectroscopic techniques of NMR and FTIR provide a powerful and complementary approach to the structural elucidation of this compound and its isomers. The distinct electronic and steric environments of the butyl groups in each isomer give rise to unique and readily distinguishable spectral fingerprints. This guide serves as a practical resource for researchers, enabling the confident identification and differentiation of these important acrylate monomers in various scientific and industrial applications.

References

mechanical testing of sec-Butyl acrylate-based copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the mechanical properties of sec-butyl acrylate-based copolymers is crucial for researchers and drug development professionals. Due to a lack of extensive research specifically on sec-butyl acrylate (B77674) (sBA) copolymers, this guide leverages data from the closely related n-butyl acrylate (nBA) copolymers as a baseline for comparison. The inclusion of the branched sec-butyl group in sBA, as opposed to the linear butyl group in nBA, is anticipated to influence the mechanical properties. This guide provides a comparative analysis of the mechanical characteristics of these copolymers and outlines the standard testing methodologies.

Comparative Mechanical Properties

The mechanical properties of acrylate copolymers are significantly influenced by the monomer structure, copolymer composition, and molecular weight. While specific data for sBA copolymers is sparse, the data for nBA copolymers provides a useful reference point. In general, the bulkier sec-butyl group in sBA may lead to a higher glass transition temperature (Tg) and potentially a higher modulus compared to nBA copolymers, assuming similar molecular weights and copolymer compositions.

Mechanical PropertyPoly(n-butyl acrylate) (PnBA)Poly(methyl methacrylate) (PMMA)Polystyrene (PS)Poly(this compound) (PsBA)
Tensile Strength (MPa) 2-1048-7636-52Data not available, predicted to be slightly higher than PnBA
Young's Modulus (GPa) 0.003-0.012.4-3.12.28-3.28Data not available, predicted to be slightly higher than PnBA
Elongation at Break (%) 200-8002-51-2.5Data not available, predicted to be lower than PnBA
Glass Transition Temp (°C) -54105100Predicted to be higher than PnBA
Hardness (Shore A/D) 30-50 A85-95 D80-90 DData not available, predicted to be higher than PnBA

Note: The data for Poly(this compound) is predicted based on structure-property relationships and requires experimental verification.

Experimental Protocols

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the copolymer films.

Standard: ASTM D882 / ISO 527-3 for thin films.

Methodology:

  • Sample Preparation: Prepare thin films of the copolymers with uniform thickness (typically 0.1-0.2 mm) by solution casting or melt pressing. Cut dumbbell-shaped specimens from the films using a die.

  • Instrumentation: Use a universal testing machine equipped with a load cell appropriate for the expected strength of the material.

  • Procedure:

    • Measure the width and thickness of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the copolymers as a function of temperature.

Standard: ASTM D5026

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the copolymers with defined dimensions (e.g., 30 mm x 10 mm x 1 mm).

  • Instrumentation: Use a dynamic mechanical analyzer in a suitable mode (e.g., tensile, cantilever, or three-point bending).

  • Procedure:

    • Mount the specimen in the DMA clamp.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).

    • Scan a temperature range that includes the glass transition of the material (e.g., -100 °C to 150 °C).

  • Data Analysis:

    • Storage Modulus (E'): Represents the elastic response of the material.

    • Loss Modulus (E''): Represents the viscous response of the material.

    • Tan Delta (δ): The ratio of loss modulus to storage modulus (E''/E'), which provides a measure of damping. The peak of the tan delta curve is often taken as the glass transition temperature (Tg).

Hardness Testing

Objective: To determine the resistance of the copolymer surface to indentation.

Standard: ASTM D2240 for Shore hardness.

Methodology:

  • Sample Preparation: Prepare flat, smooth specimens with a minimum thickness of 6 mm. Stacking of thinner films is permissible.

  • Instrumentation: Use a durometer (Shore A for softer materials, Shore D for harder materials).

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and quickly onto the specimen surface.

    • Read the hardness value from the dial within 1-2 seconds of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Experimental Workflow

G cluster_synthesis Copolymer Synthesis cluster_sample_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis synthesis This compound Copolymerization purification Purification and Drying synthesis->purification film_casting Solution Casting / Melt Pressing purification->film_casting specimen_cutting Specimen Cutting (Dumbbell / Rectangular) film_casting->specimen_cutting tensile Tensile Testing (ASTM D882) specimen_cutting->tensile dma Dynamic Mechanical Analysis (ASTM D5026) specimen_cutting->dma hardness Hardness Testing (ASTM D2240) specimen_cutting->hardness tensile_data Tensile Strength, Modulus, Elongation tensile->tensile_data dma_data Storage/Loss Modulus, Tan Delta, Tg dma->dma_data hardness_data Shore Hardness Value hardness->hardness_data

Caption: Experimental workflow for mechanical testing.

A Comparative Guide to the Polymerization of sec-Butyl Acrylate and tert-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the choice of monomer is paramount in dictating the final properties and performance of a polymeric material. Among the diverse family of acrylate (B77674) monomers, isomers of butyl acrylate offer a fascinating case study in how subtle changes in molecular architecture can significantly influence polymerization behavior and polymer characteristics. This guide provides an in-depth comparison of two such isomers: sec-butyl acrylate (sBA) and tert-butyl acrylate (tBA), focusing on their polymerization kinetics, resultant polymer properties, and relevant experimental methodologies.

Monomer Structures and Steric Considerations

The fundamental difference between this compound and tert-butyl acrylate lies in the structure of the butyl ester group. This variation in branching and proximity of bulky alkyl groups to the polymerizable double bond introduces distinct steric hindrances that affect monomer reactivity and the properties of the resulting polymers.

G cluster_sBA This compound (sBA) cluster_tBA tert-Butyl Acrylate (tBA) sBA tBA

Figure 1: Chemical structures of this compound and tert-butyl acrylate.

Polymerization Behavior: A Comparative Overview

Both sBA and tBA can be polymerized through various techniques, including free-radical polymerization, atom transfer radical polymerization (ATRP), and anionic polymerization. However, the steric bulk of the tert-butyl group in tBA plays a more significant role in its polymerization kinetics compared to the sec-butyl group in sBA.

Free-Radical Polymerization: In conventional free-radical polymerization, the reactivity of the monomers is a key factor. While direct comparative kinetic studies are not extensively documented, reactivity ratios in copolymerizations can offer insights. For instance, in copolymerization with methyl methacrylate, both butyl acrylate isomers exhibit lower reactivity than the methacrylate, which is typical for acrylate-methacrylate pairs.[1] The bulkier tert-butyl group in tBA can influence the propagation and termination rate constants due to greater steric hindrance around the propagating radical.

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI). Both n-butyl acrylate (a close analog to sBA) and tBA have been successfully polymerized using ATRP.[2][3] For tBA, the use of a solvent is often necessary to achieve a homogeneous catalytic system and to control the polymerization rate, thereby obtaining low PDI materials.[3] This suggests that the polymerization of tBA can be more sensitive to reaction conditions compared to less sterically hindered acrylates.

Anionic Polymerization: Anionic polymerization of acrylates is challenging due to side reactions. However, living anionic polymerization of tBA has been achieved, enabling the synthesis of well-defined block copolymers.[4] The bulky tert-butyl group can help to stabilize the propagating carbanion to some extent.

Comparative Data on Polymer Properties

The structural differences between the monomers are directly reflected in the physical and thermal properties of their corresponding homopolymers: poly(this compound) (PsBA) and poly(tert-butyl acrylate) (PtBA).

PropertyPoly(this compound) (PsBA)Poly(tert-butyl acrylate) (PtBA)References
Glass Transition Temperature (Tg) -20 °C43-49 °C[5][6]
Appearance Colorless solidColorless solid
Solubility Soluble in THF, toluene (B28343), CHCl3Soluble in THF, toluene, CHCl3[7]
Thermal Degradation Onset De-esterification above 240°COnset around 200-250°C[8]

Thermal Stability: The thermal degradation of poly(alkyl acrylates) is influenced by the structure of the ester group. Poly(tert-butyl methacrylate), a related polymer, undergoes thermal degradation via depolymerization and de-esterification.[8] Poly(sec-butyl methacrylate) also degrades through a combination of these mechanisms, with de-esterification becoming significant at temperatures above 240°C.[8] PtBA is known to undergo thermal decomposition to poly(acrylic acid) and isobutylene.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible polymer synthesis. Below are representative protocols for the polymerization of butyl acrylates.

Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate

This protocol is adapted from the work of Davis and Matyjaszewski.[3]

Materials:

  • tert-Butyl acrylate (tBA), purified by passing through a column of basic alumina.

  • Ethyl 2-bromoisobutyrate (EBiB) as the initiator.

  • Copper(I) bromide (CuBr) as the catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.

  • Anisole (B1667542) as an internal standard for GC analysis.

  • Acetone (B3395972) as the solvent.

Procedure:

  • CuBr (0.072 g, 0.5 mmol) is added to a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and argon backfill.

  • Deoxygenated acetone (5 mL) is added via syringe.

  • Deoxygenated tBA (5.0 mL, 34.6 mmol) and anisole (0.5 mL) are added.

  • PMDETA (0.105 mL, 0.5 mmol) is added, and the mixture is stirred to form the copper-ligand complex.

  • The initiator, EBiB (0.073 mL, 0.5 mmol), is added to start the polymerization.

  • The flask is placed in a thermostated oil bath at 60 °C.

  • Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion by gas chromatography and molecular weight by size exclusion chromatography (SEC).

  • The polymerization is stopped by cooling the flask and exposing the solution to air. The polymer is purified by precipitation in methanol.

Free-Radical Solution Polymerization of n-Butyl Acrylate (as a proxy for this compound)

This is a general procedure for free-radical solution polymerization.

Materials:

  • This compound (sBA), inhibitor removed.

  • Azobisisobutyronitrile (AIBN) as the initiator.

  • Toluene as the solvent.

Procedure:

  • sBA (20 g, 156 mmol) and toluene (30 mL) are added to a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • AIBN (0.128 g, 0.78 mmol) is added to the flask.

  • The mixture is purged with nitrogen for 30 minutes to remove oxygen.

  • The flask is immersed in an oil bath preheated to 70 °C.

  • The reaction is allowed to proceed for a set time (e.g., 4-8 hours).

  • The polymerization is terminated by cooling the reaction mixture to room temperature.

  • The polymer is isolated by precipitation in a large excess of methanol, followed by filtration and drying under vacuum.

Visualizing Polymerization and Monomer Structures

The following diagrams illustrate the general workflow for a controlled polymerization and the structural relationship between the monomers.

G cluster_workflow General Controlled Polymerization Workflow Monomer\nInitiator\nCatalyst\nLigand\nSolvent Monomer Initiator Catalyst Ligand Solvent Reaction Setup\n(Degassing) Reaction Setup (Degassing) Monomer\nInitiator\nCatalyst\nLigand\nSolvent->Reaction Setup\n(Degassing) Polymerization\n(Heating/Stirring) Polymerization (Heating/Stirring) Reaction Setup\n(Degassing)->Polymerization\n(Heating/Stirring) Termination & Purification Termination & Purification Polymerization\n(Heating/Stirring)->Termination & Purification Polymer Characterization\n(SEC, NMR) Polymer Characterization (SEC, NMR) Termination & Purification->Polymer Characterization\n(SEC, NMR) G Acrylate Backbone Acrylate Backbone sec-Butyl Ester Group sec-Butyl Ester Group Acrylate Backbone->sec-Butyl Ester Group sBA tert-Butyl Ester Group tert-Butyl Ester Group Acrylate Backbone->tert-Butyl Ester Group tBA

References

performance comparison of sec-Butyl acrylate in different applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is paramount in designing polymers with tailored properties. Sec-Butyl acrylate (B77674) (SBA), an isomer of the widely used n-butyl acrylate (n-BA), presents a unique profile of characteristics that can enhance performance in a variety of applications, including pressure-sensitive adhesives (PSAs), coatings, and elastomers. While direct, comprehensive comparative studies are limited, an analysis of its inherent properties and available data provides valuable insights into its potential advantages over other common acrylate monomers.

Sec-butyl acrylate is noted for its potential to improve adhesion and weatherability in coatings and adhesives when compared to its n-butyl counterpart.[1] This enhanced performance can be attributed to the branched structure of the sec-butyl group, which influences the polymer's architecture and intermolecular interactions.

Key Applications and Performance Attributes

The primary applications for this compound lie in the formulation of polymers for adhesives, sealants, coatings, paints, and as a co-monomer to modify the mechanical properties of elastomers and plastics.[1] In these applications, it acts as a "soft monomer," contributing to flexibility, impact resistance, and low-temperature performance.[2]

Pressure-Sensitive Adhesives (PSAs)
Coatings

In coatings, particularly architectural and automotive clear coats, butyl acrylate-based polymers contribute to durability, flexibility, and weather resistance.[2] Acrylic emulsions containing butyl acrylate are valued for their ability to lower the glass transition temperature (Tg), which enhances film formation and adhesion.[2] The hydrophobic nature of the butyl group also imparts good water resistance. While direct quantitative weatherability data for SBA is scarce, it is generally considered to offer superior photostability and resistance to sunlight.[5]

Comparative Monomer Properties

To understand the potential performance of this compound, it is useful to compare its properties with those of other common acrylate monomers.

MonomerHomopolymer Glass Transition Temperature (Tg) (°C)Key Characteristics
This compound (SBA) -22[6]Hydrophobic, potentially improved adhesion and weatherability compared to n-BA.[1][7]
n-Butyl Acrylate (n-BA) -54[6]Flexible, good low-temperature properties, widely used as a "soft" monomer.[2][5]
2-Ethylhexyl Acrylate (2-EHA) -50Provides excellent flexibility and tack, often used in PSAs.[3]
Methyl Methacrylate (MMA) 105[5]"Hard" monomer, increases hardness and cohesive strength.[5]
Styrene 100[5]"Hard" monomer, improves water resistance and reduces cost.[5]
Vinyl Acetate (VAM) 32Lower cost alternative, but with reduced weatherability and UV resistance.[5]

Note: The glass transition temperatures can vary depending on the measurement method and polymer characteristics.[6]

Experimental Protocols and Workflows

The synthesis of acrylate-based polymers for adhesives and coatings typically involves free-radical polymerization techniques. The following diagrams illustrate a general experimental workflow for the synthesis and characterization of a pressure-sensitive adhesive, and a logical relationship for monomer selection based on desired polymer properties.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_performance Adhesive Performance Testing Monomer_Selection Monomer Selection (e.g., this compound, Co-monomers) Initiator_Solvent Initiator & Solvent Selection Monomer_Selection->Initiator_Solvent Polymerization Free-Radical Polymerization (Solution, Emulsion, or Bulk) Initiator_Solvent->Polymerization Purification Purification & Drying Polymerization->Purification GPC Gel Permeation Chromatography (GPC) (Molecular Weight & Distribution) Purification->GPC DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temperature) Purification->DSC FTIR FTIR Spectroscopy (Chemical Structure) Purification->FTIR Coating Adhesive Coating on Substrate Purification->Coating Peel_Test 180° Peel Adhesion Test Coating->Peel_Test Tack_Test Loop Tack Test Coating->Tack_Test Shear_Test Shear Strength Test Coating->Shear_Test

Fig. 1: General workflow for PSA synthesis and testing.

Monomer_Selection_Logic cluster_soft Flexibility & Adhesion cluster_hard Hardness & Cohesion cluster_functional Specific Functionality Desired_Properties Desired Polymer Properties Soft_Monomer Select 'Soft' Monomer (Low Tg) Desired_Properties->Soft_Monomer Hard_Monomer Select 'Hard' Monomer (High Tg) Desired_Properties->Hard_Monomer Functional_Monomer Select Functional Monomer Desired_Properties->Functional_Monomer SBA This compound Soft_Monomer->SBA nBA n-Butyl Acrylate Soft_Monomer->nBA EHA 2-Ethylhexyl Acrylate Soft_Monomer->EHA Copolymerization Copolymerization SBA->Copolymerization nBA->Copolymerization EHA->Copolymerization MMA Methyl Methacrylate Hard_Monomer->MMA Styrene Styrene Hard_Monomer->Styrene MMA->Copolymerization Styrene->Copolymerization AA Acrylic Acid (Adhesion to polar surfaces) Functional_Monomer->AA AA->Copolymerization Final_Polymer Final Polymer with Tailored Properties Copolymerization->Final_Polymer

Fig. 2: Monomer selection logic for property tuning.

Conclusion

While a direct quantitative comparison of this compound with its alternatives is not extensively documented in publicly available literature, its chemical structure and general descriptions suggest it is a valuable monomer for enhancing adhesion and weatherability in various polymer formulations. For researchers and developers, SBA warrants consideration as a "soft" monomer, particularly when seeking to optimize the performance of adhesives and coatings beyond what is achievable with more common acrylates like n-butyl acrylate. Further experimental investigation is necessary to fully quantify its performance benefits and establish detailed structure-property relationships in specific applications.

References

A Comparative Guide to Purity Validation of sec-Butyl Acrylate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. sec-Butyl acrylate (B77674), a key monomer in the synthesis of various polymers, requires precise purity assessment to guarantee the desired properties of the end-product. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical techniques for the validation of sec-butyl acrylate purity, supported by experimental protocols and data.

Comparison of Analytical Methods

Gas chromatography with a flame ionization detector (GC-FID) is the most common and robust method for determining the purity of volatile compounds like this compound. However, other techniques such as high-performance liquid chromatography (HPLC) can also be employed, offering different advantages. The selection of the appropriate method depends on factors like the nature of potential impurities, required sensitivity, and laboratory equipment availability.

A summary of key performance characteristics for GC-FID and a viable alternative, HPLC with an ultraviolet (UV) detector, is presented below. The data is representative of acrylate ester analysis.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Impurities Detected Volatile compounds such as residual reactants (sec-butanol, acrylic acid), other esters (e.g., sec-butyl propionate), and solvent residues.Less volatile impurities, oligomers, and polymer degradation products. Can also detect acrylic acid.
Limit of Detection (LOD) Typically in the low ppm range.Generally in the low to mid ppm range.
Limit of Quantitation (LOQ) Typically in the mid to high ppm range.Generally in the mid to high ppm range.
Precision (RSD%) < 2%< 3%
Accuracy (Recovery %) 95-105%92-108%
Analysis Time ~20-30 minutes~15-25 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is adapted from the ASTM D3362 standard for the purity of acrylate esters and is suitable for determining the purity of this compound and identifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of acrylates and related impurities.

  • Autosampler or manual injection system.

  • Data acquisition and processing software.

2. Reagents and Standards:

  • Carrier Gas: Helium or Nitrogen, high purity (99.999%).

  • FID Gases: Hydrogen and Air, high purity.

  • This compound Reference Standard: Certified purity >99.5%.

  • Solvent: Acetone or a suitable solvent that does not co-elute with impurities of interest.

  • Internal Standard (optional but recommended for improved precision): A high-purity, stable compound that is well-resolved from this compound and any expected impurities (e.g., an alkane like undecane (B72203) or a different ester).

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL. If using an internal standard, add it to the stock solution at a similar concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of this compound and dilute it with the solvent to fall within the calibration range. If using an internal standard, add it to the sample solution at the same concentration as in the calibration standards.

5. Analysis and Calculation:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area (or area ratio if using an internal standard) against the concentration.

  • Inject the sample preparation.

  • Determine the concentration of this compound and any impurities in the sample using the calibration curve.

  • The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks (area percent method), or more accurately by using the calibration curve and an internal standard. The results should be normalized by accounting for water and acidity content, which are determined by other methods like Karl Fischer titration and acid-base titration, respectively.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the analysis of this compound and can be particularly useful for detecting less volatile impurities.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

  • Data acquisition and processing software.

2. Reagents and Standards:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • This compound Reference Standard: Certified purity >99.5%.

  • Diluent: A mixture of water and acetonitrile.

3. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • UV Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-15 min: 50% B to 90% B.

    • 15-20 min: Hold at 90% B.

    • 20-21 min: 90% B to 50% B.

    • 21-25 min: Hold at 50% B (equilibration).

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the diluent at a concentration of approximately 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound sample with the diluent to a concentration within the calibration range.

5. Analysis and Calculation:

  • Follow the same procedure for calibration and sample analysis as described for the GC-FID method.

Workflow and Process Visualization

The logical workflow for the validation of this compound purity using gas chromatography is outlined below.

GC_Validation_Workflow start Start: Receive this compound Sample prep_standards Prepare Calibration Standards (this compound & Impurities) start->prep_standards prep_sample Prepare Sample Solution (Dilute in Solvent) start->prep_sample inject_standards Inject Calibration Standards prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample gc_setup GC System Setup (Install Column, Set Conditions) gc_setup->inject_standards gc_setup->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify Impurities & Assay calibration_curve->quantification data_acquisition Data Acquisition (Chromatogram) inject_sample->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration peak_integration->quantification normalization Normalize Results (with Water & Acidity data) quantification->normalization report Final Purity Report normalization->report end End report->end

Caption: Workflow for this compound Purity Validation by GC.

Conclusion

The validation of this compound purity is reliably achieved using gas chromatography with flame ionization detection, a technique that offers high precision and accuracy for volatile compounds. The provided GC-FID protocol, adapted from established standards, serves as a robust starting point for method development and routine quality control. While HPLC offers a viable alternative, particularly for non-volatile impurities, GC-FID remains the primary recommended method for assessing the purity of this compound and quantifying common process-related impurities. The choice between these methods should be guided by the specific analytical needs and the impurity profile of the sample.

A Comparative Guide to Initiators for sec-Butyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical parameter in the synthesis of poly(sec-butyl acrylate), directly influencing the polymer's molecular weight, polydispersity, and overall architecture. This guide provides a comparative analysis of common initiator systems for the polymerization of sec-butyl acrylate (B77674), including conventional free-radical initiators, and those used in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The information presented is supported by experimental data, primarily from studies on n-butyl acrylate, a structurally similar monomer, due to the limited availability of direct comparative studies on this compound.

Performance Comparison of Initiators

The choice of initiator dictates the level of control over the polymerization process. Conventional free-radical initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are widely used for their simplicity and cost-effectiveness, but they typically yield polymers with broad molecular weight distributions. For applications requiring well-defined polymers, controlled radical polymerization techniques offer superior control over polymer characteristics.

Initiator SystemPolymerization TypeTypical Temperature (°C)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
AIBN Free Radical60-80Broadly distributed> 1.5Simple, inexpensive, predictable decomposition kinetics.[1][2]Poor control over molecular weight and PDI.[1]
BPO Free Radical70-90Broadly distributed> 1.5Effective at moderate temperatures.[1]Can induce side reactions, less predictable kinetics than AIBN.[1]
Redox Initiators Free Radical (Emulsion)40-50High> 1.5Enables polymerization at lower temperatures.[3]Can be complex systems, may introduce metal contaminants.[3]
CuBr/PMDETA ATRP70-90Controlled, predictable< 1.3Well-defined polymers with narrow PDI.[4]Requires removal of copper catalyst from the final polymer.[4]
AIBN + RAFT Agent RAFT60-90Controlled, predictable< 1.3Versatile for various monomers, tolerant to impurities.[5]Can exhibit induction periods and rate retardation.[5]

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These are generalized protocols and may require optimization for specific experimental goals.

Free-Radical Polymerization using AIBN

This protocol describes a typical bulk polymerization of an acrylate monomer.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

Procedure:

  • Place a magnetic stir bar in a Schlenk flask and seal with a rubber septum.

  • Add this compound and AIBN to the flask. The molar ratio of monomer to initiator will influence the molecular weight.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Stir the reaction mixture for the desired period.

  • To terminate the polymerization, cool the flask rapidly in an ice bath and expose the contents to air.

  • The resulting polymer can be purified by precipitation in a non-solvent like methanol.

Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of poly(n-butyl acrylate) using a copper-based catalyst system, which can be adapted for this compound.

Materials:

  • n-Butyl acrylate (inhibitor removed) [This protocol is for n-butyl acrylate and can be adapted for this compound]

  • (1-Bromoethyl)benzene (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • To a dried Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask and purge with inert gas.

  • Add degassed n-butyl acrylate, (1-bromoethyl)benzene, PMDETA, and anisole via syringe.[6]

  • Immerse the flask in a preheated oil bath at 90 °C and stir.[6]

  • Monitor the monomer conversion over time using techniques like gas chromatography or NMR.

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.[6]

  • Purify the polymer by passing the reaction mixture through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in methanol.[6]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol describes a typical RAFT polymerization setup.

Materials:

  • This compound (inhibitor removed)

  • AIBN (initiator)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • Solvent (e.g., toluene (B28343) or dioxane)

  • Schlenk flask or ampule

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

Procedure:

  • In a Schlenk flask or ampule, combine the this compound, RAFT agent, AIBN, and solvent.

  • Perform at least three freeze-pump-thaw cycles to thoroughly degas the mixture.[7]

  • Seal the vessel under vacuum or backfill with an inert gas.

  • Place the sealed vessel in an oil bath preheated to the desired temperature (e.g., 60-80 °C).[7]

  • Allow the polymerization to proceed for the intended duration.

  • Terminate the reaction by cooling and exposing the mixture to air.

  • The polymer can be isolated by precipitation in a suitable non-solvent.

Visualizing Polymerization Concepts

Initiator Selection Workflow

The choice of an initiator system is guided by the desired characteristics of the final polymer. The following diagram illustrates a simplified decision-making process.

InitiatorSelection start Desired Polymer Properties control Control over MW and PDI needed? start->control controlled_poly Controlled Radical Polymerization control->controlled_poly Yes free_radical Free Radical Polymerization control->free_radical No low_temp Low Temperature Polymerization? redox Redox Initiation low_temp->redox Yes aibn_bpo AIBN / BPO low_temp->aibn_bpo No atrp ATRP controlled_poly->atrp raft RAFT controlled_poly->raft free_radical->low_temp

Caption: Decision tree for selecting a suitable initiator.

Simplified Initiation Mechanisms

The initiation step is fundamentally different between free radical, ATRP, and RAFT polymerization, which dictates the degree of control over the subsequent polymerization.

InitiationMechanisms cluster_FRP Free Radical Polymerization cluster_ATRP ATRP cluster_RAFT RAFT frp_initiator Initiator (I) frp_radicals Primary Radicals (2R•) frp_initiator->frp_radicals Decomposition frp_monomer Monomer (M) frp_growing Growing Chain (RM•) frp_radicals->frp_growing frp_monomer->frp_growing atrp_initiator Alkyl Halide (R-X) atrp_radical Propagating Radical (R•) atrp_initiator->atrp_radical Activation atrp_catalyst Cu(I)/L atrp_catalyst->atrp_radical atrp_deactivator Cu(II)X/L atrp_deactivator->atrp_initiator atrp_radical->atrp_initiator Deactivation raft_initiator Initiator (I) -> R• raft_agent RAFT Agent (Z-C(=S)S-R') raft_initiator->raft_agent raft_intermediate Intermediate Radical raft_agent->raft_intermediate raft_growing Growing Chain raft_intermediate->raft_growing

Caption: Simplified overview of initiation mechanisms.

References

Assessing the Environmental Impact of sec-Butyl Acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the environmental impact of sec-butyl acrylate (B77674), examining its performance against other alternatives with supporting data. Due to the limited availability of specific environmental data for sec-butyl acrylate, data for its isomers, n-butyl acrylate and isobutyl acrylate, are used as a proxy throughout this guide. This is a common practice in initial hazard assessments due to their structural similarities. This document summarizes key environmental indicators, details experimental methodologies, and visualizes relevant environmental pathways and assessment workflows.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data for key environmental endpoints for butyl acrylate isomers and potential alternatives.

Table 1: Aquatic Toxicity of Butyl Acrylate Isomers

ChemicalTest OrganismExposure DurationEndpointValue (mg/L)Reference
n-Butyl AcrylateOncorhynchus mykiss (Rainbow Trout)96 hoursLC505.2[1]
n-Butyl AcrylateCyprinodon variegatus (Sheepshead Minnow)96 hoursLC502.1[1][2][3]
n-Butyl AcrylateDaphnia magna (Water Flea)48 hoursEC508.2[1][2][3]
Isobutyl AcrylatePimephales promelas (Fathead Minnow)96 hoursLC502.09[2]
Isobutyl AcrylateDaphnia magna (Water Flea)48 hoursEC509.7 (nominal)[2]

Table 2: Ready Biodegradability of Butyl Acrylate Isomers

ChemicalTest GuidelineDurationResultReference
Isobutyl AcrylateISO 1459314 days89% degradation[2]

Table 3: Environmental Fate Parameters of Butyl Acrylate Isomers

ChemicalParameterValueInterpretationReference
n-Butyl AcrylateLog Kow2.38Low potential for bioaccumulation[1]
Isobutyl AcrylateLog Kow2.22Low potential for bioaccumulation[2]

Alternatives to this compound

The development of more sustainable, bio-based alternatives to petroleum-derived monomers is an active area of research. These alternatives aim to reduce the environmental footprint associated with traditional acrylates.

Terpene-based Acrylates: Derived from natural sources like pine trees and citrus fruits, terpenes are being explored as building blocks for acrylic monomers.[4][5] These bio-based monomers offer the potential for a more sustainable lifecycle. Research is ongoing to optimize their performance and fully characterize their environmental and toxicological profiles.[6]

Soy-based Acrylates: Soybean oil can be chemically modified to produce acrylic monomers. Life Cycle Assessment (LCA) studies on soy-based monomers have shown a better environmental performance in several impact categories compared to their fossil-based counterparts.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of environmental impact data. The following sections outline the standard OECD test guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

Principle: Young daphnids, less than 24 hours old, are exposed to the test substance in a series of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

Procedure:

  • A range of at least five concentrations of the test substance is prepared in a suitable aqueous medium.

  • Groups of daphnids are exposed to each concentration and a control.

  • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

OECD 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.

Principle: Fish are exposed to the test substance for a 96-hour period. The mortality is recorded at specified intervals, and the concentration that is lethal to 50% of the test fish (LC50) is determined.

Procedure:

  • A geometric series of at least five concentrations of the test substance is prepared.

  • Groups of fish are exposed to each concentration and a control in a semi-static or flow-through system.

  • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • The LC50 and its 95% confidence limits are calculated for each observation period.

OECD 301 C: Ready Biodegradability: Modified MITI Test (I)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: The test substance is incubated with a mixed population of microorganisms in a mineral medium. The consumption of oxygen is measured over a 28-day period and is an indication of the biodegradation of the test substance.

Procedure:

  • A defined concentration of the test substance is added to a mineral medium inoculated with activated sludge.

  • The mixture is incubated in a closed respirometer at a constant temperature in the dark.

  • The biochemical oxygen demand (BOD) is measured continuously or at frequent intervals.

  • The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period.

Visualizations

The following diagrams illustrate the environmental fate of butyl acrylate and a typical workflow for its environmental risk assessment.

Environmental_Fate_of_Butyl_Acrylate Release into Environment Release into Environment Atmosphere Atmosphere Release into Environment->Atmosphere volatilization Water Water Release into Environment->Water spills, wastewater Soil/Sediment Soil/Sediment Release into Environment->Soil/Sediment spills Photodegradation Photodegradation Atmosphere->Photodegradation Water->Soil/Sediment adsorption Biodegradation Biodegradation Water->Biodegradation Volatilization Volatilization Water->Volatilization Soil/Sediment->Biodegradation Adsorption Adsorption

Caption: Environmental fate of butyl acrylate.

Environmental_Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Effects Assessment cluster_3 Risk Characterization Physicochemical Properties Physicochemical Properties Environmental Fate Modeling Environmental Fate Modeling Physicochemical Properties->Environmental Fate Modeling Toxicity Studies Toxicity Studies PNEC PNEC Toxicity Studies->PNEC Biodegradation Studies Biodegradation Studies Biodegradation Studies->Environmental Fate Modeling Release Estimation Release Estimation Release Estimation->Environmental Fate Modeling Predicted Environmental Concentration (PEC) Predicted Environmental Concentration (PEC) Environmental Fate Modeling->Predicted Environmental Concentration (PEC) Risk Quotient (PEC/PNEC) Risk Quotient (PEC/PNEC) Predicted Environmental Concentration (PEC)->Risk Quotient (PEC/PNEC) Predicted No-Effect Concentration (PNEC) Predicted No-Effect Concentration (PNEC) Risk Management Measures Risk Management Measures Risk Quotient (PEC/PNEC)->Risk Management Measures PNEC->Risk Quotient (PEC/PNEC)

Caption: Environmental risk assessment workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for sec-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical waste, such as sec-butyl acrylate (B77674), is a critical component of this responsibility. Adherence to correct procedures not only ensures regulatory compliance but also mitigates risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the operational disposal of sec-butyl acrylate.

This compound is classified as a hazardous substance due to its potential to cause skin irritation, allergic skin reactions, and long-lasting harmful effects to aquatic life.[1] Therefore, all waste materials contaminated with this compound, including unused product, solutions, and personal protective equipment (PPE), must be managed as hazardous waste.

Immediate Safety and Disposal Protocol

The core principle for this compound disposal is to prevent its release into the environment and to ensure the safety of laboratory personnel.[1][2][3] Incineration is the recommended method for the final disposal of solid and liquid waste containing acrylic esters.[4] Disposal in landfills should be thoroughly checked with local authorities.

Key Disposal Steps:

  • Waste Segregation: At the point of generation, immediately segregate waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[1] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound."[1]

  • Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin contact and inhalation of vapors.[1]

  • Storage: The sealed hazardous waste container should be stored in a designated, well-ventilated satellite accumulation area within the laboratory.[1] This area must be away from incompatible materials, heat sources, and direct sunlight.[1]

  • Spill Management: In the event of a spill, contain the leakage with non-combustible absorbent materials such as sand, earth, or sodium bicarbonate.[3][5] Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[3][5] Ensure the area is well-ventilated after cleanup.[3]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of butyl acrylates.

PropertyValueSource
Flash Point40.1°C (Tag. Closed Cup)[7]
Lower Explosion Limit (LEL)1.5%[7]
Upper Explosion Limit (UEL)9.9%[7]
Solubility in Water0.2 wt% at 20°C[7]

Detailed Disposal Methodology

The following protocol provides a step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Designated, leak-proof hazardous waste container (e.g., HDPE)

  • Hazardous waste labels

  • Chemical-resistant gloves (e.g., Nitrile, Neoprene)

  • Safety glasses with side shields or chemical splash goggles

  • Standard laboratory coat

  • Non-combustible absorbent material (e.g., sand, vermiculite)

  • Non-sparking tools (for spill cleanup)

Procedure:

  • Container Preparation: Ensure the designated hazardous waste container is clean, in good condition, and properly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Waste Collection:

    • Carefully pour or place the this compound waste into the designated container, avoiding splashes.

    • For contaminated solids (e.g., gloves, absorbent pads), place them directly into the container.

    • Keep the container closed when not in use.

  • Container Storage:

    • Store the sealed container in a designated and secure satellite accumulation area.

    • The storage area must be well-ventilated and away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, acids, and bases.[8]

  • Full Container Management:

    • Once the container is full, ensure the lid is securely fastened.

    • Arrange for the pickup and disposal of the container by a certified hazardous waste management company in accordance with local, state, and federal regulations.[7][5]

  • Spill Response and Cleanup:

    • In case of a spill, immediately evacuate unnecessary personnel and ensure the area is well-ventilated.[5]

    • Eliminate all ignition sources.[5]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.[5][9]

    • Use non-sparking tools to collect the absorbed material and place it in a labeled hazardous waste container for disposal.[3][7]

    • Clean the spill area thoroughly with water and detergent, observing environmental regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

sec_butyl_acrylate_disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Labeled Hazardous Waste Container store Store Sealed Container in Designated Satellite Area segregate->store ppe->segregate spill_check Spill Occurred? store->spill_check contain_spill Contain Spill with Non-Combustible Absorbent spill_check->contain_spill Yes disposal_pickup Arrange for Pickup by Certified Disposal Company spill_check->disposal_pickup No collect_spill Collect Absorbed Material with Non-Sparking Tools contain_spill->collect_spill dispose_spill Place in Hazardous Waste Container collect_spill->dispose_spill dispose_spill->store end End: Proper Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling sec-Butyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and reactive chemicals such as sec-butyl acrylate (B77674). Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and proper disposal methods, is critical to mitigate risks of exposure and ensure operational integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of sec-butyl acrylate.

Personal Protective Equipment (PPE)

The use of proper PPE is the first line of defense against chemical exposure. This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is non-negotiable.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE RecommendationSpecifications & Notes
Hands Chemical-resistant glovesButyl-rubber gloves are recommended.[2][3]
Eyes Chemical splash goggles or a face shieldMust be worn where there is any potential for eye contact.[4][5] Eyewash stations should be proximal to the work-station.[6]
Body Protective clothing/Lab coatFull protective clothing and chemical boots may be necessary for large spills.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Vapor respirator or self-contained breathing apparatus (SCBA)Use an approved/certified respirator, especially in case of insufficient ventilation.[4][6] An organic canister mask may also be suitable.[4]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound involves more than just wearing PPE. It requires a systematic approach to minimize the risk of spills, inhalation, and accidental polymerization.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][7] The use of explosion-proof local exhaust ventilation is recommended to control vapor emissions at the source.[8]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which can be an ignition source.[4][9]

Procedural Guidance:

  • Preparation: Before handling, ensure that eyewash stations and safety showers are readily accessible and functioning correctly.[6]

  • Container Handling: Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[3][4] Avoid storing under an oxygen-free atmosphere as the inhibitor requires oxygen to be effective.[1][8]

  • Transferring: Use only non-sparking tools when transferring the chemical.[5] Avoid free fall of the liquid to prevent static electricity buildup.[10]

  • Personal Hygiene: Avoid breathing vapors and contact with skin and eyes.[11] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is used.[11]

In Case of a Spill:

  • Small Spills: Absorb with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[4]

  • Large Spills: Dike the spill far ahead for later disposal. A vapor-suppressing foam may be used to reduce vapors.[4] Prevent entry into waterways, sewers, and confined areas.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Consult with a regulatory specialist to determine appropriate state or local reporting requirements and for assistance in waste characterization.[3]

  • Disposal Method: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[8][12] Do not mix with other waste.[4]

  • Container Disposal: Emptied containers retain product residue and can be hazardous. Handle uncleaned containers as you would the product itself.[3][4]

Experimental Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify availability of eyewash station and safety shower B Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to handling D Ground all equipment C->D E Transfer chemical using non-sparking tools D->E F Securely close container E->F Complete handling G Store in a cool, dry, well-ventilated area F->G K Collect waste in approved containers G->K Waste generation H Decontaminate work area I Remove and clean/dispose of PPE H->I J Wash hands thoroughly I->J J->K Waste generation L Dispose of waste according to local, state, and federal regulations K->L

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.